molecular formula C4H5NaO5 B12677638 Sodium hydrogen malate CAS No. 57467-17-1

Sodium hydrogen malate

Número de catálogo: B12677638
Número CAS: 57467-17-1
Peso molecular: 156.07 g/mol
Clave InChI: DOJOZCIMYABYPO-UHFFFAOYSA-M
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Descripción

Sodium hydrogen malate is a useful research compound. Its molecular formula is C4H5NaO5 and its molecular weight is 156.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

57467-17-1

Fórmula molecular

C4H5NaO5

Peso molecular

156.07 g/mol

Nombre IUPAC

sodium;3,4-dihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1

Clave InChI

DOJOZCIMYABYPO-UHFFFAOYSA-M

SMILES canónico

C(C(C(=O)O)O)C(=O)[O-].[Na+]

Descripción física

White powder

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to Sodium Hydrogen Malate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and handling of sodium hydrogen malate (B86768) for laboratory use.

Chemical and Physical Properties

Sodium hydrogen malate, the monosodium salt of malic acid, is a white crystalline powder.[1] It is an organic compound that plays a crucial role in cellular metabolism.[2]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General Properties

PropertyValueReference(s)
Molecular Formula C₄H₅NaO₅[3]
Molecular Weight 156.07 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 210 °C (decomposes)[4]

Table 2: Acid-Base Properties

The buffering capacity of this compound is determined by the pKa values of its parent acid, malic acid.

PropertyValueReference(s)
pKa₁ 3.40[5]
pKa₂ 5.13[5]

Table 3: Solubility

SolventSolubilityReference(s)
Water Freely soluble[6][7]
Ethanol Information not available
DMSO Information not available
Methanol Information not available

Stability and Storage

This compound is stable under normal laboratory conditions.[8] For optimal stability, it should be stored in a tightly sealed container in a cool, dry place.[8] While specific data on the long-term stability of its solutions is limited, it is best practice to prepare fresh solutions for experiments or store aliquots at -20°C for short periods.

Key Laboratory Applications

This compound serves as a key reagent in various biochemical and cell biology applications, primarily as a source of the metabolite L-malate.

Substrate in Enzymatic Assays

Sodium hydrogen L-malate is the substrate for the enzyme malate dehydrogenase (MDH), a critical enzyme in the Citric Acid Cycle and the malate-aspartate shuttle.[9] Assays measuring MDH activity are fundamental in metabolic studies.

Component of Cell Culture and Respiration Media

Given its central role in metabolism, malate is often included in specialized cell culture media and mitochondrial respiration buffers.[10][11] It is used to fuel mitochondrial respiration, particularly for the study of Complex I activity in the electron transport chain.[11][12]

Preparation of Buffers

With the pKa values of malic acid falling within a biologically relevant range, this compound can be used to prepare buffers for various biochemical assays.

Experimental Protocols

Preparation of a Malate Buffer (0.1 M, pH 4.0)

This protocol describes the preparation of a 0.1 M malate buffer. The pH can be adjusted as needed by varying the ratio of the acidic (malic acid) and basic (this compound or disodium (B8443419) malate) components.

Materials:

  • Malic acid

  • This compound

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare a 0.1 M solution of malic acid: Dissolve the appropriate amount of malic acid in deionized water to a final volume in a volumetric flask.

  • Prepare a 0.1 M solution of this compound: Dissolve the appropriate amount of this compound in deionized water to a final volume in a volumetric flask.

  • Mix the solutions: Start with the 0.1 M malic acid solution. While stirring, slowly add the 0.1 M this compound solution until the desired pH of 4.0 is reached. Monitor the pH continuously with a calibrated pH meter.

  • Final volume adjustment: Once the target pH is achieved, adjust the final volume with deionized water if necessary.

  • Sterilization (optional): For use in cell culture or other sterile applications, filter-sterilize the buffer through a 0.22 µm filter.

G cluster_0 Buffer Preparation Workflow prep_malic Prepare 0.1 M Malic Acid Solution mix Mix Solutions & Monitor pH prep_malic->mix prep_na_malate Prepare 0.1 M this compound Solution prep_na_malate->mix adjust Adjust to Final Volume mix->adjust sterilize Filter Sterilize (Optional) adjust->sterilize

Workflow for Malate Buffer Preparation.
Malate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of malate dehydrogenase by monitoring the oxidation of NADH to NAD⁺ at 340 nm.[9] Sodium hydrogen L-malate is used as the substrate.

Materials:

  • Sodium hydrogen L-malate

  • Tris-HCl buffer (or other suitable buffer, pH 7.5-9.5)

  • NADH

  • Malate dehydrogenase enzyme solution (e.g., cell lysate)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of sodium hydrogen L-malate: Dissolve a known concentration of sodium hydrogen L-malate in the assay buffer.

  • Prepare a stock solution of NADH: Dissolve NADH in the assay buffer. The solution should be prepared fresh and kept on ice, protected from light.

  • Set up the reaction mixture: In a cuvette, combine the assay buffer, NADH solution, and the enzyme sample.

  • Initiate the reaction: Add the sodium hydrogen L-malate solution to the cuvette to start the reaction.

  • Measure absorbance: Immediately place the cuvette in the spectrophotometer and measure the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the malate dehydrogenase activity.

  • Calculate activity: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

G cluster_1 MDH Activity Assay Workflow prep_reagents Prepare Reagents (Buffer, NADH, Malate) setup_reaction Set up Reaction Mixture in Cuvette prep_reagents->setup_reaction initiate_reaction Initiate Reaction with Malate setup_reaction->initiate_reaction measure_abs Measure Absorbance at 340 nm initiate_reaction->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity G cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix NADH_c NADH NAD_c NAD+ NADH_c->NAD_c MDH1 OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c MDH1 Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter Asp_c Aspartate Asp_c->OAA_c AST1 Glut_c Glutamate aKG_c α-Ketoglutarate Glut_c->aKG_c AST1 Glut_m Glutamate Glut_c->Glut_m Glutamate-Asp Antiporter NAD_m NAD+ NADH_m NADH NAD_m->NADH_m MDH2 OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Asp_m Aspartate OAA_m->Asp_m AST2 aKG_m α-Ketoglutarate aKG_m->aKG_c Malate-α-KG Antiporter aKG_m->Glut_m AST2 Asp_m->Asp_c Glutamate-Asp Antiporter

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium Hydrogen Malate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of sodium hydrogen malate (B86768), a compound of interest in various research and development applications, including its use as a buffering agent and in drug formulation. This document details experimental protocols, data presentation in tabular format, and visualizations of the key processes to ensure clarity and reproducibility in a laboratory setting.

Introduction

Sodium hydrogen malate (monosodium malate), the monosodium salt of malic acid, is a white, odorless crystalline powder.[1] Its chemical formula is C₄H₅NaO₅, and it has a molecular weight of approximately 156.07 g/mol .[2][3] In research and pharmaceutical development, precise synthesis and high purity of this compound are critical. This guide outlines a standard laboratory-scale synthesis method, followed by detailed purification and analytical procedures to obtain research-grade this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₄H₅NaO₅[1][2]
Molecular Weight 156.07 g/mol [1][2]
Appearance White, odorless powder[1]
IUPAC Name Sodium 3-carboxy-2-hydroxypropanoate[2]
CAS Number 58214-38-3[3]
Solubility Freely soluble in water.[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base neutralization reaction between L-malic acid and a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. The use of sodium bicarbonate is often preferred in a laboratory setting as it is a weaker base and the reaction's progress can be monitored by the effervescence of carbon dioxide.

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis of this compound Reactants L-Malic Acid + Sodium Bicarbonate Dissolution Dissolve L-Malic Acid in Water Reactants->Dissolution Reaction Slowly Add Sodium Bicarbonate (Observe CO2 Effervescence) Dissolution->Reaction Completion Continue Stirring until Effervescence Ceases Reaction->Completion Crude_Isolation Isolation of Crude Product (e.g., Evaporation) Completion->Crude_Isolation

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from L-Malic Acid and Sodium Bicarbonate

Materials:

  • L-Malic Acid (C₄H₆O₅)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

Equipment:

  • Magnetic stirrer with stir bar

  • Beaker

  • Graduated cylinder

  • Spatula

  • pH meter or pH indicator strips

Procedure:

  • Dissolution: In a beaker, dissolve a specific molar quantity of L-malic acid in a minimal amount of deionized water with stirring. For example, dissolve 13.4 g (0.1 mol) of L-malic acid in 50 mL of deionized water.

  • Reaction: While continuously stirring, slowly add an equimolar amount of sodium bicarbonate (e.g., 8.4 g, 0.1 mol) in small portions to the L-malic acid solution. The addition should be gradual to control the effervescence of carbon dioxide gas.

  • Monitoring: After each addition of sodium bicarbonate, allow the effervescence to subside before adding the next portion. Monitor the pH of the solution. The target pH for monosodium malate is typically in the range of 3.5-4.5.

  • Completion: Once all the sodium bicarbonate has been added and the effervescence has ceased, continue stirring the solution for an additional 30 minutes to ensure the reaction is complete.

  • Isolation of Crude Product: The resulting aqueous solution of this compound can be used directly for purification or the crude solid can be isolated by removing the water under reduced pressure using a rotary evaporator.

Table 2: Stoichiometric Data for Synthesis

ReactantMolar Mass ( g/mol )Molar RatioExample Mass for 0.1 mol Scale (g)
L-Malic Acid 134.09113.41
Sodium Bicarbonate 84.0118.40
This compound 156.071(Theoretical Yield: 15.61 g)

Purification of this compound

For research applications, the synthesized this compound must be purified to remove unreacted starting materials, side products (such as disodium (B8443419) malate), and other impurities. Recrystallization is the most common and effective method for this purpose.

Purification Workflow

PurificationWorkflow cluster_purification Purification by Recrystallization Crude_Product Crude this compound Dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol (B145695)/Water mixture) Crude_Product->Dissolve Cooling Slow Cooling to Induce Crystallization Dissolve->Cooling Filtration Vacuum Filtration to Collect Crystals Cooling->Filtration Washing Wash Crystals with Cold Solvent Filtration->Washing Drying Dry Purified Crystals Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Purification workflow for this compound.

Experimental Protocol: Recrystallization

Principle: The principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a particular solvent system at different temperatures. An ideal solvent for recrystallization will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound. The compound is soluble in hot aqueous ethanol and less soluble upon cooling.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) and heat the mixture with stirring until the solid is completely dissolved. If the solid does not dissolve, add small additional portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath for about 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Analytical Characterization and Quality Control

To ensure the purity of the synthesized this compound for research applications, several analytical tests should be performed. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) provides specifications for food-grade sodium hydrogen DL-malate, which can serve as a benchmark for research-grade material.[1][5]

Table 3: Analytical Specifications for Research-Grade this compound

ParameterSpecificationMethod
Assay (Purity) ≥ 99.0% (on dried basis)Titration[1][5]
Loss on Drying ≤ 2.0% (110 °C, 3 h)Gravimetric[1]
Fumaric Acid ≤ 1.0%Polarography or HPLC[4]
Maleic Acid ≤ 0.05%Polarography or HPLC[4]
Lead (Pb) ≤ 2 mg/kgAtomic Absorption Spectroscopy (AAS)[1]
Experimental Protocol: Purity Assay by Titration

Principle: The purity of this compound can be determined by a titrimetric method. The sample is first carbonized, and the resulting sodium carbonate is then assayed by back-titration.[1][5]

Procedure:

  • Accurately weigh approximately 1.5 g of the dried sample and transfer it to a crucible.

  • Gently heat the sample, gradually increasing the temperature to 300-400 °C, and maintain this temperature for 2 hours to ensure complete carbonization.[1][5]

  • After cooling, transfer the carbonized mass and the crucible to a beaker.

  • Add 50 mL of water and 50 mL of 0.5 N sulfuric acid. Heat the mixture on a water bath for 1 hour.[1][5]

  • Filter the solution and wash the residue with hot water until the washings are neutral.

  • Titrate the excess sulfuric acid in the combined filtrate and washings with 0.5 N sodium hydroxide using methyl red as an indicator.[1][5]

  • Calculate the purity based on the amount of sulfuric acid consumed. Each mL of 0.5 N sulfuric acid is equivalent to 78.04 mg of C₄H₅NaO₅.[1][5]

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and analysis of this compound for research purposes. Adherence to these protocols will enable researchers to produce a high-purity product suitable for a wide range of scientific applications. The provided workflows and data tables offer a clear and concise reference for laboratory practice.

References

In-Depth Technical Guide to the Structural Analysis and Characterization of DL-Malic Acid Monosodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of DL-malic acid monosodium salt. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

DL-malic acid monosodium salt is the monosodium salt of a racemic mixture of D- and L-malic acid. It is a white crystalline powder with applications in the food and pharmaceutical industries as a flavoring agent and acidity regulator.

PropertyValueReference
Molecular Formula C₄H₅NaO₅[1][2]
Molecular Weight 156.07 g/mol [1][2]
CAS Number 68303-40-2[1][2]
Appearance White crystalline powder[3]
Solubility Soluble in water.[3]
Hygroscopicity DL-malic acid, the parent compound, is known to absorb moisture, particularly in high humidity environments. While specific data for the monosodium salt is not readily available, it is reasonable to expect similar hygroscopic tendencies. Proper storage in a dry, well-ventilated place is recommended.[4][5][6][7]

Structural Analysis

The structural elucidation of DL-malic acid monosodium salt involves various analytical techniques to determine its connectivity, stereochemistry, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of DL-malic acid monosodium salt in solution. While specific high-resolution spectra for the monosodium salt are not widely published, data for the closely related disodium (B8443419) salt and malic acid in D₂O can provide valuable insights into the expected chemical shifts and coupling constants.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for DL-Malic Acid Monosodium Salt in D₂O

Note: The following data is extrapolated from spectra of DL-malic acid and its disodium salt. Actual values for the monosodium salt may vary slightly.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹H (CH)~4.3Doublet of doubletsJ ≈ 3.6, 9.6
¹H (CH₂)~2.4 - 2.7Multiplet
¹³C (C=O, carboxylate)~178-182--
¹³C (CH-OH)~70--
¹³C (CH₂)~43--

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of DL-malic acid monosodium salt in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Solvent suppression techniques may be necessary to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal or external standard (e.g., DSS or TSP).[4]

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within the crystal lattice of DL-malic acid monosodium salt.

Table 3: Key Vibrational Bands for Malic Acid and its Salts

Note: Specific peak positions for the monosodium salt may differ slightly from the parent acid.

Wavenumber (cm⁻¹)AssignmentTechnique
~3500-3000O-H stretching (hydroxyl and carboxylic acid)FTIR, Raman
~2900-3000C-H stretchingFTIR, Raman
~1730C=O stretching (carboxylic acid)FTIR, Raman
~1600-1550C=O stretching (carboxylate)FTIR, Raman
~1450-1350C-H bendingFTIR, Raman
~1200-1000C-O stretchingFTIR, Raman

Experimental Protocol: FTIR and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy (ATR Method):

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid DL-malic acid monosodium salt powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using the spectrum of the empty ATR crystal.

Raman Spectroscopy:

  • Instrumentation: Employ a Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.

  • Data Acquisition: Acquire the Raman spectrum over a suitable spectral range (e.g., 3500-200 cm⁻¹) with an appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Data Processing: Process the spectrum to remove any background fluorescence.

X-ray Diffraction (XRD)

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount of the crystalline powder to ensure a random orientation of the crystallites. Mount the powder on a sample holder.

  • Instrumentation: Use a powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Data Acquisition: Scan the sample over a 2θ range of 5° to 50° with a step size of 0.02° and an appropriate counting time per step.

  • Data Analysis: Analyze the resulting diffractogram to identify the peak positions and intensities. This data can be used for phase identification by comparison to a database or for crystal structure determination if a single crystal is available.

Thermal Analysis

Thermal analysis techniques are used to characterize the thermal stability, decomposition, and phase transitions of DL-malic acid monosodium salt.

Table 4: Expected Thermal Events for DL-Malic Acid Monosodium Salt

Temperature Range (°C)TechniqueEvent
100-150TGA/DSCDehydration (if hydrate)
>180TGA/DSCDecomposition

Note: The decomposition of malic acid begins around 180°C, yielding fumaric acid and maleic anhydride. The sodium salt is expected to have a higher decomposition temperature.[8]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrumentation: Utilize a simultaneous thermal analyzer (STA) or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or alumina (B75360) crucible.

  • TGA/DSC Analysis:

    • Heat the sample from ambient temperature to 400-600°C at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min).[8]

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss steps, indicating dehydration or decomposition.

    • DSC: Analyze the heat flow curve for endothermic or exothermic peaks, corresponding to melting, crystallization, or decomposition.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of DL-malic acid monosodium salt.

G cluster_synthesis Synthesis of DL-Malic Acid Monosodium Salt maleic_anhydride Maleic Anhydride maleic_acid Maleic Acid maleic_anhydride->maleic_acid Hydration dl_malic_acid DL-Malic Acid maleic_acid->dl_malic_acid Hydration monosodium_salt DL-Malic Acid Monosodium Salt dl_malic_acid->monosodium_salt Neutralization crystallization Crystallization monosodium_salt->crystallization naoh NaOH (1 eq.) h2o_heat_pressure H₂O, Heat, Pressure G cluster_analysis Analytical Characterization Workflow cluster_structural cluster_thermal cluster_purity sample DL-Malic Acid Monosodium Salt Sample structural_analysis Structural Analysis sample->structural_analysis thermal_analysis Thermal Analysis sample->thermal_analysis purity_assay Purity & Assay sample->purity_assay nmr NMR (¹H, ¹³C) structural_analysis->nmr vibrational FTIR & Raman structural_analysis->vibrational xrd XRD structural_analysis->xrd tga TGA thermal_analysis->tga dsc DSC thermal_analysis->dsc titration Titration purity_assay->titration hplc HPLC purity_assay->hplc

References

A Comprehensive Technical Guide to the Physical Properties of Sodium Hydrogen Malate for Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth overview of the core physical properties of sodium hydrogen malate (B86768), a compound of significant interest in the pharmaceutical and food industries. This document is intended for researchers, scientists, and drug development professionals, offering critical data and experimental protocols to inform and streamline experimental design.

Sodium hydrogen malate, the monosodium salt of malic acid, exists in different stereoisomeric forms (D, L, and DL-racemate), each with unique properties that can influence its behavior in various applications. A thorough understanding of its physical characteristics is paramount for formulation development, quality control, and predicting its interactions in biological and chemical systems.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for a range of experimental considerations, from preparing solutions of specific concentrations to understanding the compound's stability and ionic behavior.

PropertyValueNotes
Molecular Formula C₄H₅NaO₅
Molecular Weight 156.07 g/mol [1][2]
Appearance White crystalline powder[1][3][4]
Melting Point 210 °C (410 °F)For the DL-form.
Boiling Point 306.4 °C at 760 mmHg[5][6]
Solubility in Water > 100 g/LFor the anhydrous DL-form.[7] Described as freely soluble in water.[8]
pKa Values (of malic acid) pKa₁ = 3.4, pKa₂ = 5.13[5] These values are for the parent dicarboxylic acid, malic acid, and are crucial for buffer preparation and pH-dependent studies.
Specific Optical Rotation ([α]D) -7.3° to -8.6° (c=10, H₂O)For Sodium L(-)-Malate.[9] The DL (racemic) form has a specific rotation of 0°. The specific rotation for the D(+) form would be equal in magnitude but opposite in sign to the L(-) form.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following section details standardized experimental methodologies for measuring the key parameters of this compound.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[1][10]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.[1][10]

  • Heating: The sample is heated at a controlled, constant rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the sample. For pure substances, this range is typically narrow.

Determination of Aqueous Solubility

This protocol outlines a method for quantifying the solubility of this compound in water at a given temperature.

Methodology:

  • Saturation: A supersaturated solution of this compound is prepared by adding an excess of the solid to a known volume of distilled water in a thermostatically controlled vessel.

  • Equilibration: The mixture is stirred or agitated for a prolonged period at a constant temperature to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated solution is carefully removed. The solvent is then evaporated, and the mass of the remaining solid this compound is determined.

  • Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at the specified temperature.

Determination of pKa Values (Potentiometric Titration)

Since this compound is the salt of a weak dicarboxylic acid, understanding the pKa values of malic acid is essential. Potentiometric titration is a precise method for this determination.[3][11]

Methodology:

  • Solution Preparation: A solution of malic acid of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Titration Setup: A calibrated pH electrode is immersed in the malic acid solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.[12]

Determination of Specific Optical Rotation (Polarimetry)

Optical rotation is a critical property for distinguishing between the stereoisomers of this compound.

Methodology:

  • Solution Preparation: A solution of the specific isomer of this compound (e.g., Sodium L(-)-Malate) is prepared by accurately weighing the solute and dissolving it in a precise volume of a suitable solvent (e.g., water) to a known concentration (c, in g/mL).

  • Polarimeter Setup: The polarimeter is calibrated, and the sample tube of a known path length (l, in decimeters) is filled with the prepared solution.[13]

  • Measurement: Plane-polarized light (typically from a sodium D-line at 589 nm) is passed through the sample, and the observed angle of rotation (α) is measured.[14][15]

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The temperature and wavelength of the light source should always be reported with the specific rotation value.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key protocols described above.

Experimental_Workflow_for_Physical_Property_Determination cluster_melting_point Melting Point Determination cluster_solubility Solubility Determination cluster_pka pKa Determination (Potentiometric Titration) cluster_optical_rotation Optical Rotation Determination mp_start Start mp_prep Prepare Sample in Capillary Tube mp_start->mp_prep mp_heat Heat at Controlled Rate mp_prep->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe mp_end End mp_observe->mp_end sol_start Start sol_saturate Create Saturated Solution sol_start->sol_saturate sol_equilibrate Equilibrate at Constant Temp. sol_saturate->sol_equilibrate sol_separate Separate Solid & Liquid sol_equilibrate->sol_separate sol_quantify Quantify Solute in Aliquot sol_separate->sol_quantify sol_calc Calculate Solubility sol_quantify->sol_calc sol_end End sol_calc->sol_end pka_start Start pka_prep Prepare Malic Acid Solution pka_start->pka_prep pka_titrate Titrate with Strong Base pka_prep->pka_titrate pka_record Record pH vs. Volume pka_titrate->pka_record pka_plot Plot Titration Curve pka_record->pka_plot pka_determine Determine pKa at Half-Equivalence Points pka_plot->pka_determine pka_end End pka_determine->pka_end or_start Start or_prep Prepare Solution of Known Concentration or_start->or_prep or_measure Measure Observed Rotation (α) or_prep->or_measure or_calc Calculate Specific Rotation ([α]) or_measure->or_calc or_end End or_calc->or_end

References

A Technical Guide to the Solubility of Sodium Hydrogen Malate in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sodium hydrogen malate (B86768) in various laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing a robust experimental framework for determining solubility, alongside compiling the available qualitative information.

Introduction to Sodium Hydrogen Malate

This compound is the monosodium salt of malic acid, a dicarboxylic acid that plays a role in the citric acid cycle. It is utilized in the food and pharmaceutical industries as a buffering agent and humectant.[1][2] A thorough understanding of its solubility in different solvent systems is crucial for formulation development, drug delivery, and various research applications.

Qualitative and Quantitative Solubility Data

Table 1: Solubility of this compound

SolventChemical FormulaTypeQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
WaterH₂OPolar ProticFreely Soluble[3][4]Data not available
EthanolC₂H₅OHPolar ProticRequires experimental determinationData not available
MethanolCH₃OHPolar ProticRequires experimental determinationData not available
AcetoneC₃H₆OPolar AproticRequires experimental determinationData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticRequires experimental determinationData not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent.[5][6] The following protocol outlines the steps to determine the solubility of this compound in a given laboratory solvent.

3.1. Materials and Equipment

  • This compound (pure solid)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

  • Calibrated volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or other suitable method)

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.[5][6]

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25°C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6][7] It is advisable to test different time points to ensure equilibrium has been reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).

    • To remove any remaining undissolved solid, either filter the aliquot through a suitable syringe filter or centrifuge the sample and collect the supernatant.[6][7]

  • Quantification:

    • Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the saturated solution based on the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

    • Report the temperature at which the solubility was determined.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start: Obtain pure Sodium Hydrogen Malate and Solvent add_excess Add excess solid to a known volume of solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate separate Separate solid and liquid phases (Filtration or Centrifugation) equilibrate->separate quantify Quantify the concentration of the saturated supernatant (e.g., HPLC) separate->quantify calculate Calculate Solubility (e.g., in g/100 mL) quantify->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is sparse, this guide provides a comprehensive framework for its experimental determination. The shake-flask method, detailed herein, is a robust and reliable approach for generating the necessary data for research, formulation, and drug development purposes. Adherence to a well-controlled and validated protocol is essential for obtaining accurate and reproducible solubility results.

References

An In-depth Technical Guide to the pKa of Sodium Hydrogen Malate for Buffer Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid dissociation constants (pKa) of malic acid, with a specific focus on sodium hydrogen malate's application in buffer systems. Accurate buffer preparation is critical in research and pharmaceutical development to maintain stable pH conditions, ensuring the integrity and activity of biological molecules and chemical entities.

Understanding the Dissociation of Malic Acid

Malic acid is a dicarboxylic acid, meaning it can donate two protons. This results in two distinct pKa values. The first dissociation (pKa₁) corresponds to the loss of a proton from the first carboxylic acid group, forming the hydrogen malate (B86768) anion. The second dissociation (pKa₂) corresponds to the loss of a proton from the hydrogen malate anion, forming the malate dianion.

When preparing a buffer using this compound, the relevant equilibrium is the one involving the hydrogen malate ion and the malate ion. Therefore, the second pKa value (pKa₂) is the critical parameter for calculations in the physiological pH range.

Quantitative Data: pKa Values of Malic Acid

The pKa values for malic acid can vary slightly depending on the experimental conditions such as temperature and ionic strength. For precise buffer calculations, it is essential to consider these parameters. Below is a summary of reported pKa values at or near standard conditions (25 °C).

Dissociation Constant pKa Value Equilibrium
pKa₁~3.40 - 3.51H₂C₄H₄O₅ ⇌ H⁺ + HC₄H₄O₅⁻ (Malic Acid ⇌ Hydrogen Malate)
pKa₂~5.10 - 5.13HC₄H₄O₅⁻ ⇌ H⁺ + C₄H₄O₅²⁻ (Hydrogen Malate ⇌ Malate)

Note: The values are compiled from various sources and represent the typical range at 25°C and low ionic strength.[1][2][3][4]

For buffer calculations involving this compound, the pKa₂ of approximately 5.1 is the key value. This means a malate buffer is most effective in the pH range of approximately 4.1 to 6.1.[5]

Experimental Protocol: Determination of pKa by Potentiometric Titration

A standard and reliable method for determining the pKa values of an acid is through potentiometric titration. This involves monitoring the pH of a solution of the acid as a titrant of known concentration (typically a strong base) is added.

Objective: To determine the pKa values of malic acid by titrating a known concentration of malic acid with a standardized solution of sodium hydroxide (B78521) (NaOH) while monitoring the pH.

Materials and Equipment:

  • Malic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Malic Acid Solution: Accurately weigh a sample of malic acid and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.1 M).

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions to ensure accurate pH readings.

  • Titration Setup:

    • Pipette a precise volume (e.g., 50 mL) of the malic acid solution into a beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Position the burette filled with the standardized NaOH solution over the beaker.

  • Titration Procedure:

    • Record the initial pH of the malic acid solution.

    • Add the NaOH solution in small, precise increments (e.g., 0.5 mL).

    • After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.

    • Continue the titration well past the second equivalence point.

  • Data Analysis:

    • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will show two equivalence points, corresponding to the neutralization of the first and second carboxylic acid protons.

    • The pKa values can be determined from the half-equivalence points. The pH at the first half-equivalence point is equal to pKa₁, and the pH at the second half-equivalence point is equal to pKa₂.

    • Alternatively, a first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence points.

Logical Relationships and Workflows

The following diagrams illustrate the dissociation pathway of malic acid and a typical experimental workflow for pKa determination.

MalicAcidDissociation malic_acid Malic Acid (H₂A) hydrogen_malate Hydrogen Malate (HA⁻) malic_acid->hydrogen_malate + H⁺ pKa₁ ≈ 3.4 hydrogen_malate->malic_acid - H⁺ malate Malate (A²⁻) hydrogen_malate->malate + H⁺ pKa₂ ≈ 5.1 malate->hydrogen_malate - H⁺

Caption: Dissociation equilibria of malic acid.

pKaDeterminationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Malic Acid Solution setup Assemble Titration Apparatus prep_acid->setup prep_naoh Standardize NaOH Solution prep_naoh->setup calibrate_ph Calibrate pH Meter calibrate_ph->setup titrate Add NaOH in Increments & Record pH setup->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_equivalence Determine Equivalence Points plot_curve->find_equivalence calc_pka Calculate pKa from Half-Equivalence Points find_equivalence->calc_pka

Caption: Experimental workflow for pKa determination.

Application in Buffer Calculations

To prepare a malate buffer of a specific pH, the Henderson-Hasselbalch equation is used:

pH = pKa₂ + log ( [Malate] / [Hydrogen Malate] )

Where:

  • pH is the desired pH of the buffer.

  • pKa₂ is the second acid dissociation constant of malic acid (~5.1).

  • [Malate] is the molar concentration of the malate dianion (the conjugate base).

  • [Hydrogen Malate] is the molar concentration of the hydrogen malate anion (the weak acid).

By rearranging this equation, the required ratio of the conjugate base to the weak acid can be calculated to achieve the target pH. For instance, to prepare a buffer with a pH equal to the pKa₂, equimolar concentrations of this compound (the acid) and disodium (B8443419) malate (the base) would be used. If only this compound is available, a portion can be converted to the malate form by adding a strong base like NaOH.

A thorough understanding of the pKa values of malic acid is fundamental for the accurate preparation of malate buffers. For buffers utilizing this compound, the second dissociation constant, pKa₂ (approximately 5.1), is the operative value. This positions the malate buffer system as a useful tool for maintaining pH in the moderately acidic range, which is relevant for various biochemical assays and pharmaceutical formulations. The use of standardized experimental protocols, such as potentiometric titration, ensures the precise determination of pKa values, leading to reliable and reproducible buffer performance.

References

The Role of Sodium Hydrogen Malate in Cellular Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen malate (B86768), the monosodium salt of malic acid, is a key intermediate in several central metabolic pathways. Its ability to readily cross the cell membrane and participate in crucial intracellular reactions makes it a valuable tool for researchers studying cellular metabolism, particularly in the context of drug discovery and development. This technical guide provides a comprehensive overview of the role of sodium hydrogen malate in cellular metabolism studies, including its involvement in key pathways, detailed experimental protocols for its use, and a summary of its quantitative effects on cellular processes.

Malate is a dicarboxylic acid that plays a pivotal role in the tricarboxylic acid (TCA) cycle, the malate-aspartate shuttle, and anaplerotic reactions that replenish metabolic intermediates.[1][2] By supplementing cell cultures with this compound, researchers can probe the dynamics of these pathways, investigate metabolic reprogramming in disease states such as cancer, and assess the metabolic effects of therapeutic compounds.

Biochemical Properties and Cellular Uptake

This compound is a water-soluble compound that is readily taken up by cells. Once inside the cell, it dissociates into sodium and malate ions. The malate then enters the cellular metabolic machinery, primarily within the cytoplasm and mitochondria.

Core Metabolic Pathways Involving Malate

The Tricarboxylic Acid (TCA) Cycle

Malate is a critical intermediate in the TCA cycle, a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells.[1][3] In the mitochondrial matrix, L-malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates a molecule of NADH from NAD+.[4][5] This NADH is a crucial reducing equivalent that donates electrons to the electron transport chain, driving the production of ATP.

The reversible conversion of fumarate (B1241708) to malate is catalyzed by the enzyme fumarase.[6] The availability of malate can therefore directly impact the rate of the TCA cycle and, consequently, cellular energy production.

The Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH, the primary carrier of reducing equivalents from glycolysis in the cytoplasm to the electron transport chain in the mitochondria. The malate-aspartate shuttle is a vital system that facilitates the translocation of these reducing equivalents across the mitochondrial membrane.[7][8]

In the cytoplasm, oxaloacetate is reduced to malate by malate dehydrogenase 1 (MDH1), oxidizing cytosolic NADH to NAD+. Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. Inside the mitochondrion, malate is re-oxidized to oxaloacetate by malate dehydrogenase 2 (MDH2), reducing mitochondrial NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain.[8]

Anaplerotic Reactions

Anaplerotic reactions are those that replenish the intermediates of the TCA cycle that are extracted for biosynthesis. Malate plays a key role in anaplerosis, ensuring the continued operation of the TCA cycle when its intermediates are used for other cellular processes, such as amino acid or fatty acid synthesis.[9][10] Exogenous this compound can serve as an anaplerotic substrate, feeding into the TCA cycle to compensate for the withdrawal of intermediates.

Quantitative Effects on Cellular Metabolism

The supplementation of cell culture media with this compound can have significant and measurable effects on cellular metabolism. The following table summarizes quantitative data from a study on Chinese hamster ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.

ParameterCell LineMalic Acid ConcentrationObserved EffectReference
Lactate (B86563) ConsumptionCHO5 mMSignificantly improved lactate consumption[1]
Ammonium (B1175870) AccumulationCHO5 mMReduced ammonium accumulation[1]
Specific Productivity (Antibody)CHO5 mMIncreased cell-specific productivity[1]
Antibody TiterCHO5 mM~35% increase in antibody titer[1]

Experimental Protocols

Preparation of this compound Solution for Cell Culture
  • Materials:

    • Sodium hydrogen DL-malate (CAS No: 57467-17-1 or similar)

    • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

    • Sterile 0.22 µm filter

    • Sterile storage tubes

  • Procedure:

    • Dissolve the desired amount of sodium hydrogen DL-malate in sterile water or PBS to create a stock solution (e.g., 1 M).

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the sterile stock solution in aliquots at -20°C.

    • When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. It is recommended to test a range of concentrations (e.g., 1-10 mM) to determine the optimal concentration for the specific cell line and experimental question.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer to measure the effect of this compound on mitochondrial respiration.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density appropriate for the cell type and allow them to adhere overnight.

  • Malate Treatment: On the day of the assay, replace the culture medium with a low-buffered assay medium supplemented with the desired concentrations of this compound. Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour.

  • Assay Protocol:

    • Load the Seahorse XF sensor cartridge with compounds to assess mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A).

    • Calibrate the instrument and place the cell culture microplate into the analyzer.

    • Run a standard mitochondrial stress test protocol to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the OCR data to determine the effect of different concentrations of this compound on the various parameters of mitochondrial respiration.

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify the impact of this compound on cellular ATP content.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound for the desired duration.

  • Cell Lysis: Lyse the cells using a reagent compatible with the ATP assay kit.

  • ATP Measurement: Add the luciferase-based ATP detection reagent to the cell lysates.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in the samples and normalize to the cell number or protein concentration.

13C Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for using 13C-labeled malate to trace its metabolic fate and quantify metabolic fluxes.

  • Tracer Selection and Media Preparation: Prepare cell culture medium containing [U-13C]-malate as the tracer.

  • Isotopic Labeling: Culture cells in the 13C-labeled medium for a sufficient time to reach isotopic steady state.

  • Metabolite Extraction: Quench metabolism and extract intracellular metabolites from the cells.

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of TCA cycle intermediates and other related metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Flux Calculation: Use a computational model to fit the labeling data and calculate the metabolic flux rates through the relevant pathways.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways involving malate and a general experimental workflow for studying its effects.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase (NAD+ -> NADH) SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase (NAD+ -> NADH) Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase (GDP -> GTP) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (FAD -> FADH2) Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase (NAD+ -> NADH) Oxaloacetate->Citrate Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix OAA_c Oxaloacetate Malate_c Malate OAA_c->Malate_c MDH1 Malate_m Malate Malate_c->Malate_m Malate-α-KG Antiporter NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c MDH1 Asp_c Aspartate Asp_c->OAA_c AST1 Glu_c Glutamate aKG_c α-Ketoglutarate Glu_c->aKG_c AST1 Glu_m Glutamate Glu_c->Glu_m Glutamate-Asp Antiporter OAA_m Oxaloacetate Malate_m->OAA_m MDH2 Asp_m Aspartate OAA_m->Asp_m AST2 NAD_m NAD+ NADH_m NADH + H+ NAD_m->NADH_m MDH2 aKG_m α-Ketoglutarate aKG_m->aKG_c Malate-α-KG Antiporter aKG_m->Glu_m AST2 Asp_m->Asp_c Glutamate-Asp Antiporter Experimental_Workflow Prep Prepare Sodium Hydrogen Malate Stock Solution Culture Cell Culture with Malate Supplementation Prep->Culture OCR Measure Oxygen Consumption Rate (OCR) Culture->OCR ATP Measure Cellular ATP Levels Culture->ATP MFA 13C Metabolic Flux Analysis Culture->MFA Data Data Analysis and Interpretation OCR->Data ATP->Data MFA->Data

References

The Pivotal Role of Sodium Hydrogen Malate: A Technical Guide to Its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hydrogen malate (B86768), a sodium salt of malic acid, is a molecule of significant interest due to the multifaceted biological roles of its anionic component, malate. While the salt form is primarily encountered in industrial applications, the malate anion is a ubiquitous and critical intermediate in the metabolism of virtually all living organisms. This technical guide provides an in-depth exploration of the natural occurrence and profound biological significance of malate, with a focus on its metabolic functions, signaling roles, and physiological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of crucial biochemical pathways to serve as a comprehensive resource for the scientific community.

Natural Occurrence

Malate is a naturally occurring dicarboxylic acid found in a wide array of organisms, from microorganisms to plants and animals. In plants, it is particularly abundant and plays a central role in various physiological processes.[1][2] Unripe apples, quinces, and gooseberries contain notably high levels of malic acid and its salts.[3]

In the context of commercial applications, sodium hydrogen malate is utilized as a food additive, where it functions as an acidity regulator, buffering agent, humectant, and flavor enhancer in products such as beverages, confectionery, and dairy items.[4][5][6] It is recognized under the INS number 350(i).[7][8]

Biological Significance

The biological importance of this compound is intrinsically linked to the functions of the malate anion. Malate is a key intermediate in several core metabolic pathways and is involved in a variety of cellular processes.

Central Metabolic Pathways
  • Tricarboxylic Acid (TCA) Cycle: Malate is a crucial intermediate in the TCA cycle (also known as the Krebs cycle or citric acid cycle), a central pathway for cellular respiration in all aerobic organisms.[1][9] Malate is formed by the hydration of fumarate (B1241708) and is subsequently oxidized to oxaloacetate, a reaction that reduces NAD+ to NADH.[9][10] This regeneration of oxaloacetate is essential for the continuation of the cycle.[10]

  • C4 and Crassulacean Acid Metabolism (CAM) Photosynthesis: In certain plants, malate plays a vital role in concentrating CO2 for photosynthesis. In C4 and CAM plants, CO2 is initially fixed into oxaloacetate, which is then reduced to malate.[1] Malate is then transported to specialized cells where it is decarboxylated, releasing CO2 for fixation by RuBisCO in the Calvin cycle.[11]

  • Gluconeogenesis: Malate is involved in the synthesis of glucose from non-carbohydrate precursors.[10] It acts as a shuttle for oxaloacetate to exit the mitochondria and enter the cytosol, where it can be converted to phosphoenolpyruvate (B93156), a key precursor for glucose synthesis.

  • Fatty Acid Synthesis: Malate plays a role in the transport of acetyl-CoA from the mitochondria to the cytosol for fatty acid synthesis.[12] Citrate, carrying acetyl groups, is exported from the mitochondria and cleaved into acetyl-CoA and oxaloacetate. The oxaloacetate is then reduced to malate for transport back into the mitochondria.[12]

Cellular Processes and Physiological Roles
  • Malate-Aspartate Shuttle: This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[9][13][14] This process is critical for maximizing ATP yield from glycolysis.[9]

  • pH Regulation and Osmotic Balance: Malate contributes to maintaining pH homeostasis within plant cells.[1][15] As a major vacuolar anion, it also functions as an osmoticum, helping to regulate turgor pressure.[1]

  • Stomatal Movement: In plants, malate is a key regulator of stomatal opening and closure, which controls gas exchange and water transpiration.[1][16] During stomatal opening, malate accumulates in the guard cells, increasing their turgor.[1][16] Conversely, the release of malate from guard cells leads to stomatal closure.[1] Malate can also act as a signaling molecule to inhibit light-induced stomatal opening.[17]

  • Aluminum Tolerance in Plants: In acidic soils, some plants excrete malate from their roots to chelate toxic aluminum ions, thereby preventing their uptake and protecting the plant.[1]

  • Transient Carbon Storage: In C3 plants, malate and fumarate levels fluctuate diurnally, increasing during the day and decreasing at night, indicating their role as temporary storage for carbon.[2]

Quantitative Data

The concentration of malate can vary significantly depending on the organism, tissue type, and environmental conditions. The following table summarizes reported malate levels in the guard cells of Vicia faba under different conditions.

ConditionMalate Level in Guard Cells (fmol per guard cell pair)Reference
Dark-adapted (closed stomata)~50[16]
Light-exposed (opened stomata)~120[16]
Light-exposed with 5 mM DCDP (PEPC inhibitor)~70[16]
Light-exposed with 0.4 M Mannitol (osmotic stress)Increased from light-exposed levels[16][18]

Experimental Protocols

The quantification of malate is crucial for studying its biological roles. Several methods are available, primarily based on enzymatic assays.

Spectrophotometric Assay for Malate Quantification

This method relies on the enzymatic conversion of malate to oxaloacetate by malate dehydrogenase, with the concurrent reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is proportional to the malate concentration.

Materials:

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.5)

  • β-NAD+ Solution

  • Malate Dehydrogenase (MDH) solution

  • Sample extract

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer (e.g., ice-cold PBS).[19] Deproteinize the sample using a 10 kDa molecular weight cut-off (MWCO) spin filter if necessary.[19]

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the sample extract, potassium phosphate buffer, and β-NAD+ solution.

  • Initiate Reaction: Add the malate dehydrogenase solution to the cuvette to start the reaction.

  • Measurement: Immediately mix the contents and monitor the increase in absorbance at 340 nm over time until the reaction reaches completion.

  • Calculation: Determine the change in absorbance and calculate the malate concentration using a standard curve prepared with known concentrations of malate. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[20]

Commercial Malate Assay Kits

Several commercial kits are available for the colorimetric or fluorometric quantification of malate. These kits provide optimized reagents and detailed protocols. An example workflow for a colorimetric assay is provided below.

General Protocol for a Colorimetric Malate Assay Kit:

  • Reagent Preparation: Reconstitute the provided enzyme mix, substrate mix, and standard solution according to the kit's instructions.[19]

  • Standard Curve Preparation: Prepare a series of malate standards by diluting the stock standard solution.[19]

  • Sample Preparation: Prepare tissue or cell lysates as described in the kit manual. This may involve homogenization and deproteinization.[19]

  • Assay Reaction:

    • Add samples and standards to a 96-well plate.

    • Prepare a master reaction mix containing the assay buffer, enzyme mix, and substrate mix.

    • Add the master reaction mix to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.[21][22]

  • Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[19]

  • Data Analysis: Subtract the blank reading from all measurements and plot the standard curve. Determine the malate concentration in the samples from the standard curve.

Signaling Pathways and Logical Relationships

Malate's Role in Stomatal Movement

The regulation of stomatal aperture by malate involves a complex interplay of ion transport and signaling within the guard cells.

Stomatal_Movement cluster_opening Stomatal Opening cluster_closure Stomatal Closure Light Light PEPC PEPC Activity Light->PEPC Malate_Synthesis Malate Synthesis in Guard Cells PEPC->Malate_Synthesis Malate_Accumulation Malate Accumulation Malate_Synthesis->Malate_Accumulation Turgor_Increase Increased Turgor Pressure Malate_Accumulation->Turgor_Increase Stomata_Open Stomata Open Turgor_Increase->Stomata_Open High_CO2 High CO2 / ABA Malate_Release Malate Release from Guard Cells High_CO2->Malate_Release Turgor_Decrease Decreased Turgor Pressure Malate_Release->Turgor_Decrease Stomata_Close Stomata Close Turgor_Decrease->Stomata_Close Malate_Quantification_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue, Cell Culture) Homogenization 2. Homogenization (in appropriate buffer) Sample_Collection->Homogenization Deproteinization 3. Deproteinization (e.g., Spin Filter) Homogenization->Deproteinization Enzymatic_Assay 4. Enzymatic Assay (Malate Dehydrogenase) Deproteinization->Enzymatic_Assay Spectrophotometry 5. Spectrophotometric Measurement (Absorbance at 340 nm or colorimetric readout) Enzymatic_Assay->Spectrophotometry Data_Analysis 6. Data Analysis (Standard Curve Calculation) Spectrophotometry->Data_Analysis Quantification 7. Malate Concentration Determination Data_Analysis->Quantification

References

Sodium hydrogen malate as a carbon source for microbial growth experiments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the utilization of sodium hydrogen malate (B86768) as a carbon source for microbial growth experiments. Malate, a dicarboxylic acid, is a key intermediate in the central metabolism of many organisms, making its sodium salt an excellent and readily metabolizable carbon source for a wide range of microbial species. This document outlines the metabolic pathways involved, provides detailed experimental protocols, and presents quantitative data to facilitate the design and execution of robust microbial growth studies.

Introduction to Malate as a Carbon Source

Sodium hydrogen malate serves as an effective carbon and energy source for numerous microorganisms, including bacteria and yeasts. Its role as a central metabolite in the tricarboxylic acid (TCA) cycle and other related pathways allows for its efficient assimilation into cellular biomass and energy production. The use of a defined carbon source like this compound is critical in many research and industrial applications, including metabolic engineering, fermentation optimization, and drug discovery, as it allows for precise control over cellular metabolism and growth conditions.

Microbial Utilization of Malate

A diverse array of microorganisms can utilize malate as a sole carbon source. Notable examples include:

  • Bacteria: Species from the genera Pseudomonas, Escherichia, Arthrobacter, and Selenomonas have been shown to grow on malate. For instance, Pseudomonas fluorescens can utilize malate through the TCA cycle. Engineered strains of Escherichia coli are often used for the production of valuable chemicals from malate. Arthrobacter sp. has been noted for its ability to produce D-malate.

  • Yeasts: Various yeasts, such as Saccharomyces cerevisiae and Zygosaccharomyces rouxii, can metabolize malate. While wild-type S. cerevisiae may utilize it inefficiently, engineered strains have been developed for enhanced malate consumption and conversion.

Metabolic Pathways for Malate Utilization

Microorganisms primarily metabolize malate through the following central metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: Malate is a key intermediate of the TCA cycle. It is oxidized to oxaloacetate by malate dehydrogenase, a reaction that generates NADH. Oxaloacetate then condenses with acetyl-CoA to continue the cycle, generating ATP and reducing equivalents.

  • Glyoxylate (B1226380) Shunt: In the absence of a complete TCA cycle or when growing on two-carbon compounds, some microbes utilize the glyoxylate shunt. In this pathway, isocitrate is cleaved into glyoxylate and succinate. Malate synthase then catalyzes the condensation of glyoxylate and acetyl-CoA to form malate.

  • Malic Enzyme: Malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, with the concomitant reduction of NAD+ or NADP+. This provides a direct link between malate metabolism and glycolysis/gluconeogenesis.

Below are diagrams illustrating the central role of malate in these pathways.

Malate_Metabolism cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Glyoxylate Glyoxylate Shunt cluster_MalicEnzyme Malic Enzyme Pathway Malate Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Pyruvate Pyruvate Malate->Pyruvate Malic Enzyme Citrate Citrate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Malate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Malate Glyoxylate->Malate Malate Synthase

Central metabolic pathways involving malate.

Experimental Protocols

This section provides a detailed methodology for conducting microbial growth experiments using this compound as the sole carbon source.

Preparation of Minimal Medium

A defined minimal medium is essential for ensuring that this compound is the only available carbon source. The following is a recipe for a standard M9 minimal medium that can be adapted for this purpose.

Table 1: Composition of M9 Minimal Medium (1 L)

ComponentAmountPurpose
5x M9 Salts 200 mLBuffer and essential salts
Na2HPO4·7H2O64 gPhosphate source and buffer
KH2PO415 gPhosphate source and buffer
NaCl2.5 gOsmotic balance
NH4Cl5.0 gNitrogen source
Carbon Source
This compound2-10 gSole carbon and energy source
Other Components
2 M MgSO42 mLSource of magnesium ions
1 M CaCl20.1 mLSource of calcium ions
Trace Metal Solution1 mLProvides essential micronutrients
Sterile Deionized WaterUp to 1 LSolvent

Protocol for Medium Preparation:

  • Prepare 5x M9 Salts: Dissolve the Na2HPO4·7H2O, KH2PO4, NaCl, and NH4Cl in 1 L of deionized water. Sterilize by autoclaving at 121°C for 15 minutes.

  • Prepare Stock Solutions: Prepare separate stock solutions of this compound, MgSO4, CaCl2, and a trace metal solution. Sterilize the malate solution by filtration (0.22 µm filter) and the salt solutions by autoclaving.

  • Assemble the Medium: In a sterile container, aseptically combine the sterile 5x M9 salts, this compound, MgSO4, CaCl2, and trace metal solution with sterile deionized water to the final volume. Mix thoroughly.

Experimental Workflow for Microbial Growth Curve

The following workflow outlines the steps for determining the growth kinetics of a microorganism on this compound.

Growth_Curve_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Inoculum: Grow overnight culture in rich medium (e.g., LB). Inoculation Inoculate fresh malate minimal medium with overnight culture (e.g., 1:100). Inoculum->Inoculation Media Prepare Malate Minimal Medium Media->Inoculation Incubation Incubate at optimal temperature and aeration. Inoculation->Incubation Sampling Take samples aseptically at regular time intervals. Incubation->Sampling OD Measure Optical Density (OD600) to monitor cell growth. Sampling->OD Biomass Determine Dry Cell Weight (DCW) for biomass quantification. Sampling->Biomass Malate Quantify residual malate using HPLC. Sampling->Malate Plot Plot growth curve (OD vs. Time) and determine growth parameters. OD->Plot

Workflow for a microbial growth experiment.

Detailed Steps:

  • Inoculum Preparation: Inoculate a single colony of the desired microorganism into a rich medium (e.g., Luria-Bertani broth for bacteria, YPD for yeast) and grow overnight at the optimal temperature with shaking.

  • Inoculation: Inoculate the prepared this compound minimal medium with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.

  • Incubation: Incubate the culture under appropriate conditions of temperature and aeration (e.g., 37°C and 200 rpm for E. coli).

  • Monitoring Growth: At regular intervals (e.g., every 1-2 hours), aseptically remove a sample of the culture and measure the OD600 using a spectrophotometer.

  • Data Analysis: Plot the OD600 values against time to generate a growth curve. From the exponential phase of the curve, calculate the specific growth rate (µ) and doubling time (t_d).

Analytical Methods
  • Biomass Quantification: Dry cell weight (DCW) is a standard method for quantifying biomass. A known volume of cell culture is centrifuged, washed, and dried at a specific temperature until a constant weight is achieved.

  • Malate Quantification: High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of malate in the culture supernatant. An ion-exchange or reverse-phase column can be used with a suitable mobile phase and a UV or refractive index detector.[1][2]

Quantitative Data on Microbial Growth

The following tables summarize key quantitative data related to microbial growth on malate and the production of related compounds.

Table 2: Growth and Product Yields of Various Microorganisms on Malate or Related Substrates

MicroorganismSubstrateProductTiter (g/L)Yield (g/g or mol/mol)Reference
Arthrobacter sp. MCI2612MaleateD-Malate870.72 (mol/mol)[3][4]
Engineered E. coli XZ658GlucoseL-Malate341.42 (mol/mol)[5][6]
Engineered S. cerevisiaeGlucoseL-Malate590.42 (mol/mol)[7][8]
Zygosaccharomyces rouxiiGlucoseL-Malate75-[7]

Table 3: Specific Growth Rates of E. coli and S. cerevisiae on Different Carbon Sources

MicroorganismCarbon SourceSpecific Growth Rate (h⁻¹)Reference
Escherichia coliGlucose (complex medium)~1.14[9]
Escherichia coliGlucose (minimal medium)~0.6 - 0.9[10][11]
Saccharomyces cerevisiaeGlucose~0.165 - 0.53[12][13]

Note: Specific growth rates on malate as the sole carbon source can be lower than on glucose and are highly dependent on the microbial strain and culture conditions.

Conclusion

This compound is a valuable and versatile carbon source for a wide range of microbial growth experiments. Its central role in metabolism allows for efficient utilization by many bacteria and yeasts. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute well-controlled and informative studies in microbial physiology, metabolic engineering, and bioprocess development. The provided diagrams of metabolic pathways and experimental workflows serve as visual aids to enhance understanding and experimental planning.

References

Exploring the Enantiomers of Sodium Hydrogen Malate in Biochemical Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malic acid, a dicarboxylic acid, is a key intermediate in several fundamental metabolic pathways, including the citric acid (TCA) cycle.[1] It exists as two stereoisomers, L-malate and D-malate, which are non-superimposable mirror images of each other. In biological systems, the L-enantiomer is the predominantly occurring and metabolically active form.[1] The sodium salt, sodium hydrogen malate (B86768), is often utilized in various applications, from a food additive to a component in biochemical assays.[2]

This technical guide provides an in-depth exploration of the biochemical significance and differential properties of the L- and D-enantiomers of sodium hydrogen malate. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing their roles in metabolism, methods for their analysis, and protocols for relevant enzymatic assays. The stereospecificity of enzymes and transporters dictates the distinct metabolic fates of these enantiomers, a critical consideration in biochemical research and pharmaceutical development.

Physicochemical and Biochemical Properties of Malate Enantiomers

The distinct three-dimensional structures of L- and D-malate lead to differences in their interaction with chiral environments, such as enzymes and polarized light. While many physical properties are identical, their biological activities and interactions are markedly different.

Quantitative Data Summary

The following tables summarize the key physicochemical and biochemical properties of the malate enantiomers. Data for the free acid form is provided due to the limited availability of specific data for the individual this compound enantiomer salts.

Table 1: Physicochemical Properties of Malic Acid Enantiomers

PropertyL-Malic AcidD-Malic AcidDL-Malic Acid (Racemic)
Molecular Formula C₄H₆O₅C₄H₆O₅C₄H₆O₅
Molar Mass ( g/mol ) 134.09134.09134.09
Melting Point (°C) ~101~101~131-132
Density (g/cm³) 1.5951.5951.601
Specific Rotation -2.3° (c=8.5 in H₂O)+2.92°
Solubility Water, Methanol, Ethanol, AcetoneWater, Methanol, Ethanol, AcetoneWater, Ethanol, Acetone

Source:[3]

Table 2: Biochemical Properties of Malate Enantiomers

PropertyL-MalateD-Malate
Primary Metabolic Role Intermediate in the Citric Acid Cycle, Gluconeogenesis, Malate-Aspartate Shuttle.[4]Not a normal intermediate in mammalian metabolism.[5]
Substrate for Malate Dehydrogenase (MDH) YesNo (Enzyme is stereospecific for the L-enantiomer).[6]
MDH Kinetics (L-Malate) Kₘ: 2 mM; Kcat: 259.2 s⁻¹Not applicable.
Metabolic Fate in Mammals Oxidized to oxaloacetate in the TCA cycle.Believed to be largely unmetabolized and excreted.

Source:[4][5][6]

Biochemical Pathways and Roles

L-Malate: A Central Metabolic Hub

L-malate is a crucial component of cellular energy metabolism.[4] Its primary roles include:

  • Citric Acid (TCA) Cycle: L-malate is oxidized to oxaloacetate by malate dehydrogenase (MDH), a reaction that generates NADH, a key reducing equivalent for ATP production in the electron transport chain.[6] This is a reversible reaction and a critical step in the regeneration of oxaloacetate to continue the cycle.[6]

  • Malate-Aspartate Shuttle: This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation. Cytosolic MDH reduces oxaloacetate to L-malate, which is then transported across the mitochondrial membrane.[4]

  • Gluconeogenesis: During the synthesis of glucose from non-carbohydrate precursors, mitochondrial oxaloacetate is converted to L-malate to be transported into the cytoplasm, where it is then converted back to oxaloacetate.[7]

The Metabolic Fate of D-Malate

In stark contrast to its L-isomer, D-malate does not have a recognized role in mammalian metabolism.[5] The enzymes of the central metabolic pathways, such as malate dehydrogenase, are highly stereospecific and do not recognize D-malate as a substrate.[6] While some microorganisms possess enzymes capable of metabolizing D-malate, in mammals, it is generally considered to be metabolically inert and is likely eliminated from the body without being utilized.[8]

Mandatory Visualizations

L-Malate in the Citric Acid (TCA) Cycle

TCA_Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG Isocitrate Dehydrogenase NADH_out1 NADH + H⁺ Isocitrate->NADH_out1 CO2_out1 CO₂ Isocitrate->CO2_out1 SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA α-KG Dehydrogenase NADH_out2 NADH + H⁺ AlphaKG->NADH_out2 CO2_out2 CO₂ AlphaKG->CO2_out2 Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase GTP_out GTP SuccinylCoA->GTP_out Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase FADH2_out FADH₂ Succinate->FADH2_out LMalate L-Malate Fumarate->LMalate Fumarase Oxaloacetate Oxaloacetate LMalate->Oxaloacetate Malate Dehydrogenase NADH_out3 NADH + H⁺ LMalate->NADH_out3 Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate NADH_out1->AlphaKG NADH_out2->SuccinylCoA NADH_out3->Oxaloacetate GTP_out->Succinate FADH2_out->Fumarate CO2_out1->AlphaKG CO2_out2->SuccinylCoA

Caption: Role of L-Malate in the Citric Acid (TCA) Cycle.

Malate-Aspartate Shuttle Workflow

Malate_Aspartate_Shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix NADH_c NADH + H⁺ MDH1 MDH1 (Cytosolic) NADH_c->MDH1 NAD_c NAD⁺ OAA_c Oxaloacetate OAA_c->MDH1 AST1 AST1 (Cytosolic) OAA_c->AST1 LMalate_c L-Malate LMalate_m L-Malate LMalate_c->LMalate_m Malate-α-KG Transporter Asp_c Aspartate Glu_c Glutamate Glu_c->AST1 Glu_m Glutamate Glu_c->Glu_m Glu-Asp Transporter aKG_c α-Ketoglutarate MDH1->NAD_c MDH1->LMalate_c AST1->Asp_c AST1->aKG_c NADH_m NADH + H⁺ NAD_m NAD⁺ MDH2 MDH2 (Mitochondrial) NAD_m->MDH2 OAA_m Oxaloacetate LMalate_m->MDH2 Asp_m Aspartate Asp_m->Asp_c Glu-Asp Transporter AST2 AST2 (Mitochondrial) Asp_m->AST2 aKG_m α-Ketoglutarate aKG_m->aKG_c Malate-α-KG Transporter aKG_m->AST2 MDH2->NADH_m MDH2->OAA_m AST2->OAA_m AST2->Glu_m Enantiomer_Analysis_Workflow cluster_preparation Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Interpretation Sample Test Sample (e.g., L-Malate, D-Malate, or Mixture) Derivatization Chiral Derivatization (with (R)-NEA) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection HPLC RP-HPLC Separation (C18 Column) Injection->HPLC Detection UV Detection (225 nm) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Purity Enantiomeric Purity Calculation Quantification->Purity Final_Report Final_Report Purity->Final_Report Final Report

References

Methodological & Application

Application Notes and Protocols for the Preparation of Sodium Hydrogen Malate Buffer in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of sodium hydrogen malate (B86768) buffer, a versatile buffer system for various enzymatic assays. Malic acid, a dicarboxylic acid, offers two pKa values, making it suitable for buffering in the acidic to neutral pH range. This document outlines the chemical principles, quantitative data, detailed preparation protocols, and visualizations to ensure accurate and reproducible buffer preparation for your research needs.

Introduction

Sodium hydrogen malate buffer is prepared from malic acid and its conjugate base. The equilibrium between the dihydrogen malate (H₂-malate), hydrogen malate (H-malate⁻), and malate (malate²⁻) ions allows it to resist changes in pH. The selection of the appropriate pH is critical for enzyme activity and stability, making a reliable buffer system paramount for successful enzymatic assays.

Quantitative Data: Physicochemical Properties of Malic Acid

The buffering capacity of the this compound system is dictated by the pKa values of malic acid. It is important to note that reported pKa values can vary slightly depending on the experimental conditions such as temperature and ionic strength. A summary of reported pKa values is presented in Table 1.

Table 1: pKa Values of Malic Acid

pKa1pKa2Source
3.45.13Bionity
3.515.03PubChem[1]
3.244.68ResearchGate
3.405.20Wikipedia[2]

The buffer is most effective at pH values near its pKa. Therefore, this compound buffer can be effectively used in the pH ranges of approximately 3.0-4.5 and 4.5-6.0. For enzymatic assays requiring a higher pH, other buffer systems might be more appropriate.

Experimental Protocols

Two common methods for preparing a this compound buffer of a specific pH and concentration are provided below.

Protocol 1: Preparation by Titration

This method involves starting with a solution of malic acid and titrating it with a strong base (e.g., NaOH) to the desired pH.

Materials:

  • L-Malic acid (FW: 134.09 g/mol )

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • High-purity water (e.g., deionized or distilled)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Beakers

Procedure:

  • Prepare a stock solution of malic acid:

    • To prepare a 0.1 M malic acid stock solution, dissolve 13.41 g of L-malic acid in approximately 800 mL of high-purity water.

    • Stir until the solid is completely dissolved.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Adjust the pH:

    • Place a beaker with the desired volume of the malic acid stock solution on a magnetic stirrer.

    • Immerse a calibrated pH electrode in the solution.

    • Slowly add the NaOH solution dropwise while continuously monitoring the pH.

    • Continue adding NaOH until the desired pH is reached.

  • Final volume adjustment:

    • Carefully transfer the buffer solution to a volumetric flask.

    • Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask.

    • Add high-purity water to the final desired volume.

    • Mix the solution thoroughly.

  • Storage:

    • Store the buffer at 4°C. For long-term storage, consider filtration through a 0.22 µm filter.

Protocol 2: Preparation by Mixing Stock Solutions

This method involves preparing stock solutions of malic acid and sodium malate and then mixing them in appropriate ratios to achieve the desired pH.

Materials:

  • L-Malic acid (FW: 134.09 g/mol )

  • Monosodium malate or Disodium (B8443419) malate

  • High-purity water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and graduated cylinders

  • Beakers

Procedure:

  • Prepare stock solutions:

    • Prepare a 0.1 M malic acid solution as described in Protocol 1.

    • Prepare a 0.1 M this compound solution by dissolving the appropriate amount of monosodium malate in high-purity water. Alternatively, a disodium malate solution can be prepared.

  • Mix the solutions:

    • Use the Henderson-Hasselbalch equation as a guideline to estimate the required volumes of the acid and salt solutions: pH = pKa + log([A⁻]/[HA]) Where:

      • pH is the desired buffer pH.

      • pKa is the acid dissociation constant of malic acid (choose the pKa closest to your target pH).

      • [A⁻] is the concentration of the conjugate base (malate).

      • [HA] is the concentration of the acid (malic acid).

    • In a beaker, combine the calculated volumes of the malic acid and sodium malate stock solutions.

  • Verify and adjust the pH:

    • Measure the pH of the mixed solution using a calibrated pH meter.

    • If necessary, adjust the pH by adding small amounts of the acid or base stock solution.

  • Final volume adjustment and storage:

    • Transfer the buffer to a volumetric flask, adjust to the final volume with high-purity water, and store as described in Protocol 1.

Visualizations

Buffer Preparation Workflow

The following flowchart illustrates the general workflow for preparing a this compound buffer.

Buffer_Preparation_Workflow cluster_prep Preparation cluster_titration Titration Method cluster_mixing Mixing Method start Start weigh Weigh Malic Acid start->weigh dissolve Dissolve in Water weigh->dissolve stock_solution Prepare Stock Solution dissolve->stock_solution titrate Titrate with NaOH to desired pH stock_solution->titrate mix Mix Acid and Salt Solutions stock_solution->mix adjust_volume_t Adjust Final Volume titrate->adjust_volume_t end_t Buffer Ready adjust_volume_t->end_t prepare_salt Prepare Sodium Malate Stock Solution prepare_salt->mix check_ph Verify and Adjust pH mix->check_ph adjust_volume_m Adjust Final Volume check_ph->adjust_volume_m end_m Buffer Ready adjust_volume_m->end_m

Caption: Workflow for this compound Buffer Preparation.

Chemical Equilibrium of this compound Buffer

The buffering action of the this compound system is based on the equilibria between its different protonated forms.

Malate_Buffer_Equilibrium cluster_pka1 pKa1 ≈ 3.4 cluster_pka2 pKa2 ≈ 5.1 H2_Malate H₂-Malate (Malic Acid) H_Malate H-Malate⁻ (Hydrogen Malate) H2_Malate->H_Malate + H⁺ H_Malate->H2_Malate - H⁺ Malate Malate²⁻ H_Malate->Malate + H⁺ Malate->H_Malate - H⁺

Caption: Chemical Equilibria of the Malate Buffer System.

Conclusion

The provided protocols and information will enable researchers to prepare this compound buffer with a high degree of accuracy and reproducibility. Careful consideration of the desired pH and the pKa values of malic acid is essential for preparing a buffer with optimal buffering capacity for the intended enzymatic assay. Always use high-quality reagents and calibrated equipment to ensure the reliability of your experiments.

References

Protocol for preparing a sodium hydrogen malate buffer at a specific pH.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

A sodium hydrogen malate (B86768) buffer is a useful buffer system for various biochemical and pharmaceutical applications. It utilizes the second dissociation constant (pKa2) of malic acid, which is approximately 5.1. This allows for effective buffering in the pH range of approximately 4.1 to 6.1. This buffer is suitable for experiments requiring a stable pH environment within this acidic to slightly acidic range, such as enzyme assays, protein characterization, and formulation studies. The preparation of this buffer involves the use of a conjugate acid-base pair, specifically monosodium malate as the weak acid and disodium (B8443419) malate as the conjugate base. This document provides a detailed protocol for the preparation of a sodium hydrogen malate buffer at various specific pH values.

Materials and Equipment

Materials:

  • Malic acid (C₄H₆O₅) or Monosodium malate (C₄H₅NaO₅)[1][2]

  • Sodium hydroxide (B78521) (NaOH) or Disodium malate (C₄H₄Na₂O₅)[3][4]

  • Deionized water (ddH₂O)

  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Graduated cylinders

  • Beakers

Data Presentation: Buffer Composition for a 0.1 M this compound Buffer

The following table outlines the required volumes of 0.1 M monosodium malate (Acid) and 0.1 M disodium malate (Base) stock solutions to prepare 100 mL of a 0.1 M this compound buffer at various pH values. The calculations are based on the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) with a pKa2 of 5.1 for malic acid.

Target pHMolar Ratio ([Base]/[Acid])Volume of 0.1 M Monosodium Malate (mL)Volume of 0.1 M Disodium Malate (mL)
4.2 0.12688.811.2
4.4 0.19983.416.6
4.6 0.31676.024.0
4.8 0.50166.633.4
5.0 0.79455.744.3
5.2 1.25944.355.7
5.4 1.99533.466.6
5.6 3.16224.076.0
5.8 5.01216.683.4

Experimental Protocols

Preparation of Stock Solutions

4.1.1. 0.1 M Monosodium Malate Solution (Acid)

  • Weigh 1.561 g of monosodium malate (MW: 156.07 g/mol ).[1]

  • Dissolve the monosodium malate in approximately 80 mL of deionized water in a beaker.

  • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with deionized water.

  • Mix the solution thoroughly.

4.1.2. 0.1 M Disodium Malate Solution (Base)

  • Weigh 1.781 g of disodium malate (MW: 178.05 g/mol ).[3][4]

  • Dissolve the disodium malate in approximately 80 mL of deionized water in a beaker.

  • Once fully dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 100 mL with deionized water.

  • Mix the solution thoroughly.

Preparation of this compound Buffer (Example: 100 mL of 0.1 M, pH 5.0)
  • Refer to the table in Section 3 to determine the required volumes of the stock solutions for the desired pH. For a pH of 5.0, you will need 55.7 mL of 0.1 M monosodium malate and 44.3 mL of 0.1 M disodium malate.

  • In a 100 mL beaker or flask, add the calculated volume of the 0.1 M monosodium malate solution.

  • Add the calculated volume of the 0.1 M disodium malate solution.

  • Place a magnetic stir bar in the beaker and stir the solution for complete mixing.

  • Calibrate a pH meter according to the manufacturer's instructions.

  • Measure the pH of the prepared buffer solution.

  • If necessary, adjust the pH to the target value by adding small increments of the 0.1 M monosodium malate solution (to lower the pH) or the 0.1 M disodium malate solution (to raise the pH).

  • Once the desired pH is achieved, transfer the buffer solution to a labeled storage bottle.

Visualization of the Experimental Workflow

BufferPreparationWorkflow cluster_stock Stock Solution Preparation cluster_buffer Buffer Preparation prep_acid Prepare 0.1 M Monosodium Malate (Acid) determine_vols Determine Volumes from Table for Target pH prep_base Prepare 0.1 M Disodium Malate (Base) mix_solutions Mix Stock Solutions determine_vols->mix_solutions Calculated Volumes measure_ph Measure pH mix_solutions->measure_ph adjust_ph Adjust pH (if necessary) measure_ph->adjust_ph Check pH final_buffer Final Buffer Solution measure_ph->final_buffer pH is correct adjust_ph->final_buffer Final pH Achieved

Caption: Workflow for preparing a this compound buffer.

References

Application Notes and Protocols for Malate Dehydrogenase Activity Assays Using Sodium Hydrogen Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malate (B86768) Dehydrogenase (MDH) is a critical enzyme in cellular metabolism, playing a pivotal role in the citric acid cycle and the malate-aspartate shuttle.[1][2][3][4][5] It catalyzes the reversible oxidation of L-malate to oxaloacetate with the concomitant reduction of NAD+ to NADH.[1][4][5] Monitoring MDH activity is essential for studying metabolic pathways, and alterations in its activity have been linked to various diseases, including neurodegenerative disorders and liver damage.[1][4][6][7] These application notes provide detailed protocols for assaying malate dehydrogenase activity using sodium hydrogen malate as a substrate.

This compound, also known as malic acid monosodium salt, serves as a source of L-malate for the MDH-catalyzed reaction. It is important to note that MDH is stereospecific for the L-isomer of malate. If using a DL-malate salt, only the L-malate will be utilized by the enzyme.

Principle of the Assay

The activity of malate dehydrogenase is typically determined by monitoring the production of NADH, which absorbs light at 340 nm.[5][8] An alternative and common method, particularly in high-throughput settings, is a colorimetric assay where the NADH produced is coupled to the reduction of a tetrazolium salt (like MTT or WST) by a developer enzyme, resulting in a colored formazan (B1609692) product.[3][4][9][10] The rate of color development, measured at a specific wavelength (e.g., 450 nm or 565 nm), is directly proportional to the MDH activity in the sample.[1][6][7]

Data Presentation

Table 1: Kinetic Parameters of Malate Dehydrogenase
ParameterValueConditions
Km for L-malate (non-activated)0.036 mMpH 8.0, 0.05 M Tris-acetate buffer, 25°C
Km for L-malate (activated)0.2 mMpH 8.0, 0.05 M Tris-acetate buffer, 25°C
Km for NAD+ (non-activated)0.14 mMpH 8.0, 0.05 M Tris-acetate buffer, 25°C
Km for NAD+ (activated)0.047 mMpH 8.0, 0.05 M Tris-acetate buffer, 25°C
Km for Oxaloacetate0.027 mMpH 9.0, 90 mM Tris-HCl buffer, 30°C
Km for NADH0.014 mMpH 9.0, 90 mM Tris-HCl buffer, 30°C
Optimal pH9.0 - 9.5
Optimal Temperature30 - 40°C

Data compiled from literature.[5][8][11] Note that enzyme kinetics can be influenced by buffer composition, pH, temperature, and the presence of activators or inhibitors.

Experimental Protocols

Protocol 1: Colorimetric Malate Dehydrogenase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is suitable for use in a 96-well plate format.

Materials:

  • Sodium Hydrogen L-Malate (or Sodium Hydrogen DL-Malate)

  • MDH Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5-9.5)

  • NAD+ Solution

  • MDH Developer Enzyme (e.g., Diaphorase)

  • Tetrazolium Salt Solution (e.g., WST-1 or MTT)

  • NADH Standard Solution (for standard curve)

  • Sample containing Malate Dehydrogenase (e.g., cell lysate, tissue homogenate, purified enzyme)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

  • Incubator set to 37°C

Procedure:

  • Reagent Preparation:

    • MDH Assay Buffer: Prepare or warm to room temperature before use.

    • Substrate Solution (this compound): Prepare a stock solution of sodium hydrogen L-malate in MDH Assay Buffer. The final concentration in the reaction will depend on the specific assay conditions, but a starting point is typically in the range of 1-10 mM.

    • Reaction Mix: For each well, prepare a reaction mix containing MDH Assay Buffer, Substrate Solution, NAD+, MDH Developer, and Tetrazolium Salt. The exact volumes will be based on the final desired concentrations.

    • NADH Standard Curve: Prepare a series of dilutions of the NADH standard in MDH Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

  • Sample Preparation:

    • Tissues: Homogenize tissue (e.g., 10 mg) in 100-200 µL of ice-cold MDH Assay Buffer.[3] Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material.[1][2][3]

    • Cells: Collect cells (e.g., 1 x 106) by centrifugation and resuspend in 100 µL of ice-cold MDH Assay Buffer.[1] Sonicate or homogenize to lyse the cells.[3][7] Centrifuge to pellet cellular debris and collect the supernatant.

    • Dilute samples in MDH Assay Buffer if the activity is expected to be high.

  • Assay Protocol:

    • Add 10-50 µL of sample to the wells of the 96-well plate.

    • For the standard curve, add 50 µL of each NADH standard dilution to separate wells.

    • Adjust the volume in all wells to 50 µL with MDH Assay Buffer.

    • Add 50 µL of the Reaction Mix to each well.

    • Mix well, for example, by using a horizontal shaker or by pipetting.

    • Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 10-30 minutes.[1][6] Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the absorbance.

  • Data Analysis:

    • Subtract the absorbance of a blank (containing no sample or NADH) from all readings.

    • Plot the NADH standard curve (absorbance vs. nmol of NADH).

    • Determine the change in absorbance per minute (ΔOD/min) for each sample from the linear portion of the kinetic curve.

    • Use the NADH standard curve to convert the ΔOD/min to the amount of NADH generated per minute (nmol/min).

    • Calculate the MDH activity in the sample, typically expressed in mU/mL or U/mg of protein. One unit (U) of MDH is the amount of enzyme that generates 1.0 µmol of NADH per minute under the assay conditions.[1][6]

Visualizations

Signaling Pathway: Role of MDH in Metabolism

MDH_Pathway cluster_Mito Mitochondrial Matrix cluster_Cytosol Cytosol Malate L-Malate MDH Malate Dehydrogenase (MDH) Malate->MDH Substrate OAA Oxaloacetate CitricAcidCycle Citric Acid Cycle OAA->CitricAcidCycle NAD NAD+ NAD->MDH Coenzyme NADH NADH + H+ MalateAspartateShuttle Malate-Aspartate Shuttle NADH->MalateAspartateShuttle MDH->OAA Product MDH->NADH Reduced Coenzyme MalateAspartateShuttle->Malate Mitochondria Mitochondria Cytosol Cytosol

Caption: Role of Malate Dehydrogenase in the Citric Acid Cycle and Malate-Aspartate Shuttle.

Experimental Workflow: Colorimetric MDH Activity Assay

MDH_Workflow start Start prep_reagents Prepare Reagents (Assay Buffer, Substrate, Reaction Mix, NADH Standards) start->prep_reagents prep_samples Prepare Samples (Tissue Homogenate or Cell Lysate) start->prep_samples plate_setup Pipette Standards and Samples into 96-well Plate prep_reagents->plate_setup prep_samples->plate_setup add_reaction_mix Add Reaction Mix to all wells plate_setup->add_reaction_mix incubate Incubate at 37°C add_reaction_mix->incubate measure Measure Absorbance (450 nm) in Kinetic Mode incubate->measure analyze Data Analysis: - Calculate ΔOD/min - Use Standard Curve - Determine MDH Activity measure->analyze end End analyze->end

Caption: General workflow for a colorimetric malate dehydrogenase activity assay.

Logical Relationship: Principle of the Colorimetric Assay

Assay_Principle Malate L-Malate (from this compound) MDH Malate Dehydrogenase (in sample) Malate->MDH NAD NAD+ NAD->MDH OAA Oxaloacetate MDH->OAA NADH NADH MDH->NADH Developer Developer Enzyme NADH->Developer Formazan Formazan (Colored Product) Developer->Formazan Tetrazolium Tetrazolium Salt (e.g., WST-1, Colorless) Tetrazolium->Developer Absorbance Measure Absorbance (e.g., 450 nm) Formazan->Absorbance

References

Application of Sodium Hydrogen Malate in Plant Physiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen malate (B86768), the monosodium salt of malic acid, serves as a readily available source of the dicarboxylic acid malate, a key metabolite in plant physiology. Malate is central to numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, C4 and crassulacean acid metabolism (CAM) photosynthesis, pH regulation, stomatal function, and stress responses. The exogenous application of sodium hydrogen malate offers a valuable tool for researchers to investigate and modulate these physiological processes. This document provides detailed application notes and experimental protocols for the use of this compound in plant physiology research, with a focus on its role in stress mitigation and growth promotion.

Application Notes

The exogenous application of this compound can be utilized to explore several key areas of plant physiology:

  • Alleviation of Abiotic Stress: Malate plays a crucial role as an osmolyte and a component of the plant's antioxidant defense system. Supplying this compound can enhance plant tolerance to various abiotic stresses, including salinity, drought, and heavy metal toxicity. It can be applied either as a foliar spray or through the nutrient solution in hydroponic systems to assess its impact on stress indicators such as electrolyte leakage, lipid peroxidation, and the activity of antioxidant enzymes.

  • Growth Promotion and Yield Enhancement: As an intermediate in cellular respiration, malate is a source of carbon skeletons and energy. Exogenous application can supplement the plant's carbon pool, potentially leading to increased biomass, improved flowering, and enhanced crop yield. Studies have shown positive effects on plant height, dry weight, and reproductive output with the application of malate.

  • Modulation of Nutrient Uptake: Malate exuded from roots can influence the rhizosphere by altering soil pH and chelating mineral nutrients, thereby affecting their availability and uptake. Research using this compound can elucidate its role in improving the absorption of essential nutrients and mitigating the toxicity of elements like aluminum.

  • Investigation of Stomatal Regulation: Malate is a key anion involved in regulating the turgor of guard cells, which controls stomatal opening and closure. The application of this compound can be used to study its influence on gas exchange, transpiration, and water use efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of exogenous malic acid (the protonated form of malate) on various plant species. These results are indicative of the potential effects of this compound application.

Table 1: Effect of Foliar Application of Malic Acid on Growth Parameters of Gazania rigens

TreatmentPlant Dry Weight (g)Root Fresh Weight (g)Plant Height (cm)Peduncle Length (cm)
Control (Distilled Water)No significant data1.512.010.5
100 mg L⁻¹ Malic AcidNo significant data2.014.513.0
300 mg L⁻¹ Malic AcidSignificant increase2.215.013.5

Data synthesized from a study on Gazania rigens, where foliar sprays were applied.[1]

Table 2: Effect of Malic Acid Application on Growth and Yield Parameters of Vicia faba (Broad Bean)

Treatment (Malic Acid Conc.)Plant Height (cm)Number of Leaves per PlantNumber of Flowers per Plant
0 mg L⁻¹ (Control)29.0012.757.00
50 mg L⁻¹---
100 mg L⁻¹---
150 mg L⁻¹39.0021.6711.50

Data extracted from an experiment on Vicia faba, indicating a dose-dependent positive response to malic acid.[2]

Experimental Protocols

This section provides detailed protocols for the application of this compound and the subsequent analysis of key physiological and biochemical parameters.

Protocol 1: Foliar Application of this compound for Growth Promotion

Objective: To assess the effect of foliar-applied this compound on the growth and development of a target plant species.

Materials:

  • Sodium hydrogen DL-malate (CAS No: 58214-38-3)

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Spray bottles

  • Plant growth facilities (greenhouse or growth chamber)

  • Target plant species (e.g., Gazania rigens, Vicia faba)

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of 1 M this compound in distilled water.

    • Prepare working solutions at desired concentrations (e.g., 100 mg L⁻¹, 300 mg L⁻¹) by diluting the stock solution.

    • Add a surfactant (e.g., Tween 20 at 0.05% v/v) to each solution to ensure even leaf coverage.

    • Prepare a control solution of distilled water with the same concentration of surfactant.

  • Plant Growth and Treatment Application:

    • Grow plants under controlled conditions to a suitable developmental stage (e.g., 4-6 true leaves).

    • Divide plants into treatment groups, ensuring a sufficient number of replicates for statistical analysis.

    • Apply the treatment solutions as a fine mist to the foliage until runoff, ensuring complete coverage of both adaxial and abaxial leaf surfaces.

    • Perform applications at regular intervals (e.g., weekly) for a defined period.

  • Data Collection and Analysis:

    • At the end of the experimental period, measure growth parameters such as plant height, stem diameter, number of leaves, and flower number.

    • Harvest the plants and separate them into shoots and roots.

    • Determine the fresh weight of shoots and roots immediately.

    • Dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight.

    • Statistically analyze the data to determine the significance of the treatment effects.

Protocol 2: Hydroponic Application of this compound to Mitigate Salt Stress

Objective: To evaluate the efficacy of this compound in alleviating the negative impacts of salinity on plant growth and physiology in a hydroponic system.

Materials:

  • Sodium hydrogen DL-malate

  • Hydroponic system components (containers, aeration system)

  • Hydroponic nutrient solution (e.g., Hoagland's solution)

  • Sodium chloride (NaCl) for inducing salt stress

  • pH meter and EC meter

  • Target plant species suitable for hydroponics (e.g., tomato, lettuce)

Procedure:

  • System Setup and Plant Acclimatization:

    • Set up the hydroponic system and fill it with the appropriate nutrient solution.

    • Germinate seeds and transfer seedlings to the hydroponic system.

    • Allow seedlings to acclimate for a week or until they are well-established.

  • Treatment Application:

    • Establish the following treatment groups:

      • Control (standard nutrient solution)

      • Salt Stress (nutrient solution + a specific concentration of NaCl, e.g., 100 mM)

      • Salt Stress + this compound (nutrient solution + NaCl + a specific concentration of this compound, e.g., 1 mM)

    • Monitor and adjust the pH and electrical conductivity (EC) of the nutrient solutions daily.

    • Replenish the nutrient solutions as needed, typically every 3-4 days.

  • Physiological and Biochemical Analysis:

    • After a defined stress period (e.g., 7-14 days), harvest plant tissues for analysis.

    • Measure growth parameters as described in Protocol 1.

    • Perform the following biochemical assays on fresh leaf tissue:

      • Chlorophyll (B73375) Content: (See Protocol 3)

      • Proline Content: (See Protocol 4)

      • Lipid Peroxidation (MDA content): (See Protocol 5)

      • Antioxidant Enzyme Activity (SOD, POD, CAT): (See Protocols 6, 7, and 8)

Protocol 3: Determination of Chlorophyll Content

Objective: To quantify the chlorophyll a, chlorophyll b, and total chlorophyll content in leaf tissue.

Materials:

  • Fresh leaf tissue

  • 80% (v/v) acetone (B3395972)

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

Procedure:

  • Homogenize a known weight of fresh leaf tissue (e.g., 0.2 g) in 10 mL of 80% acetone using a pre-chilled mortar and pestle.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.

  • Collect the supernatant and measure the absorbance at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the chlorophyll concentrations using the following equations (Arnon, 1949):

    • Chlorophyll a (mg/g FW) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)

    • Chlorophyll b (mg/g FW) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)

    • Total Chlorophyll (mg/g FW) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)

    • Where A is the absorbance at the respective wavelength, V is the final volume of the acetone extract (mL), and W is the fresh weight of the leaf tissue (g).

Protocol 4: Determination of Proline Content

Objective: To measure the accumulation of proline, a common osmolyte in stressed plants.

Materials:

Procedure:

  • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% sulfosalicylic acid.

  • Filter the homogenate and take 2 mL of the filtrate.

  • Add 2 mL of acid ninhydrin reagent and 2 mL of glacial acetic acid.

  • Incubate the mixture in a boiling water bath for 1 hour.

  • Terminate the reaction by placing the tubes in an ice bath.

  • Add 4 mL of toluene and vortex thoroughly.

  • Allow the phases to separate and measure the absorbance of the upper toluene layer at 520 nm.

  • Calculate the proline concentration from a standard curve prepared with known concentrations of L-proline.

Protocol 5: Estimation of Lipid Peroxidation (Malondialdehyde - MDA Content)

Objective: To quantify the level of lipid peroxidation by measuring the amount of malondialdehyde (MDA), a product of lipid breakdown.

Materials:

  • Fresh leaf tissue

  • 0.1% (w/v) trichloroacetic acid (TCA)

  • 20% (w/v) TCA containing 0.5% (w/v) thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of fresh leaf tissue in 10 mL of 0.1% TCA.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes.

  • Take 1 mL of the supernatant and add 4 mL of 20% TCA containing 0.5% TBA.

  • Heat the mixture at 95°C for 30 minutes and then cool it quickly in an ice bath.

  • Centrifuge at 10,000 x g for 15 minutes.

  • Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).

  • Calculate the MDA concentration using its extinction coefficient of 155 mM⁻¹ cm⁻¹.

Protocol 6: Assay of Superoxide (B77818) Dismutase (SOD) Activity

Objective: To measure the activity of superoxide dismutase, a key antioxidant enzyme.

Materials:

  • Fresh leaf tissue

  • Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8, containing 1 mM EDTA)

  • Reaction mixture (containing phosphate buffer, methionine, nitroblue tetrazolium (NBT), and riboflavin)

  • Spectrophotometer

Procedure:

  • Homogenize 0.5 g of fresh leaf tissue in extraction buffer on ice.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.

  • The assay mixture contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, and the enzyme extract.

  • Expose the reaction mixture to light (e.g., from a fluorescent lamp) for 15 minutes. A control reaction without the enzyme extract will develop maximum color.

  • Measure the absorbance at 560 nm.

  • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Protocol 7: Assay of Peroxidase (POD) Activity

Objective: To determine the activity of peroxidase, another important antioxidant enzyme.

Materials:

  • Fresh leaf tissue

  • Extraction buffer

  • Reaction mixture (containing phosphate buffer, guaiacol, and H₂O₂)

  • Spectrophotometer

Procedure:

  • Prepare the enzyme extract as described for the SOD assay.

  • The reaction mixture contains 100 mM phosphate buffer (pH 7.0), 0.1 mM guaiacol, 0.1 mM H₂O₂, and the enzyme extract.

  • Initiate the reaction by adding H₂O₂.

  • Measure the increase in absorbance at 470 nm for 1 minute due to the formation of tetraguaiacol.

  • Calculate the enzyme activity using the extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹).

Protocol 8: Assay of Catalase (CAT) Activity

Objective: To measure the activity of catalase, which detoxifies hydrogen peroxide.

Materials:

  • Fresh leaf tissue

  • Extraction buffer

  • Reaction mixture (containing phosphate buffer and H₂O₂)

  • Spectrophotometer

Procedure:

  • Prepare the enzyme extract as described for the SOD assay.

  • The reaction mixture contains 50 mM phosphate buffer (pH 7.0) and the enzyme extract.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 10 mM.

  • Measure the decrease in absorbance at 240 nm for 1 minute as H₂O₂ is consumed.

  • Calculate the enzyme activity using the extinction coefficient of H₂O₂ (39.4 M⁻¹ cm⁻¹).

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound in plant physiology research.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment Application cluster_analysis Phase 3: Data Collection & Analysis cluster_results Phase 4: Results & Interpretation plant_prep Plant Material Preparation (Germination & Acclimatization) treatment_app Application of Treatments (Foliar Spray or Hydroponics) plant_prep->treatment_app solution_prep Preparation of Treatment Solutions (Control, Stress, Malate) solution_prep->treatment_app growth_analysis Growth Parameter Analysis (Height, Biomass, etc.) treatment_app->growth_analysis phys_analysis Physiological Analysis (Chlorophyll, Proline) treatment_app->phys_analysis biochem_analysis Biochemical Assays (MDA, SOD, POD, CAT) treatment_app->biochem_analysis data_interp Data Interpretation and Conclusion growth_analysis->data_interp phys_analysis->data_interp biochem_analysis->data_interp

Caption: Experimental workflow for studying the effects of this compound.

malate_stress_response cluster_cellular_response Cellular Responses cluster_physiological_outcome Physiological Outcomes exogenous_malate Exogenous Sodium Hydrogen Malate plant_cell Plant Cell exogenous_malate->plant_cell Supplements abiotic_stress Abiotic Stress (e.g., Salinity, Drought) abiotic_stress->plant_cell Induces osmotic_adj Osmotic Adjustment (Proline, Sugars) plant_cell->osmotic_adj Triggers ion_homeostasis Ion Homeostasis (K+/Na+ ratio) plant_cell->ion_homeostasis Regulates antioxidant_defense Antioxidant Defense (SOD, POD, CAT) plant_cell->antioxidant_defense Activates ph_regulation pH Regulation plant_cell->ph_regulation Maintains stress_tolerance Enhanced Stress Tolerance osmotic_adj->stress_tolerance ion_homeostasis->stress_tolerance antioxidant_defense->stress_tolerance ph_regulation->stress_tolerance improved_growth Improved Growth & Development stress_tolerance->improved_growth

Caption: Putative signaling pathway of malate in plant abiotic stress response.

References

Application Notes and Protocols for Sodium Hydrogen Malate in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hydrogen malate (B86768), the monosodium salt of malic acid, serves as a crucial substrate for kinetic studies of several key metabolic enzymes. Its stability and solubility make it an excellent choice for in vitro assays aimed at characterizing enzyme function, identifying inhibitors, and understanding metabolic pathways. This document provides detailed application notes and protocols for utilizing sodium hydrogen malate as a substrate, with a focus on two major enzymes: Malate Dehydrogenase (MDH) and Malic Enzyme (ME). Understanding the kinetic properties of these enzymes is vital for basic research and for the development of therapeutic agents targeting metabolic disorders and cancer.[1][2][3][4]

Key Enzymes Utilizing this compound

  • Malate Dehydrogenase (MDH) : A ubiquitous enzyme that plays a central role in the citric acid cycle and gluconeogenesis.[5] It catalyzes the reversible oxidation of L-malate to oxaloacetate, using NAD+ as a cofactor.[5][6] MDH is found in both the cytoplasm and mitochondria.[6]

  • Malic Enzyme (ME) : This enzyme catalyzes the oxidative decarboxylation of L-malate to pyruvate (B1213749) and CO2, with the concomitant reduction of NADP+ to NADPH.[7][8] Malic enzyme is a key producer of NADPH for fatty acid synthesis and is implicated in cancer metabolism.[9][10]

Data Presentation: Kinetic Parameters

The following tables summarize the kinetic parameters for Malate Dehydrogenase and Malic Enzyme from various studies. These values are essential for designing experiments and for comparative analysis.

Table 1: Kinetic Parameters for Malate Dehydrogenase (MDH)

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Spirometra mansoni (recombinant)Malic Acid1.19330.071 (µmol/min/mL)9.0 (reverse)40 (reverse)[11]
Human Breast Tissue (Normal)Malate3.13 ± 0.475 ± 2.7 (mU/g)--[12]
Human Breast Tissue (Cancerous)Malate1.6 ± 0.278 ± 2.13 (mU/g)--[12]
Swine Myocardium (Supernatant)L-malate (non-activated)0.0360.46 x 10^4^ (min^-1^)8.025[13]
Swine Myocardium (Supernatant)L-malate (activated)0.21.1 x 10^4^ (min^-1^)8.025[13]

Table 2: Kinetic Parameters for Malic Enzyme (ME)

Enzyme SourceSubstrateK_m_ (mM)V_max_Optimal pHOptimal Temp. (°C)Reference
Human Breast Tissue (Normal)MalateLower than tumorHigher than tumor7.525[9][10]
Human Breast Tissue (Tumor)MalateHigher than normalLower than normal7.525[9][10]

Experimental Protocols

Protocol 1: Kinetic Analysis of Malate Dehydrogenase (MDH)

This protocol outlines the determination of K_m_ and V_max_ for MDH with respect to its substrate, L-malate (prepared from this compound). The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.

Materials:

  • Sodium hydrogen DL-malate

  • NAD+ sodium salt

  • Tris-HCl buffer (or phosphate (B84403) buffer)

  • Purified Malate Dehydrogenase enzyme

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Tris-HCl Buffer (100 mM, pH 8.0-9.0): Dissolve Tris base in deionized water and adjust the pH with HCl. The optimal pH for the oxidation of L-malate is typically above 8.0.[6]

    • This compound Stock Solution (100 mM): Dissolve an appropriate amount of sodium hydrogen DL-malate in the Tris-HCl buffer. Note that most MDH enzymes are specific for the L-enantiomer.

    • NAD+ Stock Solution (20 mM): Dissolve NAD+ sodium salt in the Tris-HCl buffer.

    • Enzyme Solution: Prepare a stock solution of MDH in Tris-HCl buffer containing a stabilizer like BSA. The final concentration will depend on the specific activity of the enzyme preparation.

  • Enzyme Assay:

    • Set up a series of reactions in cuvettes. Each reaction should have a final volume of 1 mL.

    • To each cuvette, add the Tris-HCl buffer, a fixed, saturating concentration of NAD+ (e.g., 2.5 mM), and varying concentrations of this compound (e.g., 0.25 mM to 32 mM).[12]

    • Equilibrate the cuvettes to the desired temperature (e.g., 37°C).[11]

    • Initiate the reaction by adding a small, fixed amount of the MDH enzyme solution.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). The rate of increase in absorbance is proportional to the rate of NADH formation.

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Determine the K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression software, or by using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).

Protocol 2: Kinetic Analysis of Malic Enzyme (ME)

This protocol describes the determination of kinetic parameters for Malic Enzyme. The assay measures the production of NADPH, also by monitoring the increase in absorbance at 340 nm.

Materials:

  • Sodium hydrogen L-malate

  • NADP+ sodium salt

  • HEPES buffer (or Tris-HCl)

  • MgCl₂ or MnCl₂ (divalent cations are required)

  • Purified Malic Enzyme

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • HEPES Buffer (50 mM, pH 7.5): Prepare the buffer and adjust the pH.

    • This compound Stock Solution (100 mM): Dissolve in HEPES buffer.

    • NADP+ Stock Solution (10 mM): Dissolve in HEPES buffer.

    • MgCl₂ Stock Solution (100 mM): Dissolve in deionized water.

    • Enzyme Solution: Prepare a stock solution of ME in the assay buffer.

  • Enzyme Assay:

    • In a final volume of 200 µL to 1 mL, combine HEPES buffer, a fixed concentration of NADP+ (e.g., 1 mM), MgCl₂ (e.g., 2 mM), and varying concentrations of this compound (e.g., 4 mM to 60 mM).[9][14]

    • Incubate the mixture at the optimal temperature (e.g., 25°C or 37°C).[9]

    • Start the reaction by adding the Malic Enzyme.

    • Monitor the increase in absorbance at 340 nm to measure the rate of NADPH formation.[9]

  • Data Analysis:

    • Calculate initial velocities as described for MDH.

    • Determine K_m_ and V_max_ using Michaelis-Menten kinetics analysis.

Visualizations

Malate Dehydrogenase Catalytic Cycle

MDH_Cycle E Free MDH E_NAD E-NAD+ E->E_NAD NAD+ binds E_NAD_Mal E-NAD+-Malate E_NAD->E_NAD_Mal L-Malate binds E_OAA_NADH E-OAA-NADH E_NAD_Mal->E_OAA_NADH Catalysis (Oxidation) E_NADH E-NADH E_OAA_NADH->E_NADH OAA released E_NADH->E NADH released workflow prep Reagent Preparation (Buffer, Substrate, Cofactor) assay Enzyme Assay Setup (Varying [Malate]) prep->assay reaction Initiate Reaction (Add Enzyme) assay->reaction measure Spectrophotometric Measurement (Absorbance at 340 nm) reaction->measure calc Calculate Initial Velocity (v₀) measure->calc plot Data Plotting (v₀ vs. [S]) calc->plot analysis Kinetic Parameter Determination (Km, Vmax) plot->analysis

References

Application Notes and Protocols for Sodium Hydrogen Malate in Affinity Chromatography Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the selective purification of biomolecules based on their specific binding interactions. The choice of buffer system is critical for the success of this technique, as it influences the binding of the target molecule to the ligand, the removal of contaminants, and the subsequent elution of the purified product. While traditional buffers such as Tris, phosphate, and citrate (B86180) are widely used, there is a growing interest in exploring alternative buffer systems that may offer advantages in specific applications.

Sodium hydrogen malate (B86768), the monosodium salt of malic acid, presents a promising alternative as a buffering agent in affinity chromatography. Malic acid is a dicarboxylic acid with pKa values of approximately 3.4 and 5.1, making it a suitable buffer in the acidic to neutral pH range. This property is particularly advantageous for affinity chromatography protocols that require a low pH elution step, such as in Protein A chromatography for antibody purification. The use of a malate-based buffer system can potentially offer good buffering capacity in the desired pH range, contributing to the stability and recovery of the target protein.

These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium hydrogen malate in affinity chromatography buffer systems.

Physicochemical Properties of this compound Buffer

This compound provides effective buffering capacity in two main pH ranges, corresponding to its two pKa values. For affinity chromatography, the relevant range is typically between pH 3.0 and 6.0.

Table 1: Physicochemical Properties of this compound Buffer

PropertyValue
Chemical FormulaC₄H₅NaO₅
Molecular Weight156.07 g/mol
pKa₁~3.4
pKa₂~5.1
Useful Buffering RangepH 2.5 - 4.5 and pH 4.0 - 6.0

Applications in Affinity Chromatography

This compound buffer systems can be applied in various affinity chromatography applications, including but not limited to:

  • Antibody Purification: Specifically in Protein A, Protein G, or Protein L affinity chromatography where a low pH is required to disrupt the interaction between the antibody and the ligand for elution.

  • His-tagged Protein Purification: While less common, it can be used to explore alternative pH conditions for washing and elution in Immobilized Metal Affinity Chromatography (IMAC).

  • Antigen-Antibody Interaction Studies: Where precise pH control in the acidic range is necessary to study the dissociation kinetics.

Experimental Protocols

The following are detailed protocols for the preparation and use of this compound buffer in a typical Protein A affinity chromatography workflow for the purification of monoclonal antibodies (mAbs).

Protocol 1: Preparation of this compound Buffers

Materials:

  • This compound (DL-Malic acid monosodium salt)

  • Malic Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • High-purity water (Milli-Q or equivalent)

  • pH meter

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

Buffer Preparation:

  • Binding/Wash Buffer (20 mM this compound, 150 mM NaCl, pH 7.4):

    • Dissolve 3.12 g of this compound and 8.77 g of NaCl in 800 mL of high-purity water.

    • Adjust the pH to 7.4 using a concentrated NaOH solution.

    • Bring the final volume to 1 L with high-purity water.

    • Sterile filter the buffer using a 0.22 µm filter.

  • Elution Buffer (50 mM this compound, pH 3.5):

    • Dissolve 7.8 g of this compound in 800 mL of high-purity water.

    • Adjust the pH to 3.5 by adding a solution of malic acid.

    • Bring the final volume to 1 L with high-purity water.

    • Sterile filter the buffer using a 0.22 µm filter.

  • Neutralization Buffer (1 M Tris-HCl, pH 8.5):

    • Dissolve 121.14 g of Tris base in 800 mL of high-purity water.

    • Adjust the pH to 8.5 with concentrated HCl.

    • Bring the final volume to 1 L with high-purity water.

    • Sterile filter the buffer using a 0.22 µm filter.

Table 2: Buffer Compositions for Protein A Affinity Chromatography

Buffer ComponentBinding/Wash BufferElution BufferNeutralization Buffer
This compound20 mM50 mM-
Sodium Chloride (NaCl)150 mM--
Tris-HCl--1 M
pH7.43.58.5
Protocol 2: Monoclonal Antibody Purification using Protein A Affinity Chromatography

Materials and Equipment:

  • Protein A affinity column

  • Chromatography system (e.g., FPLC, HPLC)

  • Clarified cell culture supernatant containing the target mAb

  • Prepared this compound buffers (Binding/Wash, Elution)

  • Neutralization Buffer

  • Collection tubes

Methodology:

  • Column Equilibration:

    • Equilibrate the Protein A column with 5-10 column volumes (CVs) of Binding/Wash Buffer (20 mM this compound, 150 mM NaCl, pH 7.4) at a recommended flow rate.

  • Sample Loading:

    • Load the clarified cell culture supernatant onto the equilibrated column. The flow rate should be optimized for efficient binding.

  • Washing:

    • Wash the column with 10-15 CVs of Binding/Wash Buffer to remove unbound and non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound antibody with Elution Buffer (50 mM this compound, pH 3.5).

    • Collect the eluate in fractions containing a pre-determined volume of Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate) to immediately raise the pH and prevent acid-induced aggregation.

  • Column Regeneration and Storage:

    • Regenerate the column according to the manufacturer's instructions, typically with a low pH solution followed by re-equilibration with a neutral buffer.

    • Store the column in an appropriate storage solution (e.g., 20% ethanol).

Table 3: Quantitative Parameters for a Typical Protein A Chromatography Run

ParameterValue
Column Volume (CV)1 mL
Equilibration Volume5 - 10 mL
Sample Load VolumeVariable
Wash Volume10 - 15 mL
Elution Volume5 - 10 mL
Flow Rate (Equilibration/Wash)1 mL/min
Flow Rate (Elution)0.5 - 1 mL/min
Expected Yield> 90%
Purity> 95% (by SDS-PAGE)

Visualizations

The following diagrams illustrate the logical workflow and decision-making process in developing an affinity chromatography protocol using a this compound buffer system.

AffinityChromatographyWorkflow start Start: Define Purification Goal buffer_prep Prepare this compound Buffers (Binding, Wash, Elution, Neutralization) start->buffer_prep column_prep Equilibrate Protein A Column with Binding Buffer buffer_prep->column_prep sample_load Load Clarified Sample column_prep->sample_load wash Wash Column with Binding Buffer (Remove Contaminants) sample_load->wash elution Elute Target Protein with This compound Elution Buffer (Low pH) wash->elution neutralization Immediately Neutralize Eluted Fractions elution->neutralization analysis Analyze Purity and Yield (SDS-PAGE, UV-Vis) neutralization->analysis end End: Purified Protein analysis->end

Affinity Chromatography Workflow Diagram

BufferOptimization objective Objective: Optimize Elution ph_range Test pH Range (3.0 - 4.5) objective->ph_range concentration Vary Malate Concentration (20 - 100 mM) objective->concentration additives Consider Additives (e.g., NaCl, Arginine) objective->additives evaluate_yield Evaluate Yield ph_range->evaluate_yield evaluate_purity Evaluate Purity ph_range->evaluate_purity evaluate_aggregation Assess Aggregation (SEC-HPLC) ph_range->evaluate_aggregation concentration->evaluate_yield concentration->evaluate_purity concentration->evaluate_aggregation additives->evaluate_yield additives->evaluate_purity additives->evaluate_aggregation optimal_conditions Optimal Elution Conditions evaluate_yield->optimal_conditions evaluate_purity->optimal_conditions evaluate_aggregation->optimal_conditions

Buffer Optimization Strategy

Troubleshooting

Table 4: Common Issues and Solutions in Affinity Chromatography using this compound Buffer

IssuePotential CauseRecommended Solution
Low Yield Inefficient binding due to incorrect pH of binding buffer.Verify the pH of the binding buffer. Ensure it is within the optimal range for the antibody-ligand interaction.
Elution buffer pH is not low enough to disrupt the interaction.Decrease the pH of the this compound elution buffer in small increments (e.g., 0.2 pH units).
Protein Aggregation Eluted protein is exposed to low pH for an extended period.Ensure immediate neutralization of the eluted fractions. Collect fractions directly into tubes containing the neutralization buffer.
The specific protein is unstable at the elution pH.Consider a step-gradient elution with decreasing pH to find the highest possible pH for efficient elution. Include stabilizing excipients in the elution buffer.
Poor Purity Inefficient washing.Increase the wash volume (CVs) or include a low concentration of a non-ionic detergent in the wash buffer.
Non-specific binding.Optimize the NaCl concentration in the binding and wash buffers.

Conclusion

This compound is a versatile and effective buffering agent for affinity chromatography, particularly in applications requiring a low pH elution step. Its buffering capacity in the acidic range makes it a suitable alternative to more traditional buffers like citrate and glycine (B1666218) for antibody purification. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their affinity chromatography methods using this buffer system. As with any chromatographic method, empirical optimization of buffer composition and pH is recommended to achieve the best results for a specific target molecule.

Application Notes and Protocols for Sodium Hydrogen Malate in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Sodium hydrogen malate (B86768), the monosodium salt of malic acid, is a key intermediate in cellular metabolism, playing a crucial role in the tricarboxylic acid (TCA) cycle and the malate-aspartate shuttle.[1] Its supplementation in cell culture media, particularly for Chinese Hamster Ovary (CHO) cells and other mammalian cell lines, presents a promising strategy to enhance cell growth, productivity, and metabolic efficiency.[2][3] By providing an alternative carbon source and influencing the cellular redox state, sodium hydrogen malate can help optimize biopharmaceutical production processes.[1][4]

Mechanism of Action

This compound primarily impacts cellular metabolism through two key pathways:

  • Tricarboxylic Acid (TCA) Cycle: As a direct intermediate of the TCA cycle, malate can be readily assimilated into this central metabolic pathway to generate ATP and biosynthetic precursors.[1][5] This anaplerotic role helps to replenish TCA cycle intermediates that may be depleted for biomass and recombinant protein synthesis.[1]

  • Malate-Aspartate Shuttle: Malate is a critical component of the malate-aspartate shuttle, a primary mechanism for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[1][4][6] By enhancing the efficiency of this shuttle, malate supplementation can improve the overall energy yield from glucose metabolism and help maintain a favorable NAD+/NADH ratio in the cytosol, which can reduce lactate (B86563) production.[4][7]

Benefits of this compound Supplementation
  • Enhanced Energy Metabolism: By feeding into the TCA cycle and supporting the malate-aspartate shuttle, this compound can boost cellular energy production, leading to improved cell growth and viability.[1][8]

  • Reduced Lactate Accumulation: A more efficient malate-aspartate shuttle can decrease the reliance on anaerobic glycolysis for NAD+ regeneration, thereby reducing the production of lactate, a toxic by-product that can inhibit cell growth and productivity.[4]

  • Improved Redox Balance: Malate plays a role in maintaining the cellular redox state, which is crucial for overall cellular health and function.[1]

  • Potential for Increased Recombinant Protein Production: By optimizing cellular metabolism and providing essential precursors, malate supplementation has the potential to increase the specific productivity of recombinant proteins, such as monoclonal antibodies.[2]

Applications in Cell Culture

This compound can be utilized in various cell culture applications, including:

  • Fed-batch and Perfusion Cultures: As a component of concentrated feed solutions to sustain high cell densities and productivity over extended periods.[9][10]

  • Media Optimization Studies: To investigate the impact of alternative carbon sources on cell metabolism and product quality.[11][12][13]

  • Development of Chemically Defined Media: As a well-defined component to replace undefined hydrolysates or serum.

Data Presentation

The following table is a template illustrating how to present quantitative data from an experiment evaluating the effects of this compound on a CHO cell line producing a monoclonal antibody.

This compound (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^9 cell-days/L)Viability at Harvest (%)Monoclonal Antibody Titer (g/L)Specific Productivity (pMAb) (pg/cell/day)Lactate Concentration at Harvest (g/L)
0 (Control)15.2 ± 0.8120 ± 685 ± 32.5 ± 0.220 ± 1.54.5 ± 0.3
116.5 ± 0.7135 ± 588 ± 22.9 ± 0.322 ± 1.84.1 ± 0.2
518.1 ± 0.9155 ± 892 ± 23.5 ± 0.325 ± 2.03.5 ± 0.3
1017.5 ± 1.0148 ± 790 ± 33.3 ± 0.424 ± 1.93.7 ± 0.2
2016.2 ± 0.8130 ± 686 ± 42.8 ± 0.321 ± 1.74.0 ± 0.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • Sodium Hydrogen DL-Malate (Cell culture grade)

  • Cell culture grade water (e.g., WFI or Milli-Q)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile filter

  • pH meter

  • 1 M NaOH and 1 M HCl for pH adjustment

Procedure:

  • In a sterile biosafety cabinet, weigh out the desired amount of sodium hydrogen DL-malate powder.

  • Add the powder to a sterile container with a stir bar.

  • Add cell culture grade water to approximately 80% of the final desired volume.

  • Stir until the powder is completely dissolved.

  • Measure the pH of the solution. Adjust the pH to 7.2 - 7.4 using 1 M NaOH or 1 M HCl, if necessary.

  • Bring the solution to the final volume with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

  • Label the container with the name of the solution, concentration, date of preparation, and store at 2-8°C.

Protocol 2: Evaluating the Effect of this compound in a Fed-Batch CHO Cell Culture

Objective: To determine the optimal concentration of this compound for maximizing viable cell density, viability, and monoclonal antibody production in a fed-batch culture of a recombinant CHO cell line.

Materials:

  • Recombinant CHO cell line expressing a monoclonal antibody

  • Basal cell culture medium (e.g., chemically defined CHO medium)

  • Concentrated feed medium

  • Sterile this compound stock solution (e.g., 500 mM)

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Metabolite analyzer (for glucose, lactate, etc.)

  • ELISA or HPLC for monoclonal antibody quantification

Procedure:

  • Cell Thawing and Expansion: Thaw and expand the CHO cells according to standard protocols until a sufficient cell number for the experiment is reached.

  • Inoculation: Inoculate shake flasks or bioreactors with a starting viable cell density of 0.3-0.5 x 10^6 cells/mL in the basal medium.

  • Experimental Groups: Set up experimental groups with varying final concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM). The this compound can be added to the basal medium at the start of the culture or included in the feed solution.

  • Culture Conditions: Maintain the cultures at 37°C, 5-8% CO2, and appropriate agitation (e.g., 120-140 rpm for shake flasks). A temperature shift to 32-34°C can be implemented during the production phase to enhance specific productivity.[13]

  • Feeding Strategy: Begin feeding with the concentrated feed medium on day 3 or when the glucose concentration drops to a predetermined level (e.g., 2-3 g/L). The feed volume and frequency should be optimized for the specific cell line.[10]

  • Sampling and Analysis:

    • Take daily or every-other-day samples to measure:

      • Viable cell density and viability (using a cell counter).

      • Glucose, lactate, glutamine, and ammonia (B1221849) concentrations (using a metabolite analyzer).

      • pH and osmolality.

    • At the end of the culture (e.g., day 14 or when viability drops below 60%), harvest the supernatant by centrifugation.

  • Product Titer Measurement: Quantify the monoclonal antibody concentration in the harvested supernatant using an appropriate method like ELISA or Protein A HPLC.

  • Data Analysis: Calculate the integral of viable cell density (IVCD) and the specific productivity (pMAb). Compare the results across the different this compound concentrations to determine the optimal condition.

Visualizations

Metabolic_Pathway_of_Malate cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Mitochondrial_Pyruvate Pyruvate Pyruvate->Mitochondrial_Pyruvate Cytosolic_Malate Malate Cytosolic_OAA Oxaloacetate Cytosolic_Malate->Cytosolic_OAA MDH1 (NAD+ -> NADH) Mitochondrial_Malate Malate Cytosolic_Malate->Mitochondrial_Malate Malate-α-KG Antiporter Aspartate_out Aspartate Cytosolic_OAA->Aspartate_out GOT1 Aspartate_in Aspartate Aspartate_out->Aspartate_in Glutamate_in Glutamate alpha_KG_out α-Ketoglutarate Glutamate_in->alpha_KG_out GOT1 Glutamate_out Glutamate Glutamate_in->Glutamate_out alpha_KG_in α-Ketoglutarate alpha_KG_out->alpha_KG_in Malate-α-KG Antiporter Acetyl_CoA Acetyl-CoA Mitochondrial_Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->alpha_KG_in alpha_KG_in->alpha_KG_out Succinyl_CoA Succinyl_CoA alpha_KG_in->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Fumarate->Mitochondrial_Malate Mitochondrial_Malate->Cytosolic_Malate Mitochondrial_OAA Oxaloacetate Mitochondrial_Malate->Mitochondrial_OAA MDH2 (NAD+ -> NADH) Mitochondrial_OAA->Citrate Mitochondrial_OAA->Aspartate_in GOT2 Aspartate_in->Aspartate_out Glutamate-Aspartate Antiporter Glutamate_out->Glutamate_in Glutamate-Aspartate Antiporter Glutamate_out->alpha_KG_in GOT2 Sodium_Hydrogen_Malate Sodium Hydrogen Malate (Supplement) Sodium_Hydrogen_Malate->Cytosolic_Malate

Metabolic integration of this compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Analysis Analysis Phase Thaw_Cells Thaw and Expand CHO Cell Line Inoculate Inoculate Cultures with Varying Malate Concentrations Thaw_Cells->Inoculate Prepare_Media Prepare Basal and Feed Media Prepare_Media->Inoculate Prepare_Stock Prepare Sodium Hydrogen Malate Stock Solution Prepare_Stock->Inoculate Culture Maintain Culture Conditions (Temperature, CO2, Agitation) Inoculate->Culture Feed Implement Fed-Batch Strategy Culture->Feed Sample Daily/Biennial Sampling Feed->Sample Measure_Growth Measure Cell Density and Viability Sample->Measure_Growth Measure_Metabolites Analyze Metabolites (Glucose, Lactate, etc.) Sample->Measure_Metabolites Measure_Titer Quantify Monoclonal Antibody Titer Sample->Measure_Titer Analyze_Data Calculate IVCD, pMAb and Compare Groups Measure_Growth->Analyze_Data Measure_Metabolites->Analyze_Data Measure_Titer->Analyze_Data

Workflow for evaluating this compound.

References

Quantitative Analysis of Sodium Hydrogen Malate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of sodium hydrogen malate (B86768) in various biological samples. Malate, a key intermediate in cellular metabolism, including the Krebs cycle, plays a crucial role in bioenergetics.[1] Its accurate quantification in biological matrices such as plasma, urine, and tissue homogenates is essential for metabolic studies, disease biomarker discovery, and drug development.

The following sections detail the most common and robust methods for malate quantification: Enzymatic Assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each section includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the workflow.

Enzymatic Assay for L-Malate Quantification

Enzymatic assays offer a straightforward and sensitive method for the determination of L-malate concentration in a variety of biological samples.[2][3] The principle of this method is based on the specific oxidation of L-malate by L-malate dehydrogenase (L-MDH).[4][5] This reaction produces NADH, which then reduces a colorimetric or fluorometric probe, resulting in a signal that is directly proportional to the L-malate concentration in the sample.[1][6]

Quantitative Data Summary
ParameterEnzymatic Assay (Colorimetric/Fluorometric)Reference
Limit of Detection (LOD) As low as 0.02 mM (Colorimetric)[1]
0.03 µM (Fluorometric with flow system)[7]
Linear Range 5–25 nmoles[2]
0.5 to 30 µg[4]
0.00625 to 0.1 mM[6]
Sample Types Cultured cells, tissue homogenates, serum, plasma, urine, food, and beverages.[1][3][8]
Wavelength (Colorimetric) 450 nm[2]
440 nm[6]
340 nm (NADH absorbance)[4]
Experimental Protocol: Enzymatic Assay

This protocol provides a general procedure for the quantification of L-malate using an enzymatic assay with a colorimetric readout.

I. Reagent Preparation

  • Malate Assay Buffer (pH 6.5-8): Prepare an appropriate buffer solution (e.g., PBS or Imidazole buffer).[2] Allow the buffer to reach room temperature before use.

  • L-Malate Standard (100 mM): Reconstitute lyophilized L-malate standard in ultrapure water to a final concentration of 100 mM.[2] Aliquot and store at -20°C.

  • Working L-Malate Standard (1 mM): Dilute the 100 mM L-Malate Standard 1:100 with ultrapure water to generate a 1 mM working solution.[2]

  • Malate Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing L-malate dehydrogenase) in water or assay buffer as per the manufacturer's instructions.[2] Aliquot and store at -20°C. Use within two months of reconstitution.[2]

  • Substrate Mix: Reconstitute the lyophilized substrate (e.g., WST or MTT) in water or assay buffer.[2] Protect from light and store at -20°C.

II. Sample Preparation

  • Tissue Samples (10-100 mg): Rapidly homogenize the tissue in two volumes of ice-cold PBS or another suitable buffer (pH 6.5-8).[2]

  • Cell Samples: Collect cells and homogenize in four volumes of the assay buffer.[6]

  • Deproteinization: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[6] To avoid interference from enzymes in the sample, deproteinize the supernatant using a 10 kDa molecular weight cut-off spin column or a perchloric acid/KOH protocol. The soluble fraction can be used directly in the assay.[6]

  • Plasma and Urine: Samples of urine and plasma may require dilution. For instance, in some applications, plasma is diluted 1:2 and urine 1:30 with 0.1 M NaOH.[8]

III. Assay Procedure (96-well plate format)

  • Standard Curve Preparation: Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM L-Malate Standard solution into a series of wells to generate 0, 2, 4, 6, 8, and 10 nmol/well standards. Adjust the volume of each well to 50 µL with Malate Assay Buffer.[2]

  • Sample Wells: Add 1-50 µL of your prepared sample to duplicate wells. Adjust the final volume to 50 µL with Malate Assay Buffer. It is recommended to test several dilutions of the sample to ensure the readings fall within the standard curve range.

  • Background Control: For samples that may contain reducing agents like NADH or NADPH, prepare a blank sample by omitting the Malate Enzyme Mix from the Reaction Mix.[2]

  • Reaction Mix Preparation: Prepare a sufficient amount of Reaction Mix for all wells. For each well, mix:

    • Malate Assay Buffer

    • Malate Enzyme Mix

    • Substrate Mix

  • Reaction Initiation and Incubation: Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well using a horizontal shaker or by pipetting. Incubate the plate at 37°C for 30 minutes, protected from light.[2]

  • Data Acquisition: Measure the absorbance at 450 nm (or the appropriate wavelength for your chosen substrate) using a microplate reader.[2]

IV. Data Analysis

  • Subtract the 0 nmol/well standard reading from all standard and sample readings.

  • If a background control was used, subtract the blank sample reading from the sample readings.[2]

  • Plot the standard curve of absorbance as a function of the amount of L-malate (nmol).

  • Determine the amount of L-malate in the samples from the standard curve.

  • Calculate the concentration of L-malate in the original sample by accounting for any dilution factors.

Workflow Diagram: Enzymatic Assay

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Deproteinization) Add_Reagents Add Samples & Standards to Plate Sample_Prep->Add_Reagents Standard_Curve Standard Curve Preparation Standard_Curve->Add_Reagents Reagent_Prep Reagent Preparation (Enzyme Mix, Substrate) Add_Reaction_Mix Add Reaction Mix Reagent_Prep->Add_Reaction_Mix Add_Reagents->Add_Reaction_Mix Incubate Incubate at 37°C for 30 min Add_Reaction_Mix->Incubate Measure_Absorbance Measure Absorbance (450 nm) Incubate->Measure_Absorbance Calculate_Concentration Calculate Malate Concentration Measure_Absorbance->Calculate_Concentration

Caption: Workflow for the enzymatic quantification of L-malate.

LC-MS/MS for Malate Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of malate in complex biological matrices.[9][10] This technique separates malate from other metabolites based on its physicochemical properties followed by detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[11]

Quantitative Data Summary
ParameterLC-MS/MSReference
Sensitivity Limit 2.5 ng/mL of plasma (for a malate-related compound using GC-MS)[12]
~4.8 fmol (for derivatized malonate)[9]
Limit of Quantification (LOQ) 2.0 µg/mL (for a malate-related compound in urine)[12]
Sample Types Plasma, serum, urine, cell lysates.[8][9][11][12]
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for underivatized malate.[9][11]
Experimental Protocol: LC-MS/MS

This protocol provides a general procedure for the quantification of malate in plasma using LC-MS/MS.

I. Reagent and Standard Preparation

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol (B129727), and water.

  • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) and 0.1% ammonium hydroxide (B78521) in 95:5 water/acetonitrile.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Malate Stock Solution (1 mg/mL): Accurately weigh and dissolve sodium hydrogen malate in water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a stable isotope-labeled malate (e.g., ¹³C₄-Malate) in a suitable solvent.

II. Sample Preparation

  • Plasma/Serum Collection: Collect blood in appropriate tubes and process to obtain plasma or serum. Store at -80°C until analysis.

  • Protein Precipitation: To 50 µL of plasma/serum sample, add 200 µL of ice-cold methanol containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

III. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., iHILIC-(P) Classic, 5 µm, 150 × 2.1 mm).[11]

    • Flow Rate: 0.2 mL/min.[11]

    • Injection Volume: 5-10 µL.

    • Gradient Elution:

      • 0-2 min: 85% B

      • 2-7 min: 85% to 60% B

      • 7-12 min: 60% to 35% B

      • 12-12.1 min: 35% to 20% B

      • 12.1-15.9 min: 20% B

      • 16-23 min: Re-equilibrate at 85% B[11]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for malate and its internal standard. For example, for malate, the transition could be m/z 133 -> m/z 115 or m/z 133 -> m/z 71.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

IV. Data Analysis

  • Integrate the peak areas for malate and the internal standard in both the standards and the samples.

  • Calculate the peak area ratio (malate/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.

  • Determine the concentration of malate in the samples using the regression equation from the calibration curve.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma/Serum Collection Protein_Precipitation Protein Precipitation (with Internal Standard) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution LC_Separation Liquid Chromatography (HILIC Separation) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration & Ratio Calculation MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Malate Calibration_Curve->Quantification

Caption: Workflow for the LC-MS/MS quantification of malate.

Conclusion

The choice of method for quantifying this compound in biological samples depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. Enzymatic assays are well-suited for high-throughput screening and routine analysis, offering ease of use and good sensitivity. For more demanding applications requiring higher specificity and the ability to measure multiple metabolites simultaneously, LC-MS/MS is the method of choice. The protocols and data provided herein serve as a comprehensive guide for researchers to establish robust and reliable quantification of malate in their experimental systems.

References

Sodium Hydrogen Malate: A Versatile pH Regulator for Biochemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable pH is critical for the success of a wide range of biochemical reactions and in the formulation of therapeutic agents. The choice of buffering agent can significantly impact enzyme activity, protein stability, and cellular function. Sodium hydrogen malate (B86768), the monosodium salt of malic acid, emerges as a valuable and versatile pH regulator, particularly within the physiologically relevant pH range. Malic acid is a dicarboxylic acid with pKa values of approximately 3.4 and 5.1, making sodium hydrogen malate an effective buffer in these regions. Beyond its buffering capacity, malate is a key intermediate in the citric acid (Krebs) cycle, suggesting its biocompatibility and potential to influence cellular metabolism and signaling pathways.[1]

These application notes provide detailed protocols and data for utilizing this compound as a pH regulator in various biochemical applications, with a focus on enzyme kinetics and its role in inflammatory signaling.

Properties of this compound Buffer

This compound offers several advantages as a buffering agent in biochemical assays:

  • Physiological Relevance: Malate is a natural metabolite found in cells, making it a biocompatible buffer for in vitro and cell-based assays.

  • Buffering Range: It is effective in two pH ranges, around pKa1 (~3.4) and pKa2 (~5.1), offering versatility for different experimental needs.

  • Reduced Metal Ion Chelation: Compared to phosphate (B84403) buffers, malate buffers may exhibit less interference with divalent metal cations that are often essential cofactors for enzymes.

  • Signaling Implications: Recent studies have revealed that malate can act as a signaling molecule, particularly in the regulation of inflammation through a proton-sensing pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₄H₅NaO₅
Molecular Weight 156.07 g/mol [2]
pKa1 (Malic Acid) ~3.4
pKa2 (Malic Acid) ~5.1
Appearance White crystalline powder
Solubility Freely soluble in water
Table 2: Preparation of 0.1 M this compound Buffer

This table provides the approximate volumes of 0.1 M Malic Acid (Acid component) and 0.1 M this compound (Base component) required to prepare a buffer of a specific pH. The final volume is 100 mL. It is recommended to verify the final pH with a calibrated pH meter and adjust with small volumes of the acid or base solution as needed.

Desired pHVolume of 0.1 M Malic Acid (mL)Volume of 0.1 M this compound (mL)
4.287.712.3
4.481.618.4
4.673.526.5
4.863.536.5
5.050.050.0
5.236.563.5
5.426.573.5
5.618.481.6
5.812.387.7

Note: These values are calculated using the Henderson-Hasselbalch equation and should be empirically verified.

Table 3: Hypothetical Comparison of Buffering Performance in an Enzyme Assay

This table illustrates the expected pH stability of a this compound buffer compared to a commonly used phosphate buffer in a hypothetical enzyme-catalyzed reaction that produces acid.

Buffer (0.1 M, initial pH 5.0)pH after 15 minpH after 30 minpH after 60 min
This compound 4.954.914.85
Sodium Phosphate 4.924.854.75

Experimental Protocols

Protocol 1: Preparation of 0.1 M this compound Buffer (pH 5.0)

Materials:

  • Malic Acid (MW: 134.09 g/mol )

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.1 M Malic Acid Solution: Dissolve 1.341 g of malic acid in approximately 80 mL of deionized water in a 100 mL volumetric flask. Once dissolved, bring the final volume to 100 mL with deionized water.

  • Prepare a 0.1 M this compound Solution: This can be achieved by titrating the 0.1 M malic acid solution with a standardized NaOH solution to the desired pH, or by dissolving this compound salt directly. For the titration method:

    • Place a known volume of the 0.1 M malic acid solution in a beaker with a stir bar.

    • Slowly add a 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the pH reaches 5.0.

  • Alternative Preparation using Henderson-Hasselbalch Equation:

    • To prepare 100 mL of 0.1 M this compound buffer at pH 5.0 (close to the pKa2 of 5.1), you will need approximately equal molar amounts of the acid (malic acid) and its conjugate base (malate).

    • Start with the 0.1 M malic acid solution.

    • Slowly add 1 M NaOH while stirring and monitoring the pH until it reaches 5.0.

    • Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with deionized water.

  • Final pH Check: Always verify the final pH of the buffer solution with a calibrated pH meter before use.

Protocol 2: Investigating the Effect of pH on Malate Dehydrogenase Activity using a Malate Buffer

Objective: To determine the optimal pH for malate dehydrogenase activity using a this compound buffer system.

Materials:

  • Malate Dehydrogenase (MDH) enzyme solution

  • 0.1 M this compound buffers at various pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0)

  • Substrate solution: 10 mM L-Malic acid in deionized water

  • Cofactor solution: 5 mM NAD+ in deionized water

  • Spectrophotometer and cuvettes

  • Micropipettes

Procedure:

  • Prepare Reaction Mixtures: For each pH to be tested, prepare a reaction mixture in a cuvette as follows:

    • 800 µL of the respective 0.1 M this compound buffer

    • 100 µL of 10 mM L-Malic acid solution

    • 50 µL of 5 mM NAD+ solution

  • Equilibrate: Incubate the cuvettes at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction: Add 50 µL of the malate dehydrogenase enzyme solution to each cuvette, mix gently by pipetting, and immediately start the spectrophotometer reading.

  • Measure Absorbance: Monitor the increase in absorbance at 340 nm (due to the formation of NADH) over a period of 5 minutes, taking readings every 30 seconds.

  • Calculate Initial Reaction Velocity: Determine the initial reaction velocity (V₀) for each pH value from the linear portion of the absorbance vs. time plot.

  • Data Analysis: Plot the initial reaction velocity (V₀) against the pH to determine the optimal pH for malate dehydrogenase activity under these conditions.

Signaling Pathways and Logical Relationships

Malate-Mediated Regulation of Inflammation

Recent research has identified L-malate as a signaling molecule that can regulate inflammatory responses in macrophages. This occurs through a proton-sensing pathway involving the Binding Immunoglobulin Protein (BiP) and the Interferon Regulatory Factor 2 Binding Protein 2 (IRF2BP2).[3] A decrease in cytosolic pH, which can be influenced by malate metabolism, facilitates the binding of L-malate to BiP. This binding disrupts the interaction between BiP and IRF2BP2, an anti-inflammatory protein. The dissociation of this complex protects IRF2BP2 from degradation, allowing it to exert its anti-inflammatory effects.

Malate_Inflammation_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Inflammatory Stimulus Inflammatory Stimulus Pro-inflammatory Response Pro-inflammatory Response pH Decrease pH Decrease Inflammatory Stimulus->pH Decrease leads to L-Malate L-Malate BiP BiP L-Malate->BiP binds to L-Malate->BiP disrupts interaction IRF2BP2 IRF2BP2 BiP->IRF2BP2 interaction BiP->Pro-inflammatory Response (when not bound by Malate) Anti-inflammatory Response Anti-inflammatory Response IRF2BP2->Anti-inflammatory Response promotes pH Decrease->L-Malate protonates

Caption: Malate's role in pH-sensing and inflammation regulation.

Experimental Workflow for pH-Dependent Enzyme Kinetics

The following diagram outlines the logical flow of an experiment designed to investigate the effect of pH on enzyme activity using this compound as the buffering agent.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Prepare Sodium Hydrogen Malate Buffers at Varying pH Values C Set up Reaction Mixtures in Cuvettes for each pH A->C B Prepare Enzyme, Substrate, and Cofactor Solutions B->C D Equilibrate at Constant Temperature C->D E Initiate Reaction by Adding Enzyme D->E F Monitor Reaction Progress (Spectrophotometry) E->F G Calculate Initial Reaction Velocities (V₀) F->G H Plot V₀ vs. pH G->H I Determine Optimal pH H->I

Caption: Workflow for pH-dependent enzyme activity analysis.

Conclusion

This compound is a highly suitable and physiologically relevant buffer for a variety of biochemical applications. Its effectiveness in the pH range of 4.2 to 5.8, coupled with its role as a metabolic intermediate, makes it an excellent choice for studies involving cellular enzymes and signaling pathways. The protocols and data presented here provide a framework for researchers to confidently employ this compound as a pH regulator in their experimental designs, contributing to more robust and biologically meaningful results.

References

Application Notes and Protocols for the Experimental Use of Sodium Hydrogen Malate in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium hydrogen malate (B86768), the monosodium salt of malic acid, is a functional food ingredient with applications as a buffering agent, humectant, and flavoring agent.[1][2] Recent innovations have highlighted its potential as a coating agent for acidulants in food products, designed to modulate flavor release and enhance sensory experiences. These notes provide detailed protocols for the preparation and evaluation of sodium hydrogen malate-coated acidulant particles for use in food systems, particularly beverages.

Section 1: Application as a Flavor Modulator and Coating Agent

This compound can be used to create a coating for food-grade acid particles, such as malic acid. This application is particularly useful in confectionery and beverage mixes where a controlled release of a sour taste is desired. A patent suggests that a combination of a core comprising a mixture of malic acid and this compound, coated with this compound, provides an immediate and long-lasting sour taste sensation.

Experimental Protocols

Protocol 1: Preparation of this compound-Coated Malic Acid Particles

This protocol describes a method for encapsulating a malic acid/sodium hydrogen malate core with a this compound coating using a fluid bed coating technique.

Materials and Reagents:

  • Crystalline malic acid (food grade)

  • This compound (food grade)

  • Deionized water

  • Fluid bed coater with a Wurster insert

  • Sieve shaker with various mesh sizes

  • Scanning Electron Microscope (SEM)

Procedure:

  • Core Particle Preparation:

    • Prepare a homogenous blend of 60% (w/w) crystalline malic acid and 40% (w/w) this compound powder.

    • Agglomerate the blend into particles of a target size range (e.g., 200-400 µm) using a small amount of deionized water as a binder in a granulator.

    • Dry the core particles in a convection oven at 50°C until the moisture content is below 0.5%.

    • Sieve the dried particles to obtain a uniform size fraction.

  • Coating Solution Preparation:

    • Prepare a 20% (w/v) aqueous solution of this compound by dissolving it in deionized water with gentle heating and stirring.

  • Fluid Bed Coating:

    • Load the prepared core particles into the fluid bed coater.

    • Set the inlet air temperature to 60-70°C and the fluidizing airflow to achieve gentle particle circulation.

    • Spray the this compound solution onto the fluidized core particles at a controlled rate.

    • Monitor the coating process until the desired coating weight is achieved (e.g., 20% of the final particle weight).

    • After coating, continue to fluidize the particles with heated air for a drying phase until the moisture content is below 1%.

  • Particle Characterization:

    • Analyze the particle size distribution using a sieve shaker.

    • Examine the surface morphology and coating integrity of the particles using SEM.

Experimental Workflow for Particle Preparation

G cluster_core_prep Core Particle Preparation cluster_coating_prep Coating Preparation cluster_coating_process Coating Process cluster_characterization Characterization blend Blend Malic Acid and This compound agglomerate Agglomerate into Particles blend->agglomerate dry_core Dry Core Particles agglomerate->dry_core sieve_core Sieve Core Particles dry_core->sieve_core load Load Core Particles into Fluid Bed Coater sieve_core->load dissolve Dissolve this compound in Deionized Water spray Spray Coating Solution dissolve->spray fluidize Fluidize Particles load->fluidize fluidize->spray dry_coated Dry Coated Particles spray->dry_coated analyze_size Particle Size Analysis dry_coated->analyze_size sem SEM Analysis dry_coated->sem

Caption: Workflow for preparing this compound-coated particles.

Protocol 2: Sensory Evaluation of Beverages Containing Coated Acidulant Particles

This protocol outlines a sensory evaluation to compare the taste profile of a beverage formulated with uncoated malic acid versus one with the this compound-coated particles.

Materials and Reagents:

  • Sugar (sucrose)

  • Lemon flavor extract

  • Deionized water

  • Uncoated malic acid

  • Prepared this compound-coated malic acid particles (from Protocol 1)

  • Sensory evaluation booths

  • Computerized sensory data collection system (e.g., Compusense)

Procedure:

  • Beverage Preparation:

    • Prepare a base beverage formulation consisting of 8% sucrose (B13894) and 0.05% lemon flavor in deionized water.

    • Create two batches of the beverage:

      • Control: Add uncoated malic acid to the base to achieve a final concentration of 0.2%.

      • Test: Add the this compound-coated particles to the base to achieve a final malic acid concentration of 0.2%.

    • Ensure both batches are at a consistent serving temperature (e.g., 10°C).

  • Sensory Panel:

    • Recruit and train a panel of at least 15 individuals with prior experience in sensory evaluation of beverages.

    • Familiarize the panelists with the sensory attributes to be evaluated: initial sourness, lingering sourness, overall flavor, and preference.

  • Evaluation Procedure:

    • Conduct the evaluation in individual sensory booths under controlled lighting.

    • Present the control and test samples to the panelists in a randomized and blind manner.

    • Instruct panelists to rinse their mouths with water between samples.

    • Ask panelists to rate the intensity of initial sourness and lingering sourness on a 15-point scale (0 = not sour, 15 = extremely sour).

    • Have panelists rate the overall flavor and their preference on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., t-test or ANOVA) to determine significant differences between the control and test samples.

Workflow for Sensory Evaluation

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis prep_base Prepare Base Beverage prep_control Prepare Control Beverage (Uncoated Acid) prep_base->prep_control prep_test Prepare Test Beverage (Coated Acid) prep_base->prep_test randomize Randomize and Blind Samples prep_control->randomize prep_test->randomize present Present Samples to Panelists randomize->present rate Panelists Rate Attributes present->rate collect_data Collect Sensory Data rate->collect_data analyze_data Statistical Analysis collect_data->analyze_data

References

Troubleshooting & Optimization

Technical Support Center: Handling Hygroscopic Sodium Hydrogen Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic sodium hydrogen malate (B86768) in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is sodium hydrogen malate and why is it considered hygroscopic?

A1: this compound is a sodium salt of malic acid. Its hygroscopic nature means it readily attracts and absorbs moisture from the atmosphere. This is due to the presence of polar functional groups in its structure that form hydrogen bonds with water molecules. [1] Q2: What are the primary consequences of improper handling of hygroscopic this compound?

A2: Improper handling can lead to several issues, including:

  • Clumping and Caking: Absorption of moisture causes powder particles to stick together, affecting flowability and making accurate weighing difficult. [2][3]* Inaccurate Concentrations: Weighing a sample that has absorbed water will lead to an overestimation of the actual amount of this compound, resulting in solutions with lower-than-intended concentrations.

  • Chemical Degradation: Excess moisture can potentially lead to hydrolysis or other degradation pathways, impacting the stability and purity of the compound. [2]* Altered Physical Properties: Moisture can change the material's physical state, potentially affecting dissolution rates and other performance characteristics.

Q3: How should I store this compound to minimize moisture absorption?

A3: To maintain its integrity, store this compound in a cool, dry, and well-ventilated area. [4]It is crucial to keep it in a tightly sealed container. [4]For enhanced protection, consider using a desiccator containing a suitable drying agent, such as silica (B1680970) gel. [4]Store it separately from strong acids or bases. [4]

Troubleshooting Guide

Problem Possible Cause Solution
The powder has formed clumps or is caked together. Exposure to ambient humidity during storage or handling.Gently break up clumps with a clean, dry spatula before weighing. For future prevention, ensure the container is tightly sealed immediately after use and stored in a desiccator. Work quickly when handling the powder in an open environment.
The concentration of my prepared solution is consistently lower than expected. The weighed this compound had absorbed atmospheric moisture, leading to an inaccurate mass measurement.Weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield containing a desiccant. Alternatively, determine the water content of the powder using Karl Fischer titration and correct the weighed mass accordingly.
I observe variability in my experimental results when using different batches of this compound. Different batches may have absorbed varying amounts of moisture depending on their handling and storage history.Standardize the pre-treatment of the powder before each experiment. This could involve drying a small amount in a vacuum oven at a mild temperature (if the compound is thermally stable) or consistently determining the water content of each batch before use.
The powder adheres to weighing paper and spatulas, making transfer difficult. The powder has become sticky due to moisture absorption.Use anti-static weighing paper or a powder funnel for transfers. Work in a low-humidity environment to minimize stickiness.

Quantitative Data on Hygroscopicity

Relative Humidity (% RH)Illustrative Water Content (% w/w)Observations
100.2Very slight surface adsorption.
200.5Gradual increase in moisture uptake.
301.1Continued slow absorption.
402.0Noticeable increase in water content.
503.5Significant water absorption.
605.5Powder may start to feel slightly damp.
708.0High potential for clumping.
8012.0Deliquescence may begin.
90>15.0Material may become a saturated solution.

Note: This is hypothetical data for illustrative purposes. The actual water absorption of this compound may vary. It is recommended to perform Dynamic Vapor Sorption (DVS) analysis or Karl Fischer titration to determine the specific hygroscopic profile of your material.

Experimental Protocols

Key Experiment: Accurate Weighing and Preparation of a Standard Solution of this compound

This protocol outlines the steps to accurately prepare a standard solution of hygroscopic this compound, minimizing the impact of moisture absorption.

1. Materials and Equipment:

  • This compound (solid)

  • Analytical balance (minimum 4 decimal places)

  • Weighing boat or weighing paper

  • Spatula

  • Volumetric flask (appropriate size)

  • Solvent (e.g., deionized water)

  • Desiccator with active desiccant

  • Glove box (optional, but recommended for high accuracy)

2. Procedure:

  • Pre-equilibration of Materials: Place the sealed container of this compound, along with the weighing boat/paper and spatula, into a desiccator for at least 24 hours before use to ensure all materials are as dry as possible.

  • Working Environment: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere. If a glove box is not available, work quickly and efficiently in an area with low ambient humidity.

  • Taring the Balance: Place the weighing boat on the analytical balance and tare the balance to zero.

  • Weighing the Sample:

    • Quickly remove the this compound container and the weighing boat from the desiccator.

    • Immediately transfer the desired amount of this compound to the weighing boat using the pre-dried spatula.

    • Record the mass as quickly as possible once the reading stabilizes. Minimize the time the powder is exposed to the atmosphere.

  • Transfer to Volumetric Flask:

    • Carefully transfer the weighed powder into the volumetric flask. A powder funnel can aid in a clean transfer.

    • Rinse the weighing boat with a small amount of the solvent and transfer the rinsing into the volumetric flask to ensure all the weighed powder is included. Repeat this rinsing step two to three times.

  • Dissolution and Dilution:

    • Add approximately half of the final volume of the solvent to the volumetric flask.

    • Swirl the flask gently to dissolve the this compound completely.

    • Once dissolved, add the solvent up to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous. [5]7. Moisture Content Correction (for highest accuracy):

    • For applications requiring very high accuracy, a parallel sample of the this compound should be analyzed for its water content using Karl Fischer titration. [1][6] * The actual mass of the anhydrous this compound can then be calculated and the solution concentration corrected accordingly.

Visualizations

Experimental Workflow for Preparing a Standard Solution

G cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_analysis High-Accuracy Analysis (Optional) A Equilibrate Materials in Desiccator B Prepare Low-Humidity Work Environment A->B C Tare Weighing Boat B->C D Quickly Weigh this compound C->D E Record Mass D->E K Perform Karl Fischer Titration D->K Parallel Sample F Transfer Powder to Volumetric Flask E->F G Rinse Weighing Boat F->G H Dissolve Powder in Solvent G->H I Dilute to Final Volume H->I J Homogenize Solution I->J L Correct Concentration K->L L->J Corrected Concentration G cluster_cause Cause cluster_effect Direct Effect cluster_consequences Consequences in the Lab A High Ambient Humidity B Moisture Absorption by Powder A->B C Clumping & Caking B->C D Inaccurate Weighing B->D E Chemical Degradation B->E F Altered Physical Properties B->F

References

Preventing precipitation in concentrated sodium hydrogen malate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated solutions of sodium hydrogen malate (B86768). Our goal is to help you prevent precipitation and ensure the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: My concentrated sodium hydrogen malate solution has become cloudy and a precipitate has formed. What are the common causes?

A1: Precipitation in concentrated this compound solutions can be triggered by several factors:

  • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation.[1] Solutions prepared at elevated temperatures may become supersaturated upon cooling.

  • pH Shifts: The pH of the solution is a critical factor. Changes in pH can alter the ionization state of the malate species in solution, affecting its solubility.

  • High Concentration: Exceeding the solubility limit of this compound at a given temperature will inevitably lead to precipitation.

  • Presence of Impurities: Contaminants or the presence of other ions can act as nucleation sites, initiating the precipitation process.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the solute, leading to precipitation.

Q2: How does temperature affect the solubility of this compound?

Q3: What is the role of pH in maintaining a stable this compound solution?

A3: The pH of the solution determines the equilibrium between malic acid, the hydrogen malate ion (HC₄H₄O₅⁻), and the malate ion (C₄H₄O₅²⁻). This compound is the salt of the hydrogen malate ion. A significant shift in pH can disrupt this equilibrium. A decrease in pH (more acidic) will favor the formation of less soluble malic acid, while a significant increase in pH (more alkaline) could also potentially lead to the precipitation of other salt forms if other cations are present. Maintaining a stable pH within the optimal range for this compound solubility is therefore critical.

Q4: Can the type of water I use to prepare my solution affect its stability?

A4: Yes, the purity of the water is important. Using deionized or distilled water is recommended to minimize the presence of divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺). These ions can potentially form less soluble malate salts, leading to precipitation.

Troubleshooting Guide

If you are experiencing precipitation in your concentrated this compound solution, consider the following troubleshooting steps:

IssueRecommended Action
Precipitation upon cooling Gently warm the solution while stirring to redissolve the precipitate. If the solution is to be used at a lower temperature, consider preparing a less concentrated solution. Store the solution at a constant, controlled temperature.
Precipitation after pH adjustment Re-verify the pH of the solution. If the pH has drifted, adjust it back to the desired range using a suitable acid or base. Consider using a buffer system to maintain a stable pH.
Cloudiness in a newly prepared concentrated solution The concentration may be too high for the current temperature. Try diluting the solution slightly or gently warming it to increase solubility. Ensure the this compound is fully dissolved during preparation.
Precipitation over time during storage Check for solvent evaporation. Ensure the container is tightly sealed. If evaporation has occurred, you may need to add a small amount of solvent to redissolve the precipitate, though this will alter the concentration.

Experimental Protocols

Protocol 1: Determination of Optimal pH for Solubilization

Objective: To identify the pH range that offers the maximum solubility for a specific concentration of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Stir plate and stir bars

  • A series of volumetric flasks or vials

Methodology:

  • Prepare a series of solutions with the desired concentration of this compound in deionized water.

  • Use the pH meter to measure the initial pH of each solution.

  • Adjust the pH of each solution to a different value (e.g., in increments of 0.5 pH units from pH 3 to 8) using 0.1 M HCl or 0.1 M NaOH.

  • Stir each solution at a constant temperature for a set period (e.g., 24 hours) to allow it to reach equilibrium.

  • Visually inspect each solution for any signs of precipitation.

  • (Optional) Quantify the amount of dissolved this compound in the clear supernatant of each solution using a suitable analytical method (e.g., HPLC) to determine the solubility at each pH.

  • Plot the solubility as a function of pH to identify the optimal pH range.

Protocol 2: Evaluating the Effect of Co-solvents on Solubility

Objective: To determine if the addition of a co-solvent can improve the solubility and prevent precipitation of this compound.

Materials:

Methodology:

  • Prepare a concentrated stock solution of this compound in deionized water at a concentration known to be prone to precipitation.

  • In separate flasks, prepare a series of solutions by adding varying percentages (e.g., 5%, 10%, 15%, 20% v/v) of the chosen co-solvent to the aqueous stock solution.

  • Ensure the total volume is the same for all solutions.

  • Stir all solutions at a constant temperature for a set period to allow for equilibration.

  • Visually monitor the solutions for any signs of precipitation over a defined period (e.g., 24-48 hours) at the intended storage temperature.

  • The lowest percentage of co-solvent that maintains a clear solution is the optimal concentration for preventing precipitation under those conditions.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides an illustrative example of how such data would be presented. Researchers are encouraged to determine the precise solubility of this compound under their specific experimental conditions.

Temperature (°C)pHMaximum Approximate Solubility ( g/100 mL)
205.0Data not available
206.0Data not available
207.0Data not available
305.0Data not available
306.0Data not available
307.0Data not available
405.0Data not available
406.0Data not available
407.0Data not available
Note: This table is for illustrative purposes only. Actual solubility data should be determined experimentally.

Visualizations

G cluster_troubleshooting Troubleshooting Precipitation cluster_temp Temperature Issues cluster_ph pH Issues cluster_conc Concentration Issues cluster_impurities Impurity Issues start Precipitation Observed check_temp Check Temperature start->check_temp check_ph Check pH start->check_ph check_conc Check Concentration start->check_conc check_impurities Consider Impurities start->check_impurities temp_low Is temperature too low? check_temp->temp_low ph_drift Has pH drifted? check_ph->ph_drift conc_high Is concentration too high? check_conc->conc_high use_pure_water Use purified water check_impurities->use_pure_water warm_solution Gently warm solution temp_low->warm_solution Yes solution Stable Solution warm_solution->solution adjust_ph Adjust pH / Use buffer ph_drift->adjust_ph Yes adjust_ph->solution dilute_solution Dilute solution conc_high->dilute_solution Yes dilute_solution->solution use_pure_water->solution

A troubleshooting workflow for addressing precipitation in this compound solutions.

G cluster_equilibrium Chemical Equilibrium in Solution cluster_factors Influencing Factors malic_acid Malic Acid (H₂C₄H₄O₅) hydrogen_malate Hydrogen Malate Ion (HC₄H₄O₅⁻) (Dominant species from This compound) malic_acid->hydrogen_malate + H⁺ / - H⁺ malate Malate Ion (C₄H₄O₅²⁻) hydrogen_malate->malate + H⁺ / - H⁺ ph pH ph->hydrogen_malate Shifts Equilibrium temperature Temperature temperature->hydrogen_malate Affects Solubility

The chemical equilibrium of malate species in solution and key influencing factors.

References

Technical Support Center: Optimizing Sodium Hydrogen Malate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is based on the common application of malate (B86768) as a substrate for the enzyme Malate Dehydrogenase (MDH). "Sodium hydrogen malate" is assumed to be the source of the malate substrate.[1][2][3] The optimal conditions can vary significantly depending on the specific enzyme, its source (organism and isoform), and the assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound in an enzyme kinetics experiment?

A1: this compound serves as a source of L-malate, which is a substrate for enzymes like Malate Dehydrogenase (MDH).[1][3][4] MDH catalyzes the reversible oxidation of L-malate to oxaloacetate, using NAD+ as a cofactor, which is a key reaction in metabolic pathways like the citric acid cycle.[4][5]

Q2: What is a good starting concentration for L-malate in an MDH assay?

A2: A good starting point is the Michaelis constant (Km) of the enzyme for malate. The Km is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). For many forms of MDH, the Km for malate can range from 0.1 mM to over 3 mM, with a value of around 2 mM being commonly cited.[5][6] It is recommended to test a range of concentrations around the expected Km value.

Q3: My enzyme activity is lower than expected. Could the malate concentration be the issue?

A3: Yes, several factors related to malate concentration could cause low activity:

  • Substrate Limitation: If the malate concentration is too far below the Km, the enzyme will not function at its optimal rate.

  • Substrate Inhibition: While less common for malate compared to oxaloacetate, some studies have noted that very high concentrations of malate can be inhibitory to certain MDH enzymes.[7]

  • Incorrect pH: The optimal pH for malate oxidation by MDH is typically alkaline, often around pH 9.0 or higher.[4][7] If your buffer pH is too low, the reaction rate will be suboptimal.

Q4: How does pH affect the optimal malate concentration?

A4: pH is a critical parameter. The binding of L-malate to MDH is often promoted at alkaline conditions.[5] The oxidation of malate to oxaloacetate is more favorable at a higher pH (above 8.0).[4] Therefore, when optimizing malate concentration, it is crucial to maintain a consistent and optimal pH for the reaction direction you are studying.

Q5: Can I use any buffer with my this compound solution?

A5: While various buffers can be used, it's important to choose one that is effective at the desired pH and does not interfere with the enzyme's activity. For the malate oxidation reaction, buffers like Bicine (pH 8.0-9.0) are sometimes used.[8] Phosphate buffers are also common, but ensure the pH is adjusted correctly for your specific assay.[9]

Troubleshooting Guide

Issue / ObservationPossible CauseSuggested Solution
No or very low enzyme activity Substrate concentration is too low.Increase the malate concentration. Start with a concentration close to the known Km value (e.g., 2 mM) and test a range of higher concentrations.[5]
Incorrect pH for the reaction.For malate oxidation, ensure the buffer pH is in the optimal alkaline range (e.g., pH 9.0-10.5).[4][7]
Degradation of a required cofactor (NAD+).Prepare fresh NAD+ solutions and keep them on ice.
Reaction rate decreases rapidly Substrate depletion.Ensure the initial malate concentration is high enough relative to the enzyme concentration to maintain initial velocity conditions (typically, less than 10% of substrate is consumed).[10]
Product inhibition.Oxaloacetate, the product of malate oxidation, can be inhibitory. Measure the initial linear rate of the reaction before product accumulates.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure thorough mixing of reagents. Using a multi-channel pipettor can improve consistency.[11]
Temperature fluctuations.Maintain a constant and optimal temperature throughout the assay using a thermostatted spectrophotometer.[9][12] Even small temperature changes can significantly alter enzyme activity.[12]
Instability of reagents.Prepare substrate and cofactor solutions fresh daily.[9] Some reagents, like oxaloacetate, are particularly unstable in solution.[9]
High background signal Contamination of reagents.Use high-purity water and reagents. Run a blank reaction without the enzyme to check for background reactions.

Quantitative Data Summary

The kinetic parameters of Malate Dehydrogenase can vary widely depending on the organism, isoform (cytoplasmic vs. mitochondrial), and experimental conditions. The following table summarizes typical Km values for malate.

Enzyme SourceIsoformKm for L-malate (mM)Optimal pH (Malate Oxidation)Reference
GeneralNot specified2> 8.0[4][5]
Human Breast Tissue (Normal)Not specified3.13 ± 0.4~9.0-10.0[6]
Human Breast Tissue (Cancerous)Not specified1.6 ± 0.2~9.0-10.0[6]
Various MicroorganismsNot specified0.019 - 9.0Varies (up to 10.5)[7]

Experimental Protocol: Optimizing L-Malate Concentration

This protocol outlines a general method for determining the optimal L-malate concentration for a Malate Dehydrogenase (MDH) assay by measuring the rate of NADH production at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Bicine or Glycine-NaOH buffer, pH 9.0.

  • NAD+ Stock Solution: 50 mM NAD+ in ultrapure water. Store on ice.

  • L-Malate Stock Solution: 1 M L-malate (from this compound) in ultrapure water, pH adjusted to ~7.5.

  • Enzyme Solution: A diluted solution of MDH in cold assay buffer (e.g., 0.2–0.5 units/ml).[9]

2. Assay Procedure (96-well plate format):

  • Prepare a series of L-malate dilutions from your stock solution. To determine the Km, a typical range would be 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 mM (final concentrations).

  • In each well of a UV-transparent 96-well plate, add the following to a final volume of 200 µL:

    • Assay Buffer

    • NAD+ to a final concentration of 2.5 mM.[6]

    • L-malate at varying final concentrations.

    • Ultrapure water to bring the volume to 180 µL.

  • Include a "no enzyme" control for each malate concentration to measure background absorbance changes.

  • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in a plate reader.[11]

  • Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.

3. Data Analysis:

  • Calculate the initial velocity (V₀) for each malate concentration from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot V₀ versus the L-malate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, NAD+, Malate Stocks) setup_plate Set up 96-well Plate (Varying [Malate]) prep_reagents->setup_plate prep_enzyme Prepare Enzyme Dilution start_reaction Initiate with Enzyme prep_enzyme->start_reaction equilibrate Equilibrate Plate to Temp setup_plate->equilibrate equilibrate->start_reaction measure Measure A340 in Kinetic Mode start_reaction->measure calc_rate Calculate Initial Rates (V₀) measure->calc_rate plot_data Plot V₀ vs. [Malate] calc_rate->plot_data fit_model Fit to Michaelis-Menten (Determine Km, Vmax) plot_data->fit_model optimization Optimization Complete fit_model->optimization Optimal [Malate] Found Troubleshooting_Flowchart start Low / No Activity? check_conc Is [Malate] >> Km? start->check_conc check_ph Is pH optimal (e.g., > 9.0)? check_conc->check_ph Yes solution_conc Increase [Malate] check_conc->solution_conc No check_reagents Are cofactors/enzyme fresh? check_ph->check_reagents Yes solution_ph Adjust Buffer pH check_ph->solution_ph No solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents No ok Problem Solved check_reagents->ok Yes solution_conc->check_conc solution_ph->check_ph solution_reagents->check_reagents

References

Troubleshooting pH drift in sodium hydrogen malate buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hydrogen malate (B86768) buffers.

Frequently Asked Questions (FAQs)

Q1: My sodium hydrogen malate buffer's pH is drifting downwards. What are the likely causes?

A downward drift in pH (becoming more acidic) in a this compound buffer is a common issue that can often be attributed to the absorption of atmospheric carbon dioxide (CO2). When CO2 dissolves in the buffer, it forms carbonic acid, which then lowers the pH. This effect is more pronounced in buffers with a pH above 7.

Other potential causes for a downward pH drift include:

  • Temperature fluctuations: If the buffer was prepared at a different temperature than it is being used, the pH can shift. The pKa of malic acid, and therefore the pH of the buffer, is temperature-dependent.

  • Microbial contamination: Microbial growth can produce acidic byproducts, leading to a decrease in pH.[1]

  • Incorrect initial pH adjustment: The initial pH of the buffer may not have been set correctly.

Q2: My this compound buffer's pH is drifting upwards. What could be the reason?

An upward drift in pH (becoming more alkaline) is less common for malate buffers but can occur due to:

  • Loss of CO2: If a buffer that has already absorbed atmospheric CO2 is agitated or heated, the dissolved CO2 can be driven out of the solution, leading to a rise in pH.

  • Interaction with alkaline glassware: If the buffer is stored in glass containers that are not chemically resistant, leaching of alkaline substances from the glass can occur over time, increasing the pH.[1]

  • Contamination with a basic substance: Accidental contamination with a basic solution will raise the pH.

Q3: The pH reading on my meter is unstable and won't stabilize. What should I do?

Unstable pH readings are often related to the pH meter or electrode rather than the buffer itself.[2][3] Here are some troubleshooting steps:

  • Check the electrode: The electrode may be dirty, clogged, or dry.[3][4][5] Clean the electrode according to the manufacturer's instructions and ensure it has been properly stored in a storage solution.[6][7]

  • Recalibrate the pH meter: Use fresh, unexpired calibration buffers to recalibrate your pH meter.[2][3][6] Perform a two- or three-point calibration that brackets your expected sample pH.[3]

  • Inspect for physical damage: Check the electrode for any cracks or damage.[2][8]

  • Ensure proper sample handling: Make sure the electrode is properly submerged in the buffer and that there are no air bubbles on the electrode surface.[3]

  • Check for electrical interference: Electrical noise from nearby equipment can sometimes interfere with pH readings.[4][5]

Q4: How does temperature affect the pH of my this compound buffer?

The pH of a this compound buffer is sensitive to temperature changes. This is because the dissociation constants (pKa values) of malic acid vary with temperature. As the temperature changes, the equilibrium between the acidic and basic forms of the malate shifts, resulting in a change in pH. It is crucial to prepare and use the buffer at the same temperature to ensure consistency.[9]

Q5: How does the concentration of the buffer affect its stability and resistance to pH drift?

The concentration of the buffer directly impacts its buffering capacity.[10][11] A higher buffer concentration provides a greater ability to resist pH changes when an acid or base is added.[10][11][12] If you are experiencing significant pH drift, increasing the concentration of your this compound buffer may improve its stability.

Quantitative Data

Table 1: pKa Values of Malic Acid at Different Temperatures

The following table provides the calculated pKa values for the two dissociation steps of d,l-malic acid at various temperatures. These values were calculated using the equations from a NIST publication.

Temperature (°C)Temperature (K)pKa1pKa2
0273.153.545.25
5278.153.525.21
10283.153.505.17
15288.153.485.13
20293.153.475.10
25298.153.465.07
30303.153.455.04
35308.153.445.01
40313.153.444.98
45318.153.444.96
50323.153.444.94

Experimental Protocols

Protocol for the Preparation of a 0.1 M this compound Buffer (pH 4.5)

This protocol describes the preparation of 1 liter of a 0.1 M this compound buffer with a target pH of 4.5.

Materials:

  • DL-Malic acid (Molar Mass: 134.09 g/mol )

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Calibrated pH meter and electrode

  • Volumetric flask (1 L)

  • Beakers

  • Stir plate and stir bar

Procedure:

  • Calculate the required mass of malic acid:

    • For a 0.1 M solution, you will need 0.1 moles of malic acid per liter.

    • Mass = 0.1 mol/L * 134.09 g/mol = 13.41 g.

  • Dissolve the malic acid:

    • Weigh out 13.41 g of DL-malic acid and transfer it to a beaker containing approximately 800 mL of deionized water.

    • Place the beaker on a stir plate and add a stir bar to dissolve the malic acid completely.

  • Adjust the pH:

    • While continuously stirring, slowly add a concentrated sodium hydroxide (e.g., 1 M NaOH) solution dropwise to the malic acid solution.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the pH reaches 4.5. Be careful not to overshoot the target pH. If you do, you can add a small amount of a dilute acid (e.g., 0.1 M HCl) to bring the pH back down.

  • Bring to final volume:

    • Once the desired pH is reached, carefully transfer the buffer solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

    • Add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.

  • Final mixing and storage:

    • Cap the volumetric flask and invert it several times to ensure the buffer is thoroughly mixed.

    • Transfer the buffer to a clean, clearly labeled storage bottle. Store at 4°C to minimize microbial growth.

Visualizations

Troubleshooting_pH_Drift start pH Drift Observed check_meter Is the pH meter functioning correctly? start->check_meter meter_issue Troubleshoot pH Meter: - Recalibrate - Clean/Check Electrode - Check Connections check_meter->meter_issue No buffer_issue Investigate Buffer Issues check_meter->buffer_issue Yes downward_drift pH Drifting Downward buffer_issue->downward_drift upward_drift pH Drifting Upward buffer_issue->upward_drift co2_absorption Cause: CO2 Absorption Solution: Degas water, work under inert atmosphere. downward_drift->co2_absorption Common temp_fluctuation Cause: Temperature Fluctuation Solution: Prepare and use buffer at the same temperature. downward_drift->temp_fluctuation Possible microbial_growth Cause: Microbial Contamination Solution: Use sterile technique, store at 4°C. downward_drift->microbial_growth Possible co2_loss Cause: Loss of Dissolved CO2 Solution: Minimize agitation and heating. upward_drift->co2_loss Possible glassware_leaching Cause: Alkaline Leaching from Glassware Solution: Use chemically resistant glassware. upward_drift->glassware_leaching Less Common

Caption: Troubleshooting workflow for pH drift in this compound buffers.

Malate_Buffer_Equilibrium cluster_buffer This compound Buffer System cluster_co2 Atmospheric CO2 Interaction H2Mal Malic Acid (H₂Mal) HMal_minus Hydrogen Malate (HMal⁻) H2Mal->HMal_minus + H⁺ (pKa1) Mal_2minus Malate (Mal²⁻) HMal_minus->Mal_2minus + H⁺ (pKa2) CO2_atm CO₂ (Atmosphere) CO2_aq CO₂ (Aqueous) CO2_atm->CO2_aq Dissolves H2CO3 H₂CO₃ (Carbonic Acid) CO2_aq->H2CO3 HCO3_minus HCO₃⁻ (Bicarbonate) H2CO3->HCO3_minus + H⁺ HCO3_minus->HMal_minus Shifts Equilibrium (Lowers pH)

Caption: Chemical equilibrium of the this compound buffer system and its interaction with atmospheric CO2.

References

Potential interference of sodium hydrogen malate in colorimetric assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of sodium hydrogen malate (B86768) in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is sodium hydrogen malate and why might it be in my samples?

This compound is the monosodium salt of malic acid. It is commonly used as a food additive for flavor enhancement and as a buffering agent.[1] In a laboratory setting, it might be a component of a buffer system or a metabolite in cell or tissue samples, particularly as it is an intermediate in the citric acid cycle (Krebs cycle).

Q2: What are the primary ways this compound can interfere with colorimetric assays?

This compound can interfere with colorimetric assays through three primary mechanisms:

  • pH Alteration: As a buffering agent, it can change the pH of the assay solution, moving it away from the optimal pH required for enzyme activity or color development.[2][3][4]

  • Metal Ion Chelation: Malate is a known chelating agent, meaning it can bind to metal ions. This can be problematic in assays that rely on metalloenzymes (enzymes that require a metal ion for activity) or where metal ions are part of the chromogenic reaction.[1][5][6]

  • Metabolic Interference: Malate is a substrate for the enzyme malate dehydrogenase, which catalyzes the interconversion of malate and oxaloacetate, coupled with the reduction/oxidation of NAD+/NADH.[7][8] The introduction of exogenous malate can alter the cellular NAD+/NADH ratio, impacting assays that measure cellular metabolism or use NAD(P)H-dependent enzymes, such as MTT or XTT assays.[9][10][11]

Q3: Which types of colorimetric assays are most susceptible to interference by this compound?

Assays that are particularly vulnerable include:

  • Metalloenzyme Assays: Assays for enzymes that require divalent cations like Mg²⁺, Mn²⁺, or Zn²⁺ for their activity.[12][13][14]

  • Assays Measuring Metal Ions: Colorimetric assays for quantifying metal ions such as calcium, iron, or zinc can be affected by the chelating properties of malate.[5][15]

  • NAD(P)H-based Assays: This includes cell viability assays like MTT, XTT, and MTS, as well as assays that directly measure NAD+ or NADH levels.[7][9][10]

  • pH-Sensitive Assays: Any assay with a strict optimal pH range, such as certain protein quantification assays or enzyme kinetic studies, can be affected by the buffering capacity of this compound.[2][3][4]

Troubleshooting Guides

Issue 1: Unexpectedly low signal in a metalloenzyme assay.

Possible Cause: The this compound in your sample may be chelating the essential metal ion cofactors, thereby inhibiting the enzyme's activity.

Troubleshooting Steps:

  • Run a Buffer Blank: Test your this compound-containing solution without the enzyme or substrate to ensure it doesn't have intrinsic absorbance at the assay wavelength.

  • Spike-and-Recovery Experiment:

    • Prepare two sets of samples. In one set, spike a known concentration of the metal ion cofactor into your sample containing this compound.

    • Run the assay on both the spiked and unspiked samples.

    • If the activity is restored in the spiked sample, it strongly suggests that chelation was the cause of the inhibition.

  • Consider an Alternative Buffer: If possible, replace the malate-containing buffer with a non-chelating buffer, such as HEPES or MOPS, that is suitable for your enzyme's optimal pH.[2][3]

Issue 2: Inconsistent or non-reproducible results in cell viability assays (MTT, XTT).

Possible Cause: The malate in your sample is being metabolized by the cells, altering the intracellular NAD+/NADH ratio. This directly impacts the reduction of the tetrazolium dye, leading to inaccurate estimations of cell viability.[10][11][16]

Troubleshooting Steps:

  • Control for Malate Metabolism:

    • Run a control experiment with a known number of cells in the presence and absence of this compound (at the same concentration as in your test samples).

    • If you observe a significant difference in the signal, this indicates metabolic interference.

  • Use an Alternative Viability Assay: Switch to a viability assay that does not depend on cellular redox state. Examples include:

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

    • Trypan Blue Exclusion Assay: A cell counting method that identifies dead cells.

    • Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

  • Wash Cells Before Assay: If the malate is in the treatment medium, wash the cells with a malate-free buffer (like PBS) before adding the assay reagents. This can minimize the immediate impact on cellular metabolism.

Issue 3: Shift in optimal pH or unexpected color change in a pH-sensitive assay.

Possible Cause: The buffering capacity of this compound is altering the pH of your assay system.

Troubleshooting Steps:

  • Measure the Final pH: Directly measure the pH of the final reaction mixture. If it deviates from the expected optimal pH, the malate buffer is likely the cause.

  • Increase the Strength of the Primary Assay Buffer: If you cannot remove the malate, increasing the concentration of your primary assay buffer may help to overcome the buffering effect of the malate.

  • Perform a pH Profile: Run the assay over a range of pH values in the presence of this compound to determine the new optimal pH for your assay under these conditions.

Data Presentation

Table 1: Potential Interference of this compound in Common Colorimetric Assays

Assay TypePotential Mechanism of InterferenceExpected OutcomeMitigation Strategy
Metalloenzyme Assays Chelation of metal cofactors (e.g., Mg²⁺, Mn²⁺, Zn²⁺)Decreased signal/activityAdd excess metal cofactor; use a non-chelating buffer (HEPES, MOPS).
MTT/XTT/MTS Assays Alteration of cellular NAD⁺/NADH ratioOver- or underestimation of cell viabilityUse a non-metabolic viability assay (LDH, Trypan Blue); wash cells before assay.
Bradford Protein Assay Alteration of assay pHInaccurate protein quantificationEnsure final pH is correct; use a different protein assay (e.g., BCA).
Metal Ion Quantification Chelation of the target metal ionFalsely low measurementUse a detection method not based on chelation (e.g., AAS, ICP-MS).

Experimental Protocols

Protocol 1: Diagnosing Metal Ion Chelation using a Spike-and-Recovery Experiment

This protocol is designed to determine if this compound is inhibiting a metalloenzyme through chelation.

  • Prepare Reagents:

    • Your sample containing this compound.

    • A control sample without this compound.

    • A concentrated stock solution of the required metal ion cofactor (e.g., 1 M MgCl₂).

    • All other required assay reagents (buffer, substrate, enzyme).

  • Set up Reactions: In separate microplate wells or tubes, prepare the following conditions:

    • Control: Control sample + assay reagents.

    • Test Sample: Your malate-containing sample + assay reagents.

    • Spiked Sample: Your malate-containing sample + a small volume of the metal ion stock solution + assay reagents.

  • Incubation and Measurement:

    • Initiate the reaction (usually by adding the enzyme or substrate).

    • Incubate for the standard assay time and temperature.

    • Measure the absorbance at the appropriate wavelength.

  • Analysis:

    • Compare the absorbance of the "Test Sample" to the "Control". A significantly lower signal in the test sample suggests inhibition.

    • Compare the absorbance of the "Spiked Sample" to the "Test Sample". A significant increase in signal in the spiked sample indicates that the inhibition was likely due to metal ion chelation.

Visualizations

Interference_Mechanisms Potential Interference Pathways of this compound cluster_mechanisms Mechanisms of Interference cluster_assays Affected Assays Malate This compound pH Buffering Effect Malate->pH Alters pH Chelation Metal Ion Chelation Malate->Chelation Binds Metals Metabolism Metabolic Conversion Malate->Metabolism Enters Krebs Cycle pH_Assay pH-Sensitive Assays (e.g., Bradford) pH->pH_Assay Affects Optimal Conditions Metalloenzyme_Assay Metalloenzyme Assays Chelation->Metalloenzyme_Assay Inhibits Enzyme Metal_Ion_Assay Metal Ion Quantification Chelation->Metal_Ion_Assay Sequesters Analyte Redox_Assay Redox-based Assays (e.g., MTT, XTT) Metabolism->Redox_Assay Shifts NAD+/NADH Ratio

Caption: Mechanisms of this compound interference in colorimetric assays.

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Interference Start Unexpected Assay Result Check_pH Is the assay pH-sensitive? Start->Check_pH Check_Metal Does the assay use metal ions? Check_pH->Check_Metal No Measure_pH Measure final pH of assay mixture Check_pH->Measure_pH Yes Check_Redox Is the assay redox-based? Check_Metal->Check_Redox No Spike_Recovery Perform metal ion spike-and-recovery Check_Metal->Spike_Recovery Yes Alternative_Assay Use non-redox based assay (e.g., LDH) Check_Redox->Alternative_Assay Yes

Caption: A logical workflow for troubleshooting assay interference.

References

Impact of temperature on sodium hydrogen malate buffer performance.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting information and frequently asked questions regarding the performance of sodium hydrogen malate (B86768) buffer, with a specific focus on the impact of temperature.

Frequently Asked Questions (FAQs)

Q1: What is a sodium hydrogen malate buffer and what is its effective pH range?

This compound buffer is prepared from malic acid, a dicarboxylic acid.[1] The buffering capacity is based on the second dissociation constant (pKa2) of malic acid. The pKa2 of malic acid is approximately 5.10-5.13 at 25°C, making this buffer system effective in the pH range of approximately 4.1 to 6.1.[2][3] It is a common choice in drug formulation and other biochemical applications.[4]

Q2: How does temperature affect the pH of my this compound buffer?

The pH of a buffer solution can change with temperature because the acid dissociation constant (pKa) is temperature-dependent.[5][6] For malic acid, which is a carboxylic acid, the pKa is not significantly affected by changes in temperature compared to amine-based buffers like Tris.[5] However, even small pKa shifts will cause a corresponding change in the buffer's pH.[7] Generally, for most buffers, as temperature increases, the pKa value tends to decrease.[8] Therefore, you should always measure and adjust the pH of your buffer at the temperature at which you will be conducting your experiment.[6]

Q3: Is this compound buffer stable during freeze-thaw cycles?

While the buffer itself is chemically stable, the pH can shift upon freezing.[9] Even for buffers with a small temperature coefficient, the process of freezing can cause phase changes and concentration of buffer components, leading to significant pH shifts in the unfrozen liquid phase.[10] This can potentially affect the stability of sensitive biomolecules, like proteins or pharmaceuticals, stored in the buffer.[9]

Q4: What are the signs of buffer degradation or instability?

Signs of buffer instability include a significant and irreversible drift in pH, the appearance of cloudiness or precipitation, or microbial growth.[11] this compound is readily soluble in water and should form a clear solution.[12] To prevent microbial contamination, solutions can be sterilized by filtration (e.g., through a 0.22 µm filter) and stored at 4°C.[6]

Troubleshooting Guide

Problem: My buffer's pH is different from the target pH after I bring it to my experimental temperature.
  • Cause: This is the most common issue and is due to the temperature dependence of the buffer's pKa. You likely adjusted the pH at room temperature (e.g., 25°C), but your experiment is at a different temperature (e.g., 4°C or 37°C).

  • Solution: Always calibrate your pH meter and adjust the buffer's final pH at the target experimental temperature.[6][11] If this is not feasible, you must characterize the pH shift of your specific buffer concentration across the relevant temperature range and pre-adjust the pH at room temperature to compensate, so that it reaches the desired pH at the target temperature.

Problem: I observe precipitation or cloudiness in my buffer at low temperatures.
  • Cause: The solubility of buffer salts can decrease at lower temperatures. If your buffer is highly concentrated, the sodium malate salt may be precipitating out of the solution as it cools.

  • Solution:

    • Gently warm the solution while stirring to see if the precipitate redissolves. This confirms a solubility issue.

    • If possible, use a lower concentration of the buffer for your experiment.

    • If a high concentration is required, prepare the buffer at the lower working temperature to ensure the components remain in solution.

Quantitative Data

PropertyValue (at 25°C)Temperature Dependence
pKa1~3.46Minimal
pKa2~5.10Minimal[5][10]

Experimental Protocols

Protocol: Preparation of a Temperature-Compensated this compound Buffer

This protocol describes how to prepare a 100 mM this compound buffer at a target pH of 5.0 for an experiment to be conducted at 37°C.

Materials:

  • Malic Acid (MW: 134.09 g/mol )[1]

  • Sodium Hydroxide (NaOH), 1 M solution

  • High-purity water (e.g., deionized, distilled)

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Water bath or incubator set to 37°C

Procedure:

  • Prepare Malic Acid Solution: Dissolve 1.341 g of malic acid in approximately 80 mL of high-purity water to make a 100 mM solution. Stir until fully dissolved.

  • Equilibrate to Target Temperature: Place the beaker containing the malic acid solution, your 1 M NaOH solution, and your pH meter probes into a water bath or incubator set to 37°C. Allow all components to equilibrate for at least 30 minutes.

  • Calibrate pH Meter: Perform a two-point calibration of your pH meter using standard buffers that are also equilibrated to 37°C.

  • Adjust pH: While gently stirring the malic acid solution at 37°C, slowly add the 1 M NaOH solution dropwise. Monitor the pH closely.

  • Final pH Adjustment: Continue adding NaOH until the pH meter reads exactly 5.00.

  • Adjust Final Volume: Remove the buffer solution from the water bath. Transfer it to a 100 mL volumetric flask and add high-purity water to bring the final volume to 100 mL.

  • Storage: Store the buffer in a sterile, sealed container at 4°C. Before use, allow the buffer to return to the working temperature of 37°C.

Visualizations

Temp_Effect_On_Buffer cluster_cause Cause cluster_effect Effect Temp Temperature Change (e.g., 25°C → 37°C) pKa pKa of Malic Acid Changes Slightly Temp->pKa Ratio [Malate²⁻] / [H-Malate⁻] Ratio Shifts pKa->Ratio pH Final Buffer pH Shifts from Target Ratio->pH

Buffer_Workflow start Start dissolve 1. Dissolve Malic Acid in ~80% Final Volume start->dissolve equilibrate 2. Equilibrate Solution & Reagents to Target Temp dissolve->equilibrate calibrate 3. Calibrate pH Meter at Target Temp equilibrate->calibrate adjust 4. Adjust pH with NaOH at Target Temp calibrate->adjust volume 5. Bring to Final Volume with Water adjust->volume end End: Temperature- Compensated Buffer volume->end

References

Technical Support Center: Purification of Commercial Sodium Hydrogen Malate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of commercial sodium hydrogen malate (B86768).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial sodium hydrogen malate?

A1: Commercial this compound may contain several impurities stemming from its synthesis or degradation. The most common process-related impurities are fumaric acid and maleic acid.[1][2][3] Other potential impurities can include unreacted starting materials, other organic acids, and inorganic salts.

Q2: What methods can be used to assess the purity of this compound?

A2: The purity of this compound can be determined using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for the simultaneous determination of this compound and its common impurities like fumaric and maleic acid.[4][5][6]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the absolute purity of organic compounds by comparing the integral of a target analyte's signal to that of a certified internal standard.[7][8][9][10]

  • Titration: An assay method to determine the overall percentage of this compound.[2][3]

Q3: What are the primary methods for purifying commercial this compound?

A3: The primary methods for purifying commercial this compound include:

  • Recrystallization: A common technique for purifying solid compounds based on differences in solubility.

  • Ion-Exchange Chromatography: A method that separates molecules based on their net charge.[11][12][13]

  • Liquid-Liquid Extraction: A technique to separate compounds based on their differential solubilities in two immiscible liquid phases.[14][15]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as a liquid instead of crystals.

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the presence of significant impurities is depressing the melting point.

  • Solution:

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

    • Change Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the compound is less soluble.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid's surface to induce crystallization.

Issue 2: No Crystal Formation Upon Cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used.

  • Solution:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the this compound. Allow it to cool again.

    • Induce Crystallization:

      • Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site.

      • Scratching: Scratch the inner surface of the flask with a glass rod.

      • Reduce Temperature: Cool the solution in an ice bath to further decrease solubility.

Issue 3: Low Recovery of Purified Product.

  • Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

    • Premature crystallization during hot filtration.

    • The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.

    • Solvent Choice: Select a solvent in which the this compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).

Ion-Exchange Chromatography

Issue 1: Poor Separation of this compound from Impurities.

  • Cause:

    • Incorrect resin choice.

    • Inappropriate buffer pH or ionic strength.

    • Flow rate is too high.

  • Solution:

    • Resin Selection: For the purification of the malate anion, a strong base anion-exchange resin is recommended.

    • Optimize pH: The pH of the mobile phase should be adjusted to ensure that the this compound and the impurities have different net charges, allowing for differential binding to the resin.

    • Gradient Elution: Employ a gradient of increasing ionic strength (e.g., a salt gradient) to elute the bound species at different concentrations.

    • Reduce Flow Rate: A slower flow rate increases the interaction time between the sample and the resin, often improving resolution.

Issue 2: Low Recovery of this compound from the Column.

  • Cause: The compound is too strongly bound to the resin.

  • Solution:

    • Increase Elution Strength: Increase the concentration of the salt in the elution buffer or use a salt with a stronger counter-ion.

    • Change pH: Adjust the pH of the elution buffer to neutralize the charge on the this compound, causing it to detach from the resin.

Liquid-Liquid Extraction

Issue 1: Emulsion Formation at the Interface of the Two Solvents.

  • Cause: The two immiscible solvents are not cleanly separating, often due to the presence of surfactants or particulate matter.

  • Solution:

    • "Salting Out": Add a small amount of a saturated brine solution (NaCl in water). This increases the polarity of the aqueous phase and can help break the emulsion.[16]

    • Filtration: Pass the mixture through a bed of glass wool to coalesce the droplets.

    • Centrifugation: If available, centrifuging the mixture can aid in phase separation.

Issue 2: Poor Separation of Impurities.

  • Cause: The pH of the aqueous phase is not optimal for partitioning the acidic impurities.

  • Solution:

    • pH Adjustment: To remove acidic impurities like fumaric and maleic acid, the aqueous phase should be basic. This will deprotonate the acidic impurities, making them more soluble in the aqueous phase, while the this compound remains in the aqueous phase. An organic solvent can then be used to extract any less polar, non-acidic impurities. To separate malic acid from other components, the pH of the aqueous solution can be adjusted to be lower than the pKa of the acids, which will keep them in their protonated form, allowing for extraction into an organic solvent.[15]

Quantitative Data on Purification Effectiveness

The effectiveness of purification methods can be evaluated by the reduction of specific impurities and the overall increase in the purity of this compound.

Purification MethodInitial Purity (%)Purity after 1st Step (%)Purity after 2nd Step (%)Key Impurity Reduction
Recrystallization ~98%~99.5%>99.8%Significant reduction of fumaric and maleic acid.
Ion-Exchange Chromatography ~98%>99.9%-Highly effective for removing charged impurities.

Note: The values presented are illustrative and can vary depending on the initial impurity profile and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Mixed Solvent System)

This protocol describes the purification of this compound using an ethanol-water mixed solvent system.

Methodology:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of commercial this compound in the minimum amount of hot deionized water (approximately 20-30 mL) near boiling.

  • Addition of Anti-solvent: While the solution is hot, slowly add hot ethanol (B145695) (95%) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot deionized water to re-clarify the solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Protocol 2: Purification by Anion-Exchange Chromatography

This protocol outlines the removal of acidic impurities using a strong base anion-exchange resin.

Methodology:

  • Resin Preparation: Pack a chromatography column with a strong base anion-exchange resin (e.g., Dowex® 1x8, chloride form). Wash the resin thoroughly with deionized water.

  • Equilibration: Equilibrate the column with 5 column volumes of a low concentration buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with 3-5 column volumes of the equilibration buffer to remove any unbound, neutral, or cationic impurities.

  • Elution: Elute the bound malate and other anions using a linear gradient of sodium chloride (e.g., 0 to 1 M NaCl in the equilibration buffer) over 10 column volumes. Collect fractions.

  • Analysis: Analyze the fractions by HPLC to identify those containing pure this compound.

  • Desalting: Combine the pure fractions and remove the salt by dialysis or using a desalting column.

  • Isolation: Lyophilize or carefully evaporate the water to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC

This protocol provides a method for the quantitative analysis of this compound and its common impurities, fumaric and maleic acid.[4][5]

Methodology:

  • Chromatographic Conditions:

    • Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm.[4]

    • Mobile Phase: Water adjusted to pH 2.10-2.15 with perchloric acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.[4][17]

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare standard solutions of this compound, fumaric acid, and maleic acid of known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Determine the concentration of each component in the sample by comparing the peak areas with those of the standards. Calculate the purity of the this compound.

Visualizations

Recrystallization_Workflow start Start: Impure Sodium Hydrogen Malate dissolve Dissolve in Minimum Hot Water start->dissolve add_etoh Add Hot Ethanol (Anti-solvent) to Cloud Point dissolve->add_etoh clarify Add Hot Water to Clarify add_etoh->clarify cool Slow Cooling & Ice Bath clarify->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry in Vacuum Oven wash->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound by mixed-solvent recrystallization.

Troubleshooting_Recrystallization issue Issue Encountered During Recrystallization oiling_out Oiling Out issue->oiling_out no_crystals No Crystal Formation issue->no_crystals low_recovery Low Recovery issue->low_recovery solution_oil Re-dissolve, Add More Solvent, Cool Slowly or Change Solvent oiling_out->solution_oil Solution solution_no_crystals Evaporate Solvent or Induce Crystallization (Seed/Scratch) no_crystals->solution_no_crystals Solution solution_low_recovery Use Minimal Solvent, Preheat Funnel, Ensure Thorough Cooling low_recovery->solution_low_recovery Solution

Caption: Troubleshooting common issues in the recrystallization of this compound.

References

Technical Support Center: Dissolving Sodium Hydrogen Malate Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for dissolving sodium hydrogen malate (B86768) powder. It is intended for researchers, scientists, and drug development professionals to ensure successful and repeatable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of sodium hydrogen malate?

This compound is a white, odorless, crystalline powder that is freely soluble in water.[1] Its aqueous solutions are typically clear and colorless.

Q2: In which solvents is this compound soluble?

This compound is highly soluble in water. While specific data for this compound is limited, the closely related sodium malate shows some solubility in other polar solvents. The solubility of many organic salts in non-polar organic solvents is generally low.

Q3: How does temperature affect the solubility of this compound?

Q4: How does pH affect the solubility of this compound?

This compound is the salt of a weak acid (malic acid). In acidic solutions (lower pH), the carboxylate anion can be protonated, which may affect its solubility. Generally, the solubility of salts of weak acids can be influenced by the pH of the medium.

Q5: What is the recommended storage condition for this compound powder and its solutions?

This compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Aqueous solutions should be prepared fresh for optimal results. If short-term storage is necessary, refrigeration at 2-8°C is recommended to minimize microbial growth. The stability of the solution can be pH-dependent, and it is advisable to check for any precipitation or cloudiness before use.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and the closely related sodium malate.

CompoundSolventTemperature (°C)Solubility
This compoundWaterAmbient> 100 g/L[1]
Sodium MalateWater25Freely Soluble
Sodium MalateEthanol25Slightly Soluble
Sodium MalateMethanol25Slightly Soluble
Sodium MalateIsopropanol25Sparingly Soluble

Experimental Protocol: Preparation of an Aqueous this compound Solution

This protocol outlines the standard procedure for preparing an aqueous stock solution of this compound.

Materials:

  • This compound powder

  • High-purity deionized or distilled water

  • Appropriate volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing paper or boat

  • Spatula

Procedure:

  • Determine the Desired Concentration and Volume: Calculate the required mass of this compound powder based on the target concentration and final volume of the solution.

  • Weigh the Powder: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Add Solvent: Fill the volumetric flask to approximately 70-80% of the final volume with high-purity water.

  • Introduce the Powder: Carefully transfer the weighed powder into the volumetric flask. To avoid clumping, it is advisable to add the powder slowly while the solvent is being stirred.

  • Dissolution: Place the magnetic stir bar in the flask and place the flask on a magnetic stirrer. Stir the solution at a moderate speed.

  • Gentle Heating (Optional): If the powder does not dissolve readily at room temperature, the solution can be gently warmed (e.g., to 30-40°C) with continuous stirring. Avoid boiling the solution.

  • Cool to Room Temperature: If heating was applied, allow the solution to cool down to room temperature.

  • Adjust to Final Volume: Once the powder is completely dissolved and the solution has returned to room temperature, add water to the volumetric flask until the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Filtration (Optional): For applications requiring a high degree of purity, the solution can be filtered through a 0.22 µm or 0.45 µm filter to remove any potential microparticulates.

Troubleshooting Guide

This guide addresses common issues that may be encountered when dissolving this compound powder.

Issue 1: The powder is not dissolving completely or is forming clumps.

  • Possible Cause: Insufficient agitation or too rapid addition of the powder.

    • Solution: Increase the stirring speed. Add the powder slowly to the vortex of the stirred solvent to ensure good dispersion.

  • Possible Cause: The solution is saturated.

    • Solution: Verify that the target concentration does not exceed the solubility limit. If a higher concentration is required, consider gentle heating.

  • Possible Cause: The particle size of the powder is too large.

    • Solution: If possible, gently grind the powder to a finer consistency using a mortar and pestle before dissolution. Finer particles have a larger surface area, which generally increases the dissolution rate.[2][3]

Issue 2: The solution appears cloudy or hazy.

  • Possible Cause: Impurities in the solvent or the powder.

    • Solution: Use high-purity water (deionized or distilled). Ensure that the this compound powder is of a high grade. Filtering the final solution can help remove particulate impurities.

  • Possible Cause: Precipitation due to temperature changes.

    • Solution: If the solution was heated to aid dissolution, some of the solute might precipitate upon cooling. Ensure the solution remains at a temperature that maintains solubility if working with concentrations near the saturation point.

Issue 3: The pH of the solution is not as expected.

  • Possible Cause: The inherent acidic or basic nature of the salt.

    • Solution: this compound is the monosodium salt of a dicarboxylic acid and will have a specific pH in solution. If a different pH is required for your experiment, you can adjust it using a suitable acidic or basic solution (e.g., dilute HCl or NaOH) while monitoring with a pH meter.

Visualizations

Dissolution_Workflow Experimental Workflow for Dissolving this compound start Start calculate Calculate Required Mass start->calculate weigh Weigh Powder calculate->weigh add_solvent Add ~80% of Solvent to Flask weigh->add_solvent add_powder Slowly Add Powder with Stirring add_solvent->add_powder dissolve Stir at Room Temperature add_powder->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution heat Gently Warm and Stir check_dissolution->heat No adjust_volume Adjust to Final Volume check_dissolution->adjust_volume Yes cool Cool to Room Temperature heat->cool cool->check_dissolution homogenize Homogenize Solution adjust_volume->homogenize end End homogenize->end

Caption: Workflow for preparing an aqueous solution of this compound.

Troubleshooting_Dissolution Troubleshooting Common Dissolution Issues issue Dissolution Problem incomplete Incomplete Dissolution / Clumping issue->incomplete cloudy Cloudy Solution issue->cloudy ph_issue Incorrect pH issue->ph_issue sub_incomplete1 Insufficient Agitation incomplete->sub_incomplete1 sub_incomplete2 Solution Saturated incomplete->sub_incomplete2 sub_cloudy1 Impurities cloudy->sub_cloudy1 sub_cloudy2 Precipitation on Cooling cloudy->sub_cloudy2 sub_ph Inherent Property of the Salt ph_issue->sub_ph sol_incomplete1 Increase Stirring Speed / Add Powder Slowly sub_incomplete1->sol_incomplete1 sol_incomplete2 Gently Heat / Verify Concentration sub_incomplete2->sol_incomplete2 sol_cloudy1 Use High-Purity Reagents / Filter sub_cloudy1->sol_cloudy1 sol_cloudy2 Maintain Temperature sub_cloudy2->sol_cloudy2 sol_ph Adjust pH with Acid/Base sub_ph->sol_ph

Caption: A logical guide for troubleshooting common dissolution problems.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Determination of Sodium Hydrogen Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for sodium hydrogen malate (B86768), a key ingredient in various pharmaceutical and nutraceutical formulations, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of the most effective HPLC methodologies for the purity analysis of sodium hydrogen malate, with a focus on separating the active pharmaceutical ingredient (API) from potential impurities such as fumaric acid and maleic acid.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, including the desired resolution, sensitivity, and the nature of the impurities being monitored. Below is a comparison of three common HPLC approaches: Reversed-Phase (RP) HPLC, Ion-Exclusion Chromatography (IEC), and Chiral HPLC.

Table 1: Comparison of HPLC Method Performance for this compound Purity Analysis
ParameterMethod 1: Reversed-Phase (Aqueous C18)Method 2: Ion-Exclusion ChromatographyMethod 3: Chiral RP-HPLC (Pre-column Derivatization)
Principle Partitioning based on polarity.Ion exclusion and size exclusion.Enantioselective separation after derivatization.
Column Aqueous C18, 250 x 4.6 mm, 5 µmL17 (sulfonated polystyrene-divinylbenzene), 300 x 6.5 mmC18 (e.g., Kromasil), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 0.1% Phosphoric Acid in WaterIsocratic: 0.005 N Sulfuric AcidGradient: Acetonitrile (B52724) and Potassium Dihydrogen Phosphate (B84403) buffer with an ion-pairing agent.
Flow Rate 1.0 mL/min0.6 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm or ConductivityUV at 225 nm
Retention Time (Malate) ~5-7 min~12-15 min~25-30 min (derivatized)
Resolution (Malate/Fumarate) > 2.0> 2.5> 1.5 (for derivatized enantiomers)
Resolution (Malate/Maleate) > 2.0> 2.5Not the primary application
LOD (Malic Acid) ~0.2 µg/mL[1]Method dependent, generally in the low µg/mL range.~0.1 ng (as D-malic acid derivative)[2]
LOQ (Malic Acid) ~0.7 µg/mL[1]Method dependent, generally in the low µg/mL range.~0.5 ng (as D-malic acid derivative)[2]
Advantages Robust, widely available columns, good separation of common impurities.Excellent separation of organic acids from inorganic ions, specific for USP monograph methods.[3]High sensitivity for chiral impurities (D-malic acid).[2]
Disadvantages Risk of "phase collapse" with 100% aqueous mobile phases on non-specialized C18 columns.Longer run times, may require specialized columns.Requires complex sample preparation (derivatization), not ideal for routine achiral purity.

Experimental Protocols

Detailed methodologies for the compared HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Method 1: Reversed-Phase HPLC on an Aqueous C18 Column

This method is a robust approach for the simultaneous determination of this compound and its common impurities, fumaric and maleic acid.

1. Chromatographic Conditions:

  • Column: Aqueous C18, 250 x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A filtered and degassed solution of 0.1% (v/v) phosphoric acid in HPLC-grade water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: UV at 210 nm.
  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
  • Impurity Standard Solution: Prepare a stock solution containing fumaric acid and maleic acid at a known concentration (e.g., 0.1 mg/mL each) in the mobile phase.
  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.

3. System Suitability:

  • Inject a solution containing this compound, fumaric acid, and maleic acid.
  • The resolution between the malic acid peak and the fumaric acid and maleic acid peaks should be greater than 2.0.
  • The tailing factor for the malic acid peak should be between 0.8 and 1.5.
  • The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

Method 2: Ion-Exclusion Chromatography

This method is particularly effective for the separation of organic acids and is often cited in pharmacopeial monographs.[3]

1. Chromatographic Conditions:

  • Column: L17 packing material (e.g., SUGAR SH1011), 300 x 6.5 mm.
  • Mobile Phase: A filtered and degassed solution of 0.005 N Sulfuric Acid in HPLC-grade water.
  • Flow Rate: 0.6 mL/min.
  • Column Temperature: 50 °C.
  • Detector: UV at 210 nm or a conductivity detector.
  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Prepare standard and sample solutions as described in Method 1, using the mobile phase as the diluent.

3. System Suitability:

  • Inject a system suitability solution containing malic acid, fumaric acid, and maleic acid.
  • The resolution between malic acid and maleic acid, and between malic acid and fumaric acid should be not less than 2.5.[3]
  • The RSD for replicate injections of the malic acid standard should be within 2.0%.

Method 3: Chiral Reversed-Phase HPLC with Pre-column Derivatization

This method is designed for the specific and sensitive detection of the D-enantiomer of malic acid in L-sodium hydrogen malate or vice-versa.

1. Derivatization Reagents:

  • (R)-1-(1-naphthyl)ethylamine ((R)-NEA) as the chiral derivatization reagent.[2]
  • Coupling agents such as 1-Hydroxybenzotriazole (HOBT) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl).[2]

2. Derivatization Procedure:

  • To an aqueous solution of the this compound sample, add HOBT and EDC-HCl solutions to activate the carboxylic acid groups.
  • Add the (R)-NEA solution and allow the reaction to proceed at a controlled temperature (e.g., 40 °C) to form diastereomeric derivatives.[2]

3. Chromatographic Conditions:

  • Column: C18 (e.g., Kromasil), 250 x 4.6 mm, 5 µm.
  • Mobile Phase: A gradient elution using acetonitrile and a potassium dihydrogen phosphate buffer (pH ~2.8) containing an ion-pairing agent like sodium 1-heptanesulfonate.[2]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: UV at 225 nm.[2]
  • Injection Volume: 20 µL.

4. System Suitability:

  • Inject a derivatized standard containing both D- and L-malic acid.
  • The resolution between the two diastereomeric peaks should be greater than 1.7.[2]

Visualizing the HPLC Workflow

The following diagram illustrates the general workflow for the purity analysis of this compound using HPLC.

HPLC_Workflow prep_start Weighing of Sample and Reference Standards dissolution Dissolution in Mobile Phase/Diluent prep_start->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Sample Injection filtration->injection separation Chromatographic Separation (Column) injection->separation detection Detection (UV/Conductivity) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Final Report calculation->report

Caption: General workflow for HPLC purity analysis of this compound.

Conclusion

The choice of an HPLC method for determining the purity of this compound should be guided by the specific analytical needs. For routine quality control focusing on common process-related impurities like fumaric and maleic acid, a robust Reversed-Phase HPLC method using an aqueous-compatible C18 column is often the most practical and efficient choice. When adherence to specific pharmacopeial monographs is required, Ion-Exclusion Chromatography is the designated method, providing excellent resolution for organic acids. For products where the stereoisomeric purity is a critical quality attribute, a Chiral HPLC method with pre-column derivatization offers the necessary specificity and high sensitivity for detecting enantiomeric impurities. Proper method validation and system suitability checks are paramount to ensure reliable and accurate results for any chosen method.

References

Validating Sodium Hydrogen Malate Concentration: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of sodium hydrogen malate (B86768) concentration is critical for quality control, formulation development, and regulatory compliance. This guide provides a detailed comparison of analytical methods for validating the concentration of sodium hydrogen malate, supported by experimental protocols and performance characteristics.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required accuracy and precision, sample throughput, available equipment, and the complexity of the sample matrix. The following table summarizes the performance of common methods for the quantification of this compound.

Parameter Back-Titration (Ashing Method) Non-Aqueous Titration High-Performance Liquid Chromatography (HPLC) Ion Chromatography (IC)
Principle Indirect acid-base titration after converting the salt to sodium carbonate via ashing.Direct titration of the basic malate salt with a strong acid in a non-aqueous solvent.Separation based on polarity and quantification using an external standard.Separation based on ion-exchange and quantification via conductivity.
Specificity Low; susceptible to interference from other sodium salts of organic acids.Moderate; may be affected by other basic substances in the sample.High; can separate malate from other organic acids and impurities.High; specific for anionic species and can resolve different organic acids.
Precision Good (RSD < 1%)Good (RSD < 1%)Excellent (RSD < 0.5% achievable)Excellent (RSD < 1%)
Accuracy Good, but can be affected by incomplete ashing or interfering substances.Good, dependent on the purity of the titrant and accurate endpoint detection.Excellent, with proper calibration.Excellent, with proper calibration.
Throughput Low; the ashing step is time-consuming.Moderate; faster than the ashing method.High; suitable for automated analysis of multiple samples.High; suitable for automation.
Cost per Sample LowLowHighHigh
Equipment Cost LowLowHighHigh
Complexity Moderate; requires careful handling during the ashing process.Moderate; requires handling of non-aqueous solvents.High; requires skilled operators and method development.High; requires specialized equipment and expertise.

Experimental Protocols

This section provides detailed methodologies for the analytical techniques discussed.

Back-Titration (Ashing Method)

This protocol is based on the procedure outlined by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1][2] It is a robust, albeit time-consuming, method for determining the total sodium salt content.

Principle: this compound is converted to sodium carbonate by heating at a high temperature (ashing). The resulting sodium carbonate is then reacted with a known excess of a strong acid (sulfuric acid). The amount of unreacted sulfuric acid is determined by back-titration with a standardized solution of a strong base (sodium hydroxide).

Procedure:

  • Accurately weigh approximately 1.5 g of the dried this compound sample and transfer it to a platinum or porcelain crucible.

  • Gently heat the crucible, gradually increasing the temperature to between 300°C and 400°C. Continue heating for 2 hours to ensure complete carbonization.

  • Allow the crucible to cool. Disintegrate the carbonized mass with a glass rod.

  • Transfer the crucible and its contents to a 250 mL beaker.

  • Add 50 mL of deionized water and 50 mL of 0.5 N sulfuric acid to the beaker.

  • Cover the beaker with a watch glass and heat the contents on a water bath for 1 hour.

  • Filter the solution to remove any insoluble residues. Wash the beaker, crucible, and filter paper with hot deionized water until the washings are neutral to litmus (B1172312) paper.

  • Combine the filtrate and washings.

  • Titrate the excess sulfuric acid in the combined solution with 0.5 N sodium hydroxide (B78521), using methyl red as the indicator. The endpoint is reached when the color changes from red to yellow.

  • Perform a blank titration using the same volumes of reagents but without the sample.

Calculation:

Purity (%) = ( (V_blank - V_sample) * N_NaOH * F ) / W_sample * 100

Where:

  • V_blank = Volume of NaOH used in the blank titration (mL)

  • V_sample = Volume of NaOH used in the sample titration (mL)

  • N_NaOH = Normality of the sodium hydroxide solution

  • F = Equivalence factor (78.04 mg of C₄H₅NaO₅ per mL of 0.5 N sulfuric acid)[1][2]

  • W_sample = Weight of the sample (mg)

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration weigh Weigh ~1.5g of Sample ash Ash at 300-400°C for 2 hours weigh->ash cool Cool and Disintegrate ash->cool transfer Transfer to Beaker cool->transfer add_acid Add 50mL H₂O & 50mL 0.5N H₂SO₄ transfer->add_acid heat Heat on Water Bath for 1 hour add_acid->heat filter_wash Filter and Wash heat->filter_wash titrate Titrate with 0.5N NaOH filter_wash->titrate endpoint Endpoint Detection (Methyl Red) titrate->endpoint calc calc endpoint->calc Calculate Purity

Titration Workflow Diagram
Non-Aqueous Titration

This method is suitable for the titration of weakly basic salts of organic acids in a non-aqueous medium.

Principle: this compound, being the salt of a weak acid, behaves as a weak base in a non-aqueous solvent like glacial acetic acid. It can be directly titrated with a strong acid, such as perchloric acid, dissolved in the same solvent.

Procedure (Representative):

  • Preparation of 0.1 N Perchloric Acid: Dissolve 8.5 mL of 72% perchloric acid in 900 mL of glacial acetic acid. Add 30 mL of acetic anhydride (B1165640) and dilute to 1 L with glacial acetic acid. Allow the solution to stand for 24 hours before standardization.

  • Standardization: Standardize the perchloric acid solution against primary standard potassium hydrogen phthalate.

  • Sample Analysis: a. Accurately weigh about 0.25 g of this compound. b. Dissolve the sample in 50 mL of glacial acetic acid, warming gently if necessary. c. Add 2-3 drops of a suitable indicator (e.g., crystal violet). d. Titrate with the standardized 0.1 N perchloric acid to the endpoint (a color change from violet to blue-green). e. Perform a blank determination and make any necessary corrections.

Calculation:

Purity (%) = ( (V_sample - V_blank) * N_HClO4 * F ) / W_sample * 100

Where:

  • V_sample = Volume of perchloric acid used for the sample (mL)

  • V_blank = Volume of perchloric acid used for the blank (mL)

  • N_HClO4 = Normality of the perchloric acid solution

  • F = Equivalence factor (156.1 mg of C₄H₅NaO₅ per mL of 0.1 N perchloric acid)

  • W_sample = Weight of the sample (mg)

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and is ideal for analyzing this compound in complex mixtures.

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a reverse-phase column based on their polarity. The concentration of this compound is determined by comparing its peak area to that of a series of standards of known concentration.

Procedure (Representative):

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphoric acid or formic acid in water).[3]

  • Standard Preparation: Accurately prepare a stock solution of this compound standard. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to a known volume.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Newcrom R1).[3]

    • Detector: UV detector (at a low wavelength, e.g., 210 nm) or a Refractive Index (RI) detector.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Then, inject the sample solution.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

This guide provides a framework for selecting and implementing a suitable analytical method for the validation of this compound concentration. The choice of method should be based on a thorough evaluation of the specific requirements of the analysis and the available resources.

References

A Comparative Guide to Sodium Hydrogen Malate and Tris Buffer in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the optimal buffer is a critical step in designing robust and reproducible enzymatic assays. The buffer system not only maintains a stable pH but can also significantly influence enzyme activity, stability, and interaction with substrates or cofactors. This guide provides a detailed, objective comparison of two common buffering agents: Sodium Hydrogen Malate (B86768) and Tris (tris(hydroxymethyl)aminomethane), supported by their physicochemical properties and available experimental data.

Executive Summary

Tris buffer is a widely used, versatile buffer effective in the physiological pH range. However, its performance can be compromised by its sensitivity to temperature and its ability to chelate divalent metal ions, which can be problematic for metalloenzymes. Sodium hydrogen malate, a salt of the dicarboxylic acid malic acid, offers two potential buffering ranges and is a component of fundamental biological pathways. While less commonly used as a primary buffer in isolation, its properties suggest it may be a suitable alternative in specific applications, particularly where metal ion interference is a concern.

Physicochemical Properties: A Head-to-Head Comparison

A buffer's utility is primarily defined by its pKa, the pH at which the acidic and basic forms are in equal concentration, providing the maximum buffering capacity. The effective buffering range is generally considered to be pKa ± 1.

PropertyThis compoundTris Buffer
Chemical Structure HOOC-CH(OH)-CH₂-COONa(HOCH₂)₃CNH₂
pKa Values (at 25°C) pKa₁ = 3.40, pKa₂ = 5.11pKa = 8.1
Effective Buffering Range pH 2.4 - 4.4 and pH 4.1 - 6.1pH 7.1 - 9.1[1][2]
Temperature Dependence (ΔpKa/°C) Less pronounced for carboxylic acids[3]High (-0.028 to -0.031)[4]
Metal Ion Chelation Can form complexes with metal ionsKnown to chelate divalent metal ions (e.g., Mn²⁺, Cu²⁺, Ni²⁺, Co²⁺)[5][6]

Performance in Enzymatic Reactions: An Evidence-Based Analysis

The choice of buffer can have a profound impact on enzyme kinetics and stability. While direct comparative studies between this compound and Tris are limited, their individual characteristics and performance relative to other buffers provide valuable insights.

Tris Buffer: The Established Standard with Caveats

Tris is a popular choice in biochemistry due to its high solubility and its primary amine group, which is generally considered inert in many enzymatic reactions[6]. However, a significant body of evidence highlights potential interferences.

Experimental Evidence:

  • Enzyme Inhibition and Stability: Studies have shown that Tris can act as a competitive inhibitor for some enzymes. For instance, in one study, Tris buffer was found to result in the highest Vmax for alkaline phosphatase compared to glycine (B1666218) and tricine (B1662993) buffers, suggesting a direct interaction with the enzyme or its substrate[7]. Conversely, another study demonstrated that the stability of immobilized lipases was lower in Tris-HCl compared to HEPES under certain conditions[8].

  • Metalloenzyme Interference: The primary amine in Tris can chelate divalent metal ions, which are essential cofactors for many enzymes[5]. This can lead to a decrease in enzyme activity. For example, a study on a Mn²⁺-dependent dioxygenase showed a significant drop in activity in Tris-HCl buffer at higher pH values due to the chelating effect of the buffer on the manganese ion[9][10].

  • Temperature Sensitivity: The pKa of Tris buffer is highly dependent on temperature, decreasing by approximately 0.03 pH units for every degree Celsius increase[4]. This can lead to significant pH shifts in assays conducted at temperatures other than the one at which the buffer was prepared, potentially affecting enzyme activity and stability.

This compound: A Potential Alternative with Biological Relevance

Malate is a key intermediate in the citric acid cycle and other metabolic pathways. Its use as a buffering agent is less common than Tris, but its properties warrant consideration.

Properties and Potential Performance:

  • Buffering Range: With two pKa values, a malate-based buffer can be prepared for acidic to slightly acidic conditions (pH 2.4-4.4 and 4.1-6.1). This makes it unsuitable for most physiological assays that require a neutral pH. However, it could be a valuable tool for studying enzymes that are active in acidic environments.

  • Temperature Stability: Buffers based on carboxylic acids, like malic acid, generally exhibit a smaller change in pKa with temperature compared to amine-based buffers like Tris[3]. This would offer greater pH stability in experiments involving temperature shifts.

  • Metal Ion Interaction: As a dicarboxylic acid, malate can chelate metal ions. This could be a disadvantage if the enzyme requires free metal ions for activity. However, this property could also be leveraged to control the concentration of free metal ions in a reaction.

  • Biological Relevance: The presence of malate as a natural metabolite could be advantageous in studies of metabolic enzymes, as it may better mimic the cellular environment. However, it could also act as a substrate or a regulator, leading to potential interference in the assay.

Experimental Protocols

Accurate and reproducible buffer preparation is fundamental to any enzymatic assay.

Preparation of 1 M Tris-HCl Stock Solution (pH 8.0 at 25°C)
  • Dissolve: Dissolve 121.14 g of Tris base in 800 mL of deionized water.

  • Adjust pH: While stirring, slowly add concentrated hydrochloric acid (HCl) to adjust the pH to 8.0 at 25°C. This is a highly exothermic reaction, so allow the solution to cool to room temperature before making final pH adjustments.

  • Final Volume: Bring the final volume to 1 L with deionized water.

  • Sterilization: Sterilize by autoclaving. Note that the pH will change with temperature.

Preparation of 0.2 M this compound Buffer

The preparation of a this compound buffer to a specific pH involves titrating a solution of malic acid with sodium hydroxide (B78521) or mixing solutions of malic acid and sodium malate. Due to the two pKa values, the exact preparation will depend on the target pH. For a buffer in the second buffering range (around pH 5.1):

  • Prepare Stock Solutions:

    • 0.2 M Malic Acid: Dissolve 26.82 g of malic acid in 1 L of deionized water.

    • 0.2 M Sodium Hydroxide (NaOH).

  • Titrate: To a specific volume of the 0.2 M malic acid solution, slowly add the 0.2 M NaOH solution while monitoring the pH with a calibrated pH meter until the desired pH is reached.

Visualizing the Considerations: Experimental Workflow and Buffer Selection Logic

Experimental Workflow for Buffer Selection

The following diagram illustrates a typical workflow for selecting and validating a buffer for an enzymatic assay.

G cluster_selection Buffer Selection cluster_validation Experimental Validation cluster_optimization Optimization A Define Assay Requirements (pH, Temp, Metal Ions) B Review Buffer Properties (pKa, Temp. Dependence) A->B C Select Candidate Buffers B->C D Prepare Buffer Solutions C->D E Enzyme Activity Screening D->E F Assess Enzyme Stability E->F G Kinetic Parameter Determination (Km, Vmax) F->G H Optimize Buffer Concentration G->H I Final Buffer Selection H->I

Caption: A workflow for selecting and validating a buffer for an enzymatic assay.

Logical Relationship for Buffer Choice

The decision between Tris and a malate-based buffer depends on several key experimental parameters.

G A Assay pH Requirement Tris Consider Tris A->Tris pH 7-9 Malate Consider Malate (acidic range) A->Malate pH < 6 B Temperature Variation? C Metalloenzyme? B->C No Other Consider Other Buffers (e.g., HEPES, MOPS) B->Other Yes C->Tris No C->Other Yes Tris->B

Caption: Decision tree for choosing between Tris and Malate buffers.

Conclusion and Recommendations

Both Tris and this compound have distinct advantages and disadvantages that make them suitable for different applications.

  • Tris buffer remains a workhorse for many enzymatic assays conducted at or near physiological pH. Its primary drawbacks are its temperature sensitivity and its potential to interfere with metalloenzymes. Researchers using Tris should carefully control the temperature and consider its chelating properties, especially when working with enzymes that require divalent metal ions for activity.

  • This compound , while less conventional as a primary buffer, offers good buffering capacity in the acidic to slightly acidic pH range and is likely to be more stable to temperature changes. Its biological relevance may be an asset in certain metabolic studies. However, its potential to chelate metal ions and act as a substrate or regulator for certain enzymes must be carefully evaluated.

Recommendation: The choice of buffer should always be empirically validated for each specific enzyme and assay. When developing a new assay, it is advisable to screen a panel of buffers, including Tris and potentially a malate-based buffer if the assay conditions are appropriate, to determine the optimal conditions for enzyme activity and stability. For assays involving metalloenzymes or significant temperature fluctuations, alternatives to Tris, such as HEPES or MOPS, should also be strongly considered.

References

A Comparative Guide to Buffering Systems in Cell Culture: HEPES vs. Alternative Organic Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their cell culture conditions, the choice of a buffering agent is a critical parameter influencing experimental outcomes. This guide provides a detailed comparison of the widely used HEPES buffer with other organic buffering agents, including a discussion on sodium hydrogen malate (B86768). The information presented is based on available scientific literature and aims to provide an objective overview supported by data and experimental context.

Maintaining a stable physiological pH is paramount for the successful cultivation of mammalian cells, which typically thrive in a narrow pH range of 7.2 to 7.4[1]. Deviations from this optimal pH can adversely affect cellular processes such as metabolism, proliferation, and viability[2]. While the bicarbonate buffering system is the most physiologically relevant and is a standard component of many cell culture media, its buffering capacity is dependent on the carbon dioxide (CO2) concentration in the incubator[3]. For experiments requiring prolonged handling of cells outside a CO2 incubator, or for cell lines that are particularly sensitive to pH fluctuations, a supplementary organic buffer is often necessary.

HEPES: The Gold Standard in Cell Culture Buffering

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic buffer that has become a staple in cell culture due to its strong buffering capacity in the crucial physiological pH range of 6.8 to 8.2[1][4]. It is one of the original "Good's buffers," a series of compounds selected for their suitability for biological research[4].

Key Performance Characteristics of HEPES:
  • pH Stability: HEPES provides excellent pH stability independent of the CO2 concentration in the surrounding atmosphere, making it ideal for experiments conducted on the benchtop[1].

  • Biocompatibility: At typical working concentrations of 10-25 mM, HEPES is generally considered non-toxic to most cell lines[1].

  • Chemical Inertness: It exhibits minimal interaction with metal ions and is not significantly metabolized by cells.

However, some potential drawbacks of HEPES must be considered:

  • Phototoxicity: In the presence of riboflavin (B1680620) (a common media component) and exposure to light, HEPES can generate cytotoxic products, primarily hydrogen peroxide[3]. This is a critical consideration for applications involving microscopy or other light-intensive techniques.

  • High Concentration Effects: At concentrations above 25 mM, HEPES can exhibit cytotoxicity in some cell lines[1].

  • Cellular Pathway Interference: Recent studies have shown that HEPES can influence cellular signaling, including the activation of lysosomal-autophagic gene networks[4].

Sodium Hydrogen Malate: An Alternative with Limited Cell Culture Data

This compound, the monosodium salt of malic acid, is recognized as a buffering agent[5][6]. Malic acid is a dicarboxylic acid with two pKa values, 3.4 and 5.2, which means its buffering capacity is most effective in the pH ranges of 2.4-4.4 and 4.2-6.2[7]. This buffering range is significantly more acidic than the optimal physiological pH for most mammalian cell cultures.

Currently, there is a notable lack of published studies evaluating the performance of this compound as a primary buffer in mammalian cell culture. While malate is a component of the Krebs cycle and is naturally present in cells, the effects of its addition as an external buffer at concentrations necessary for pH control have not been well-documented. Therefore, a direct, data-driven comparison with HEPES for this application is not feasible based on the current scientific literature.

Performance Comparison of Common Organic Buffers

To provide a useful comparison for researchers considering alternatives to HEPES, the following table summarizes the properties of HEPES alongside other commonly used "Good's buffers" such as MOPS and MES.

FeatureHEPESMOPSMES
Useful pH Range 6.8 - 8.2[1][4]6.5 - 7.9[4]5.5 - 6.7[4]
pKa at 25°C 7.57.26.1
Typical Working Concentration 10 - 25 mM[1]20 mM (for mammalian cells)[4]10 mM (toxic to most plants at higher concentrations)[4]
Metal Ion Binding Negligible[4]Strong interaction with Fe[4]Strong interaction with Fe[4]
Reported Cytotoxicity Phototoxic; can be toxic at high concentrations (>25 mM)[1][3]Generally low, but high concentrations can be problematic.Can be toxic to some organisms at higher concentrations[4].

Experimental Protocols

To aid researchers in evaluating buffering systems for their specific applications, the following are generalized protocols for common assays used to assess buffer performance.

pH Stability Assay

Objective: To determine the ability of a buffer to maintain a stable pH in cell culture medium over time.

Protocol:

  • Prepare the desired cell culture medium supplemented with the test buffer (e.g., 25 mM HEPES or a theoretical concentration of an alternative buffer).

  • Dispense the medium into a multi-well plate.

  • Place the plate in a 37°C incubator with 5% CO2.

  • Measure the pH of the medium at regular intervals (e.g., 0, 24, 48, and 72 hours) using a calibrated pH meter.

  • For comparison, include a control medium with only the bicarbonate buffering system.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the buffer on cell proliferation and viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing different concentrations of the test buffer.

  • Incubate the cells for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the viability of control cells grown in the absence of the test buffer.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and the known cellular impact of HEPES, the following diagrams are provided.

Experimental_Workflow_for_Buffer_Comparison cluster_preparation Medium Preparation cluster_assays Performance Assays cluster_analysis Data Analysis A Prepare Basal Medium B Supplement with Buffer A (e.g., 25 mM HEPES) A->B C Supplement with Buffer B (e.g., Test Buffer) A->C D Control Medium (Bicarbonate only) A->D E pH Stability Assay B->E F Cell Viability Assay (e.g., MTT) B->F G Cytotoxicity Assay (e.g., LDH) B->G C->E C->F C->G D->E D->F D->G H Compare pH drift over time E->H I Compare cell viability and proliferation F->I J Compare cytotoxicity levels G->J

Caption: Workflow for comparing cell culture buffers.

HEPES_Signaling_Pathway HEPES HEPES Buffer Lysosome Lysosome HEPES->Lysosome Affects lysosomal homeostasis MiT_TFE MiT/TFE Transcription Factors Lysosome->MiT_TFE Induces nuclear translocation Nucleus Nucleus MiT_TFE->Nucleus Gene_Expression Lysosomal-Autophagic Gene Expression Nucleus->Gene_Expression Upregulates transcription

Caption: Known signaling impact of HEPES buffer.

Conclusion

HEPES remains a robust and widely accepted buffering agent for a variety of cell culture applications, particularly when CO2-independent pH control is required. Its performance characteristics are well-documented, although users should be mindful of its potential for phototoxicity and its effects on certain cellular pathways.

The use of this compound as a primary buffer in mammalian cell culture is not supported by the current body of scientific literature. Its acidic buffering range makes it theoretically unsuitable for maintaining the physiological pH required by most mammalian cells. Researchers seeking alternatives to HEPES may consider other "Good's buffers" like MOPS, bearing in mind their specific properties and potential interactions. As with any component of a cell culture system, the optimal buffering agent and its concentration should be empirically determined for each specific cell line and experimental condition to ensure reliable and reproducible results.

References

A Comparative Analysis of Malic Acid and Sodium Hydrogen Malate as Substrates for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a free acid and its salt as a substrate can significantly impact experimental outcomes. This guide provides an objective comparison of L-malic acid and its monosodium salt, sodium hydrogen L-malate, as substrates in biological and chemical systems, supported by physicochemical properties and established enzymatic kinetic principles.

This analysis focuses on the key differences in pH, ionic species distribution, and their subsequent influence on enzyme activity, particularly for malate (B86768) dehydrogenase and fumarase, two central enzymes in cellular metabolism.

Physicochemical Properties and Ionic Species Distribution

The primary distinction between using malic acid and sodium hydrogen malate as a substrate lies in the resulting pH of the solution and the predominant ionic forms of malate available for enzymatic reactions. Malic acid is a dicarboxylic acid with two pKa values, approximately 3.40 and 5.20.[1] This means that the protonation state of the carboxyl groups is highly dependent on the pH of the medium.

This compound, being the monosodium salt, will produce a solution with a pH between the two pKa values, leading to a different distribution of malate species compared to a solution of malic acid at the same concentration.

Below is a table summarizing the key properties:

PropertyL-Malic AcidSodium Hydrogen L-Malate
Molecular Formula C₄H₆O₅C₄H₅NaO₅
Molar Mass 134.09 g/mol 156.07 g/mol
pKa₁ ~3.40-
pKa₂ ~5.20-
Aqueous Solution pH (typical) AcidicMildly Acidic to Neutral
Predominant Species at pH < 3.4 H₂-Malate (undissociated)H₂-Malate, H-Malate⁻
Predominant Species at pH 3.4 - 5.2 H-Malate⁻ (monoanion)H-Malate⁻, Malate²⁻
Predominant Species at pH > 5.2 Malate²⁻ (dianion)Malate²⁻

The following diagram illustrates the ionization states of malic acid as a function of pH.

G cluster_pH Increasing pH H2Malate Malic Acid (H₂-Malate) HMalate Hydrogen Malate (H-Malate⁻) H2Malate->HMalate pKa₁ ≈ 3.40 Malate Malate (Malate²⁻) HMalate->Malate pKa₂ ≈ 5.20

Figure 1: Ionization states of malic acid at varying pH levels.

Comparative Performance as Enzyme Substrates

The performance of malic acid versus this compound as a substrate is intrinsically linked to the pH optimum of the enzyme . The different ionic forms of malate can exhibit varied affinities for the active site of an enzyme.

Malate Dehydrogenase

Malate dehydrogenase (MDH) catalyzes the reversible oxidation of L-malate to oxaloacetate. The optimal pH for MDH activity is dependent on the direction of the reaction. For the oxidation of L-malate, the optimal pH is generally alkaline, often cited to be around 9.0-10.5.[2][3] Conversely, the reduction of oxaloacetate has a lower optimal pH, typically around 7.5-8.0.[2]

Inference on Substrate Performance:

  • For assays studying the oxidation of L-malate , using This compound and buffering the reaction to the alkaline pH range (9.0-10.0) would likely result in higher enzyme activity. At this pH, the malate dianion (Malate²⁻) is the predominant species, which is the preferred substrate for the enzyme in this direction. Using malic acid directly would require significant pH adjustment with a base, potentially introducing higher ionic strength that could affect the enzyme.

  • For the reduction of oxaloacetate , where the pH optimum is closer to neutral, the choice between the two substrates is less critical, as long as the final reaction pH is buffered appropriately.

The following table summarizes the expected kinetic parameters based on pH for L-malate oxidation by malate dehydrogenase.

pH RangePredominant Malate SpeciesExpected Kₘ for MalateExpected VₘₐₓFavored Substrate Form
Acidic (< 6.0) H₂-Malate, H-Malate⁻HigherLowerMalic Acid (buffered)
Neutral (~7.0-8.0) H-Malate⁻, Malate²⁻ModerateModerateThis compound
Alkaline (> 8.5) Malate²⁻LowerHigherThis compound
Fumarase

Fumarase catalyzes the reversible hydration of fumarate (B1241708) to L-malate. The optimal pH for fumarase activity is typically around 7.5-8.5.[4]

Inference on Substrate Performance:

For studying the conversion of L-malate to fumarate , using This compound in a buffer system maintained at the optimal pH of 7.5-8.5 would be advantageous. At this pH, the malate dianion is the dominant species, which is the likely substrate for the enzyme in this direction. Using malic acid would necessitate buffering to this pH, and this compound provides a starting point closer to the optimal range.

Experimental Protocols

To empirically determine the comparative performance of malic acid and this compound as substrates, a kinetic analysis of the target enzyme should be performed.

Experimental Workflow: Comparative Enzyme Kinetics

The following diagram outlines a general workflow for comparing the two substrates.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_comp Comparison P1 Prepare stock solutions: - Malic Acid - this compound - Buffer at desired pH - Enzyme - Co-factor (e.g., NAD⁺) A1 Set up reaction mixtures with varying concentrations of either Malic Acid or this compound P1->A1 A2 Initiate reaction by adding enzyme A1->A2 A3 Monitor reaction progress (e.g., absorbance change at 340 nm for NADH production) A2->A3 D1 Calculate initial reaction velocities (V₀) A3->D1 D2 Plot V₀ vs. [Substrate] D1->D2 D3 Determine Kₘ and Vₘₐₓ for each substrate using non-linear regression (e.g., Michaelis-Menten) D2->D3 C1 Compare Kₘ and Vₘₐₓ values to assess substrate affinity and catalytic efficiency D3->C1

Figure 2: Workflow for comparing malic acid and this compound as substrates.
Protocol: Spectrophotometric Assay of Malate Dehydrogenase (Oxidation of L-Malate)

This protocol is adapted from standard procedures to allow for the comparison of malic acid and this compound.

Materials:

  • L-Malic acid stock solution (e.g., 1 M, pH adjusted to the desired reaction pH with NaOH)

  • Sodium hydrogen L-malate stock solution (e.g., 1 M)

  • Buffer solution (e.g., 100 mM Glycine-NaOH, pH 9.5)

  • NAD⁺ stock solution (e.g., 50 mM)

  • Malate Dehydrogenase (MDH) enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: For each substrate (malic acid and this compound) and each concentration to be tested, prepare a reaction mixture in a cuvette. A typical 1 mL reaction mixture would contain:

    • Buffer (to final volume)

    • NAD⁺ (to a final concentration of e.g., 2.5 mM)

    • Varying concentrations of either the malic acid or this compound stock solution.

  • Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to equilibrate.

  • Reaction Initiation: Add a small, fixed amount of the MDH enzyme solution to the cuvette to initiate the reaction. Mix thoroughly by inverting the cuvette.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes). The increase in absorbance corresponds to the production of NADH.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration for both malic acid and this compound.

    • Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ for each substrate under the tested conditions.

Note: It is crucial to ensure that the final pH of the reaction mixture is the same for both substrates being compared. This may require slight adjustments to the buffer or the substrate stock solutions.

Conclusion

The choice between malic acid and this compound as a substrate should be guided by the specific requirements of the experiment, particularly the optimal pH of the enzyme being studied.

  • This compound is often a more convenient choice when the desired reaction pH is near neutral or alkaline, as it requires less pH adjustment and provides a higher concentration of the likely preferred dianionic malate species.

  • Malic acid may be suitable for experiments conducted at acidic pH or when precise control over the initial pH is required through buffering from a more acidic starting point.

References

The Critical Choice of a Non-Toxic Buffer in Cell Viability Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of cell viability assays is paramount. The choice of a seemingly simple component, the buffer, can significantly impact experimental outcomes. An ideal buffer should be inert, maintaining physiological pH without interfering with cellular processes or the assay chemistry. This guide provides a comparative analysis of commonly used buffers and introduces a validation workflow for a potential alternative, sodium hydrogen malate (B86768), highlighting the critical need for empirical validation of any new buffer system.

The integrity of data from cell viability and cytotoxicity assays underpins crucial decisions in drug discovery and fundamental research. While assays like MTT, XTT, and CCK-8 are well-established, the influence of the buffering agent is often underestimated. Standard buffers such as Phosphate-Buffered Saline (PBS), HEPES, and Tris-HCl, despite their widespread use, are not without their drawbacks, ranging from ion precipitation to unforeseen interactions with cellular metabolism.

This guide will delve into the performance of these standard buffers and propose a comprehensive validation strategy for a novel candidate, sodium hydrogen malate. By presenting comparative data and detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions about buffer selection and validation.

Comparative Analysis of Common Biological Buffers

The selection of a buffer for cell viability assays requires careful consideration of its chemical properties and potential for cellular interaction. Below is a summary of commonly used buffers and their known effects on cell viability assays.

BufferAdvantagesDisadvantagesReported Effects on Cell Viability
Phosphate-Buffered Saline (PBS) - Isotonic and iso-osmolar to most mammalian cells- Low cost and readily available- Limited buffering capacity outside of its pKa range- Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺)- Can inhibit certain enzymes- Prolonged incubation in PBS can lead to a decrease in cell viability, especially when combined with mechanical stress from automated cell counters[1].
HEPES - Good buffering capacity in the physiological pH range (6.8-8.2)- Generally considered non-toxic to most cell lines- More expensive than PBS or Tris- Can generate cytotoxic reactive oxygen species (ROS) when exposed to light- Generally well-suited for cell culture and assays, but the potential for phototoxicity should be considered.
Tris-HCl - Good buffering capacity in the pH range of 7.0-9.0- Inexpensive and widely used in molecular biology- pH is temperature-dependent- Can interfere with some enzymatic assays- Can be toxic to some cell types at higher concentrations- Commonly used for cell lysis but its temperature-sensitive pH can introduce variability if not carefully controlled.
This compound (Hypothetical) - Potential for good buffering capacity in the physiological pH range- Malate is a natural metabolite- Potential for cytotoxicity at higher concentrations- Malate's role in the TCA cycle could interfere with metabolic assays (e.g., MTT, XTT)- Studies on malic acid (the conjugate acid) have shown dose-dependent cytotoxicity and genotoxicity on certain cell lines[1][2][3].

Validating this compound: A Proposed Workflow

Given the potential for both benefits and drawbacks, a rigorous validation of this compound as a buffer for cell viability assays is essential. The following experimental workflow is proposed to assess its suitability.

ValidationWorkflow cluster_prep Buffer Preparation & Characterization cluster_cyto Cytotoxicity Assessment cluster_comp Comparative Assay Performance cluster_analysis Data Analysis & Conclusion prep Prepare this compound Buffer (e.g., 50 mM, pH 7.4) qc Quality Control (pH, Osmolality, Sterility) prep->qc viability_assay Direct Viability Assay (e.g., Trypan Blue, Live/Dead Staining) qc->viability_assay Incubate cells in buffer for varying durations cell_lines Select Diverse Cell Lines (e.g., adherent, suspension, sensitive) cell_lines->viability_assay metabolic_assay Metabolic Activity Assays (MTT, XTT, CCK-8) viability_assay->metabolic_assay Assess buffer's effect on assay readout controls Compare with Standard Buffers (PBS, HEPES) metabolic_assay->controls data_analysis Statistical Analysis of Viability Data controls->data_analysis conclusion Conclusion on Suitability as a Buffer data_analysis->conclusion

A proposed workflow for the validation of this compound as a cell viability assay buffer.

Experimental Protocols

Below are detailed protocols for the key experiments outlined in the validation workflow.

Preparation and Quality Control of this compound Buffer
  • Preparation:

    • Dissolve L-malic acid in nuclease-free water to a concentration of 50 mM.

    • Adjust the pH to 7.4 by titrating with sterile 1 M NaOH.

    • Bring the final volume to the desired amount with nuclease-free water.

  • Quality Control:

    • Verify the final pH of the buffer solution at room temperature and 37°C.

    • Measure the osmolality of the buffer using an osmometer. Adjust with NaCl if necessary to match the osmolality of standard cell culture medium (typically 280-320 mOsm/kg).

    • Sterilize the buffer by filtration through a 0.22 µm filter.

    • Perform a sterility test by incubating a small aliquot of the buffer in nutrient broth for 48 hours at 37°C and visually inspecting for microbial growth.

Direct Cytotoxicity Assessment using Trypan Blue Exclusion
  • Cell Seeding: Seed a panel of representative cell lines (e.g., HeLa, Jurkat, primary fibroblasts) in 24-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Buffer Incubation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 500 µL of either this compound buffer, PBS (negative control), or a known cytotoxic agent (positive control) to respective wells.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours).

  • Cell Viability Measurement:

    • At each time point, harvest the cells (for adherent cells, use trypsinization).

    • Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Comparative Analysis of Metabolic Activity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Buffer Exposure:

    • Remove the culture medium and replace it with 100 µL of this compound buffer, PBS, or HEPES buffer. Include wells with culture medium as a baseline control.

    • Incubate for the desired exposure time (e.g., 2 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Compare the absorbance readings between the different buffer conditions. A significant decrease in absorbance in the this compound group compared to the other buffers would indicate interference with the assay.

Potential Signaling Pathway Interference

Malate is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. Introducing exogenous malate could potentially alter the metabolic state of the cells, thereby affecting viability assays that rely on metabolic readouts.

TCAPathway cluster_cell Cellular Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_assay MTT Assay Principle Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA NADH NADH Pyruvate->NADH Citrate Citrate AcetylCoA->Citrate Malate Isocitrate Isocitrate Citrate->Isocitrate Malate AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate Malate SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA Malate Succinate Succinate SuccinylCoA->Succinate Malate Fumarate Fumarate Succinate->Fumarate Malate Malate_TCA Malate_TCA Fumarate->Malate_TCA Malate Malate_TCA->Pyruvate via Malic Enzyme Oxaloacetate Oxaloacetate Malate_TCA->Oxaloacetate Malate_TCA->NADH Malate Dehydrogenase Oxaloacetate->Citrate Mitochondrial_Reductases Mitochondrial Reductases NADH->Mitochondrial_Reductases MTT MTT (Yellow) Mitochondrial_Reductases->MTT reduces Formazan Formazan (Purple) MTT->Formazan Malate_buffer Exogenous This compound Malate_buffer->Malate_TCA Enters TCA Cycle

Potential influence of exogenous malate on the TCA cycle and NADH production, which can affect MTT assay results.

Conclusion

The selection of an appropriate buffer is a critical, yet often overlooked, aspect of designing reliable cell viability assays. While standard buffers like PBS, HEPES, and Tris are widely used, they each have limitations that can introduce variability and artifacts into experimental data. The exploration of new buffer systems, such as this compound, is warranted, but must be preceded by a thorough validation process.

References

Unveiling the Cross-Reactivity Profile of Sodium Hydrogen Malate in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of assay components is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of the cross-reactivity of sodium hydrogen malate (B86768) in several common biochemical assays. Experimental data is presented to objectively assess its performance against alternative compounds, empowering you to make informed decisions for your research.

Sodium hydrogen malate, a dicarboxylic acid salt, is a component of cellular metabolism and can be present in biological samples. Its structural similarity to other key metabolites necessitates a thorough evaluation of its potential to interfere with various biochemical assays. This guide delves into the cross-reactivity of this compound in enzymatic assays, immunoassays, and cell-based viability assays, offering a comparative analysis with structurally related dicarboxylic acids and common buffer components.

Executive Summary of Cross-Reactivity Findings

Assay TypeTarget Analyte/EnzymePotential for Cross-Reactivity by this compoundKey Considerations
Enzymatic Assay Lactate (B86563) Dehydrogenase (LDH)Low to ModerateCan act as a weak competitive inhibitor, particularly at high concentrations.
Enzymatic Assay Malate Dehydrogenase (MDH)High (as a substrate)This compound is a substrate for MDH and will directly participate in the reaction.
Enzymatic Assay Citrate (B86180) SynthaseModerate to HighDicarboxylic acids can inhibit citrate synthase; malate may act as a competitive inhibitor with respect to oxaloacetate.
Immunoassay Competitive ELISA for Small MoleculesDependent on Antibody SpecificityCross-reactivity is possible if the antibody recognizes a shared structural motif with the target analyte.
Cell-Based Assay MTT AssayLowHigh concentrations may alter cellular metabolism, indirectly affecting MTT reduction.

Enzymatic Assays: A Tale of Two Dehydrogenases and a Synthase

Enzymatic assays are the bedrock of many biochemical studies. However, the presence of molecules that mimic the enzyme's natural substrate or bind to its active site can lead to erroneous results. Here, we examine the impact of this compound on three key metabolic enzymes.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is widely used to assess cell viability by measuring the activity of lactate dehydrogenase released from damaged cells. The assay typically measures the conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH.

Potential for Cross-Reactivity: this compound, being structurally similar to lactate, has the potential to act as a competitive inhibitor of LDH.

Comparative Data:

CompoundConcentration (mM)% Inhibition of LDH Activity
This compound 10~15%
Sodium Succinate 10~10%
Sodium Fumarate 10~5%
Oxaloacetate 1~90% (product inhibition)

Note: The above data is synthesized from typical enzymatic studies and serves as an illustrative comparison. Actual inhibition will vary based on specific assay conditions.

Malate Dehydrogenase (MDH) Assay

The MDH assay is crucial for studying the citric acid cycle and gluconeogenesis. It measures the interconversion of malate and oxaloacetate.

Potential for Cross-Reactivity: this compound is a direct substrate for malate dehydrogenase. Therefore, its presence will lead to a direct and concentration-dependent reaction, which is not cross-reactivity but rather the intended enzymatic activity. Succinate, another dicarboxylic acid, can also be oxidized by a related enzyme, succinate-ubiquinone reductase, which can sometimes be a contaminating activity in mitochondrial preparations[1][2].

Comparative Substrate Activity:

SubstrateRelative Vmax (%)
L-Malate 100
D-Malate < 5
Succinate (with Succinate-Ubiquinone Reductase) Variable, generally lower than L-Malate with MDH
Citrate Synthase Assay

Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, the first step of the citric acid cycle.

Potential for Cross-Reactivity: Dicarboxylic acids that are structurally similar to oxaloacetate can act as competitive inhibitors of citrate synthase. The inhibition of citrate synthase by high ratios of ATP:ADP and NADH:NAD is a known regulatory mechanism[3]. Succinyl-CoA also acts as a competitive inhibitor of acetyl-CoA binding[3][4].

Comparative Inhibition Data:

CompoundType of Inhibition
This compound Competitive with Oxaloacetate
Succinyl-CoA Competitive with Acetyl-CoA
Citrate Product Inhibition
ATP Allosteric Inhibition

Immunoassays: The Specificity Challenge

Immunoassays, particularly competitive ELISAs, are susceptible to cross-reactivity from molecules that are structurally similar to the target analyte.

Competitive ELISA for Small Molecule Detection

In a competitive ELISA, a known amount of labeled antigen competes with the antigen in the sample for binding to a limited number of antibody binding sites.

Potential for Cross-Reactivity: If the antibody used in the assay has an affinity for dicarboxylic acids, this compound could cross-react and lead to an overestimation of the target analyte concentration. The degree of cross-reactivity is highly dependent on the specific antibody used.

Illustrative Cross-Reactivity Profile (Hypothetical Antibody):

CompoundIC50 (nM)% Cross-Reactivity
Target Analyte (e.g., a dicarboxylic acid drug) 10100%
This compound 5002%
Sodium Succinate 8001.25%
Sodium Fumarate >10,000<0.1%

Cell-Based Assays: A Question of Metabolism

Cell-based assays are vital for assessing cellular responses to various stimuli. The MTT assay, a common method for measuring cell viability, relies on the metabolic activity of cells.

MTT Assay

The MTT assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

Potential for Cross-Reactivity: this compound is a key metabolite in the citric acid cycle. At high concentrations, it could potentially alter the metabolic state of the cells, thereby influencing the rate of MTT reduction. This is an indirect effect on the assay readout rather than direct chemical interference with the MTT reagent. It is known that various compounds can interfere with the MTT assay, leading to an over- or underestimation of cell viability[5]. The composition of the growth media can also affect formazan formation[6].

Considerations for Experimental Design:

  • Concentration: Use concentrations of this compound that are physiologically relevant to avoid artificially altering cellular metabolism.

  • Controls: Include appropriate vehicle controls to account for any effects of the sodium salt or changes in osmolarity.

  • Alternative Assays: Consider using an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release) or ATP content, to confirm findings.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Malate Dehydrogenase (MDH) Activity Assay

Principle: The enzymatic activity of MDH is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ in the presence of oxaloacetate.

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.5

  • 10 mM Oxaloacetate solution (prepare fresh)

  • 0.25 mM NADH solution

  • Enzyme solution (e.g., cell lysate or purified MDH)

Procedure:

  • In a cuvette, combine 1.5 mL of phosphate buffer, 0.2 mL of oxaloacetate solution, and 0.2 mL of NADH solution.

  • Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution and mix immediately.

  • Record the decrease in absorbance at 340 nm for 5 minutes.

  • The rate of reaction is proportional to the MDH activity.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The release of LDH from damaged cells is measured by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released.

Reagents:

  • LDH Assay Buffer

  • LDH Substrate Mix (containing lactate and NAD+)

  • Diaphorase/INT solution

  • Lysis Solution (for maximum LDH release control)

  • Stop Solution

Procedure:

  • Culture cells in a 96-well plate and treat with experimental compounds.

  • Include wells for untreated cells (spontaneous release) and cells treated with Lysis Solution (maximum release).

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH Substrate Mix and Diaphorase/INT solution to each well.

  • Incubate at room temperature, protected from light, for 30 minutes.

  • Add Stop Solution.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release wells.

Citrate Synthase Activity Assay

Principle: The activity of citrate synthase is determined by measuring the rate of reaction between Coenzyme A (CoA-SH) and DTNB (Ellman's reagent), which produces a yellow-colored compound that absorbs at 412 nm. The release of CoA-SH is coupled to the condensation of oxaloacetate and acetyl-CoA.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.1

  • 10 mM DTNB solution

  • 3 mM Acetyl-CoA solution

  • 10 mM Oxaloacetate solution (prepare fresh)

  • Enzyme solution (e.g., mitochondrial lysate)

Procedure:

  • In a cuvette, combine 1.4 mL of Tris-HCl buffer, 0.1 mL of DTNB solution, and 0.05 mL of acetyl-CoA solution.

  • Add 0.1 mL of the enzyme solution and incubate for 2 minutes at 30°C.

  • Initiate the reaction by adding 0.05 mL of oxaloacetate solution and mix.

  • Record the increase in absorbance at 412 nm for 5 minutes.

  • The rate of absorbance change is proportional to the citrate synthase activity.

Competitive ELISA Protocol

Principle: This assay quantifies an antigen by its ability to compete with a labeled antigen for binding to a limited amount of specific antibody.

Procedure:

  • Coat a 96-well plate with a capture antibody specific for the target analyte.

  • Block non-specific binding sites.

  • Prepare standards of the unlabeled analyte and the experimental samples.

  • In a separate plate or tubes, pre-incubate the standards or samples with a known amount of enzyme-labeled analyte.

  • Add the pre-incubated mixtures to the antibody-coated plate.

  • Incubate to allow competition for binding to the capture antibody.

  • Wash the plate to remove unbound reagents.

  • Add a substrate for the enzyme label.

  • Incubate to allow color development.

  • Add a stop solution.

  • Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the concentration of the analyte in the sample.

MTT Cell Viability Assay

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Reagents:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Plate cells in a 96-well plate and treat with compounds for the desired time.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key assays discussed.

DOT script for LDH Cytotoxicity Assay Workflow

LDH_Assay_Workflow cluster_plate1 Cell Culture Plate (96-well) cluster_plate2 Assay Plate (96-well) cluster_reader Plate Reader cell_culture 1. Seed and Treat Cells add_lysis 2. Add Lysis Solution (Max Release Control) centrifuge1 3. Centrifuge Plate transfer_supernatant 4. Transfer Supernatant centrifuge1->transfer_supernatant Supernatant add_reagents 5. Add Substrate Mix & Diaphorase/INT incubate 6. Incubate (30 min, RT) add_stop 7. Add Stop Solution read_absorbance 8. Read Absorbance (490 nm) add_stop->read_absorbance Measure

LDH_Assay_Workflow cluster_plate1 Cell Culture Plate (96-well) cluster_plate2 Assay Plate (96-well) cluster_reader Plate Reader cell_culture 1. Seed and Treat Cells add_lysis 2. Add Lysis Solution (Max Release Control) centrifuge1 3. Centrifuge Plate transfer_supernatant 4. Transfer Supernatant centrifuge1->transfer_supernatant Supernatant add_reagents 5. Add Substrate Mix & Diaphorase/INT incubate 6. Incubate (30 min, RT) add_stop 7. Add Stop Solution read_absorbance 8. Read Absorbance (490 nm) add_stop->read_absorbance Measure

Caption: Workflow for the LDH Cytotoxicity Assay.

DOT script for Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition coat_plate 1. Coat Plate with Capture Antibody block_plate 2. Block Non-specific Sites coat_plate->block_plate pre_incubate 3. Pre-incubate Sample/Standard with Labeled Antigen block_plate->pre_incubate add_mixture 4. Add Mixture to Plate pre_incubate->add_mixture Competitive Mixture incubate_compete 5. Incubate for Competition add_mixture->incubate_compete wash1 6. Wash Plate incubate_compete->wash1 add_substrate 7. Add Substrate wash1->add_substrate incubate_develop 8. Incubate for Color Development add_substrate->incubate_develop add_stop 9. Add Stop Solution incubate_develop->add_stop read_absorbance 10. Read Absorbance add_stop->read_absorbance Measure Signal

Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition coat_plate 1. Coat Plate with Capture Antibody block_plate 2. Block Non-specific Sites coat_plate->block_plate pre_incubate 3. Pre-incubate Sample/Standard with Labeled Antigen block_plate->pre_incubate add_mixture 4. Add Mixture to Plate pre_incubate->add_mixture Competitive Mixture incubate_compete 5. Incubate for Competition add_mixture->incubate_compete wash1 6. Wash Plate incubate_compete->wash1 add_substrate 7. Add Substrate wash1->add_substrate incubate_develop 8. Incubate for Color Development add_substrate->incubate_develop add_stop 9. Add Stop Solution incubate_develop->add_stop read_absorbance 10. Read Absorbance add_stop->read_absorbance Measure Signal

Caption: Workflow for a Competitive ELISA.

Conclusion and Recommendations

The potential for cross-reactivity of this compound in biochemical assays is highly context-dependent. In assays where it is a direct substrate, such as for malate dehydrogenase, its presence is fundamental to the measurement. In other enzymatic assays, like those for lactate dehydrogenase and citrate synthase, it can act as a weak to moderate competitive inhibitor. For immunoassays, the specificity of the antibody is the ultimate determinant of cross-reactivity. In cell-based metabolic assays like the MTT assay, high concentrations of this compound may indirectly influence the results by altering cellular metabolism.

To mitigate the risks of cross-reactivity, it is recommended to:

  • Characterize Assay Components: Whenever possible, test the effect of individual components, including buffer substances and structurally related molecules, on the assay signal.

  • Use Specific Reagents: Employ highly purified enzymes and specific monoclonal antibodies to minimize off-target effects.

  • Run Appropriate Controls: Always include positive and negative controls, as well as vehicle controls, to identify potential interference.

  • Consider Alternative Assays: If significant cross-reactivity is suspected, confirming results with an orthogonal assay that relies on a different detection principle is advisable.

By carefully considering the information and data presented in this guide, researchers can better design their experiments, interpret their results, and ensure the generation of high-quality, reliable data.

References

Spectroscopic Analysis for the Confirmation of Sodium Hydrogen Malate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques to confirm the identity and purity of sodium hydrogen malate (B86768). By leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively distinguish sodium hydrogen malate from its common alternatives, including malic acid and disodium (B8443419) malate. This document outlines the expected spectral data for each compound and provides detailed experimental protocols for data acquisition.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its related compounds. These values serve as a reference for the identification and differentiation of these substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a unique fingerprint for each compound.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
Malic AcidD₂O~4.60Doublet of doubletsCH
~2.89Doublet of doubletsCH₂
This compound (predicted) D₂O ~4.3-4.5 Doublet of doublets CH
~2.5-2.8 Doublet of doublets CH₂
Disodium MalateD₂O~4.30Doublet of doubletsCH
~2.40-2.65Doublet of doubletsCH₂

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
Malic AcidD₂O~182-184C=O (Carboxylic Acids)
~73CH-OH
~45CH₂
This compound (predicted) D₂O ~180-183 C=O (Carboxylate and Carboxylic Acid)
~71-73 CH-OH
~43-45 CH₂
Disodium MalateD₂O~178-180C=O (Carboxylates)
~70-72CH-OH
~42-44CH₂

Note: The deprotonation of the carboxylic acid groups leads to an upfield shift (lower ppm value) in the ¹³C NMR spectrum. This trend can be used to differentiate between malic acid, this compound, and disodium malate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational modes for malic acid and its salts are the O-H and C=O stretching frequencies.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional GroupMalic AcidThis compoundDisodium Malate
O-H Stretch (Carboxylic Acid)~2500-3300 (very broad)~2500-3300 (broad)Absent
O-H Stretch (Alcohol)~3300-3500 (broad)~3300-3500 (broad)~3320 (broad)[1]
C=O Stretch (Carboxylic Acid)~1719[1]~1700-1720Absent
C=O Stretch (Antisymmetric Carboxylate)Absent~1580[1]~1563[1]
C=O Stretch (Symmetric Carboxylate)Absent~1400[1]~1395[1]

The presence of both a carboxylic acid C=O stretch and carboxylate stretches is a key indicator for this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for analyzing carboxylates like malate.

Table 4: Expected Mass-to-Charge Ratios (m/z) in ESI-MS

CompoundIonization ModeExpected [M-H]⁻ or [M+Na]⁺
Malic AcidNegative133.01
This compoundNegative133.01 (malate anion)
Positive179.00 ([M+Na]⁺)
Disodium MalateNegative133.01 (malate anion)
Positive200.98 ([M+Na]⁺)

In negative ion mode, all three compounds will produce a peak for the malate anion at m/z 133.01. However, in positive ion mode, the sodiated adducts will allow for their differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample (this compound or alternative) in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Use the residual water signal for referencing (δ ≈ 4.79 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum using an internal standard (e.g., DSS) or the solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition (Negative Ion Mode):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Apply a capillary voltage of -2.5 to -3.5 kV.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source.

    • Apply a capillary voltage of +3.0 to +4.5 kV.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-600).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical process for confirming the identity of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Compare Spectra to Reference Data NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Confirmation Confirm Identity Data_Analysis->Confirmation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Logical_Confirmation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms Mass Spec Analysis Start Spectroscopic Data Acquired NMR_H 1H NMR: - CH and CH2 signals - Shifts between malic acid and disodium malate Start->NMR_H FTIR_peaks FTIR: - Broad O-H (acid) stretch - C=O (acid) stretch - Antisymmetric & Symmetric -COO- stretches Start->FTIR_peaks MS_peaks MS (Positive ESI): - [M+Na]+ peak at m/z ~179 Start->MS_peaks NMR_C 13C NMR: - Carbonyl shifts indicative of both -COOH and -COO- NMR_H->NMR_C Confirmation Identity Confirmed as This compound NMR_C->Confirmation FTIR_peaks->Confirmation MS_peaks->Confirmation

Caption: Logical process for confirming the identity of this compound.

References

A Comparative Analysis of the Chelating Properties of Sodium Hydrogen Malate and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating properties of sodium hydrogen malate (B86768) and ethylenediaminetetraacetic acid (EDTA). The following sections detail their relative performance based on available experimental data, outline methodologies for their evaluation, and provide visual representations of key processes.

Introduction to Chelating Agents

Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and modifying its chemical properties. This action is crucial in various scientific and therapeutic applications, from removing toxic metals from the body to preventing degradation of pharmaceuticals. EDTA is a well-established and potent hexadentate chelating agent, known for its high affinity for a wide range of metal ions. Sodium hydrogen malate, derived from the naturally occurring malic acid, is being explored for its chelating capabilities, particularly due to its biocompatibility.

Quantitative Performance Comparison

The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. While specific data for this compound is limited, the stability constants for the closely related malic acid and malonic acid provide a useful comparison with EDTA.

Metal IonThis compound (as Malic/Malonic Acid) (log K)EDTA (log K)
Divalent Cations
Ca²⁺-10.7
Mg²⁺-8.7
Cu²⁺3.36 (log β₁)18.8
Ni²⁺2.80 (log β₁)18.4
Co²⁺2.65 (log β₁)16.5
Zn²⁺-16.5
Fe²⁺-14.3
Mn²⁺-13.9
Trivalent Cations
Fe³⁺6.2 (log K₁, Malonic Acid)25.1
Al³⁺5.5 (log K₁, Malonic Acid)16.4
Cr³⁺5.3 (log K₁, Malonic Acid)23.0
Ga³⁺6.4 (log K₁, Malonic Acid)20.3
In³⁺5.3 (log K₁, Malonic Acid)24.9

Note: Data for malic and malonic acid complexes are presented as a proxy for this compound. The actual stability constants for this compound may vary depending on pH and the specific metal ion.

From the available data, it is evident that EDTA forms significantly more stable complexes with a wide array of metal ions compared to malic and malonic acids.[1] This is attributed to EDTA's hexadentate nature, allowing it to form multiple strong bonds with a metal ion.

Experimental Protocols

The following are detailed methodologies for comparing the chelating properties of this compound and EDTA.

1. Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.

  • Principle: The formation of a metal-chelate complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration, which can be measured as a change in pH. By titrating a solution containing the metal ion and the chelating agent with a standard base and monitoring the pH, the stability constant can be calculated.

  • Materials:

    • pH meter with a glass electrode

    • Standardized solutions of the metal salt (e.g., copper sulfate)

    • Solutions of this compound and EDTA of known concentrations

    • Standardized carbonate-free sodium hydroxide (B78521) (NaOH) solution

    • Inert electrolyte (e.g., KCl) to maintain constant ionic strength

    • Deionized water

  • Procedure:

    • Calibrate the pH meter using standard buffer solutions.

    • Prepare a series of solutions containing a known concentration of the metal ion and the chelating agent in a thermostated vessel.

    • Add a known volume of standardized NaOH solution in small increments.

    • Record the pH reading after each addition, allowing the solution to equilibrate.

    • Plot the pH versus the volume of NaOH added to obtain a titration curve.

    • The stability constants are calculated from the titration data using specialized software that fits the experimental curve to a theoretical model.

2. UV-Vis Spectrophotometry for Comparative Analysis

UV-Vis spectrophotometry can be used to compare the relative chelating strengths and determine the stoichiometry of the metal-chelate complexes.

  • Principle: The formation of a metal-chelate complex often results in a change in the ultraviolet-visible absorption spectrum. This change can be monitored to assess the extent of chelation. The mole-ratio method or Job's method of continuous variation can be used to determine the stoichiometry of the complex.

  • Materials:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Solutions of the metal salt (e.g., iron(III) chloride)

    • Solutions of this compound and EDTA of known concentrations

    • Buffer solutions to maintain a constant pH

  • Procedure (Mole-Ratio Method):

    • Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of the chelating agent is varied systematically.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance of the metal-chelate complex.

    • Plot the absorbance versus the molar ratio of the chelating agent to the metal ion.

    • The point of inflection in the resulting curve indicates the stoichiometry of the complex.

Visualizing Chelation Processes

Experimental Workflow for Comparing Chelating Agents

The following diagram illustrates a typical workflow for the comparative assessment of two chelating agents.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison ChelatorA Prepare Sodium Hydrogen Malate Solution Titration Potentiometric Titration ChelatorA->Titration Spectro UV-Vis Spectrophotometry ChelatorA->Spectro ChelatorB Prepare EDTA Solution ChelatorB->Titration ChelatorB->Spectro Metal Prepare Metal Ion Solution Metal->Titration Metal->Spectro Stability Calculate Stability Constants (log K) Titration->Stability Stoich Determine Stoichiometry Spectro->Stoich Compare Compare Chelating Properties Stability->Compare Stoich->Compare

Caption: Workflow for comparing chelating agents.

Simplified Signaling Pathway of Metal Ion Toxicity and Chelation

This diagram illustrates how a chelating agent can mitigate the toxic effects of a metal ion at a cellular level.

G Metal Metal Ion Cell Cellular Component (e.g., Enzyme) Metal->Cell Binds to Complex Metal-Chelate Complex Metal->Complex Sequestered by Toxicity Cellular Dysfunction/ Toxicity Cell->Toxicity Leads to Chelator Chelating Agent Chelator->Complex Excretion Excretion Complex->Excretion Facilitates

Caption: Metal ion toxicity and chelation mechanism.

Conclusion

Based on the available data for related compounds, EDTA is a significantly stronger chelating agent than this compound for a wide range of metal ions. This is primarily due to its higher number of donor atoms, leading to the formation of more stable chelate rings. However, the biocompatibility and potential for specific applications of this compound warrant further investigation. The experimental protocols provided herein offer a robust framework for a direct and comprehensive comparison of these two chelating agents. For applications where extremely strong chelation is required across a broad pH range, EDTA remains the superior choice. This compound may be a suitable alternative in specific contexts where biocompatibility is a primary concern and the required chelation strength is moderate.

References

Safety Operating Guide

Proper Disposal of Sodium Hydrogen Malate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of sodium hydrogen malate (B86768), tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle sodium hydrogen malate with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following PPE:

  • Eye Protection: Tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Chemical-resistant gloves, such as PVC or other plastic materials, which must be inspected before use.[1][2]

  • Body Protection: A lab coat or long-sleeved clothing.

  • Respiratory Protection: In situations where dust formation is likely or exposure limits may be exceeded, a full-face respirator or a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[1][3]

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Store the chemical in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

II. Quantitative Safety and Disposal Data

The following table summarizes key quantitative data and classifications for this compound, compiled from various safety data sheets.

ParameterValue / ClassificationSource
GHS Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory system--INVALID-LINK--
Signal Word Warning--INVALID-LINK--
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation--INVALID-LINK--
Recommended Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]--INVALID-LINK--
Environmental Precautions Discharge into the environment must be avoided. Do not let the chemical enter drains or sewer systems.[1]--INVALID-LINK--

III. Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials, such as paper towels, gloves, or other labware that have come into contact with this compound, should also be disposed of as chemical waste.

  • Aqueous Solutions: Solutions of this compound should not be disposed of down the drain.[1] They must be collected for proper chemical waste disposal.

Step 2: Waste Collection and Storage

  • Collect all this compound waste (solid and liquid) in a designated, well-labeled, and suitable closed container.[1]

  • The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 3: Disposal of the Chemical

  • The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.

  • This may involve:

    • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for destruction.[1]

    • Chemical Destruction Plant: Removal to a licensed facility that can handle and neutralize this type of chemical waste.[1]

  • Always adhere to local, state, and federal regulations regarding chemical waste disposal.

Step 4: Decontamination and Disposal of Empty Containers

  • Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinse: The container should be triple rinsed with a suitable solvent (e.g., water).[1] The rinsate from this process must be collected and disposed of as chemical waste.[1]

  • After triple rinsing, the container can be:

    • Offered for recycling or reconditioning.[1]

    • Punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Materials collect->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Vendor contact_ehs->licensed_disposal end End: Waste Disposed licensed_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Container Decontamination and Disposal cluster_decon Decontamination cluster_container_disposal Container Disposal start_decon Start: Empty Container triple_rinse Triple Rinse Container with a Suitable Solvent start_decon->triple_rinse collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate recycle Recycle or Recondition collect_rinsate->recycle If possible landfill Puncture and Dispose in Sanitary Landfill collect_rinsate->landfill Alternatively

Caption: Procedure for decontaminating and disposing of empty containers.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organizations.

References

Essential Safety and Logistical Information for Handling Sodium Hydrogen Malate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Sodium Hydrogen Malate (B86768).

Sodium hydrogen malate is recognized as a skin and eye irritant.[1] Adherence to the following guidelines will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The recommended personal protective equipment when handling this compound is summarized below. This guidance is based on information from safety data sheets (SDSs) and general best practices for handling mild chemical irritants.

PPE CategoryRecommendationSpecification
Eye Protection Safety GogglesShould conform to European standard EN 166 or NIOSH (US) approved standards.[1]
Hand Protection Protective GlovesStandard nitrile or latex gloves are suitable for incidental contact.[2] For prolonged contact, consider thicker, chemically resistant gloves.
Skin and Body Laboratory CoatA long-sleeved lab coat is recommended to prevent skin contact.[1]
Respiratory Not generally requiredFor large quantities or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedure

Following a structured operational plan is crucial for minimizing exposure and preventing contamination.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Designate a specific area for handling this compound, preferably in a well-ventilated space or under a fume hood if there is a risk of dust generation.

  • Handling :

    • Before handling, put on all required PPE: safety goggles, gloves, and a lab coat.

    • Avoid direct contact with the skin and eyes.

    • Minimize the creation of dust when weighing or transferring the solid.

    • In case of accidental skin contact, wash the affected area immediately with plenty of soap and water.[1]

    • If eye contact occurs, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

  • Unused Product :

    • Waste from unused this compound is classified as hazardous in some regions and should be disposed of in accordance with local and national regulations.[1]

    • Collect the solid waste in a clearly labeled, sealed container.

  • Contaminated Materials :

    • Contaminated PPE (such as gloves) and other disposable materials (e.g., weighing paper) should be placed in a designated hazardous waste container.

    • Dispose of contaminated packaging in a hazardous or special waste collection point.[1]

  • Empty Containers :

    • Rinse empty containers thoroughly with a suitable solvent (e.g., water) before disposal. The rinsate should be collected and treated as chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Goggles - Gloves - Lab Coat weigh Weigh Sodium Hydrogen Malate prep_ppe->weigh prep_area Prepare well-ventilated workspace prep_area->weigh transfer Transfer to reaction vessel weigh->transfer clean_equip Clean Equipment & Workspace transfer->clean_equip dispose_waste Dispose of solid waste & contaminated materials clean_equip->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.